molecular formula C24H21FN8OS B15583865 CYD19

CYD19

Cat. No.: B15583865
M. Wt: 488.5 g/mol
InChI Key: FWJQLBLNLGDLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CYD19 is a useful research compound. Its molecular formula is C24H21FN8OS and its molecular weight is 488.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H21FN8OS

Molecular Weight

488.5 g/mol

IUPAC Name

N-(2-amino-4-fluorophenyl)-4-[[4-[(5-methyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]sulfanylmethyl]benzamide

InChI

InChI=1S/C24H21FN8OS/c1-14-11-21(31-30-14)28-22-20-3-2-10-33(20)32-24(29-22)35-13-15-4-6-16(7-5-15)23(34)27-19-9-8-17(25)12-18(19)26/h2-12H,13,26H2,1H3,(H,27,34)(H2,28,29,30,31,32)

InChI Key

FWJQLBLNLGDLIU-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of CYD19 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of CYD19, a novel small-molecule inhibitor, in cancer cells. It details the molecular interactions, signaling pathways, and cellular consequences of this compound activity, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound is a potent and specific inhibitor of the interaction between the transcription factor Snail and the histone acetyltransferases CBP/p300.[1][2] By binding to a conserved arginine-174 pocket of Snail, this compound disrupts a critical protein-protein interaction that is essential for Snail's stability and oncogenic function.[2] This disruption triggers a cascade of events, including the degradation of Snail, restoration of wild-type p53 tumor suppressor activity, and reversal of the epithelial-mesenchymal transition (EMT), ultimately leading to the suppression of tumor growth and metastasis.[1] This guide will elucidate the core mechanisms through which this compound exerts its anti-cancer effects.

Core Mechanism of Action: Targeting the Snail-CBP/p300 Axis

The primary mechanism of action of this compound involves the direct binding to Snail, a key transcriptional repressor, and the subsequent inhibition of its interaction with CBP/p300.[1][2] This targeted disruption has two major downstream consequences:

  • Promotion of Snail Degradation: The interaction with CBP/p300 leads to the acetylation of Snail, a post-translational modification that stabilizes the Snail protein. By preventing this interaction, this compound impairs Snail acetylation, making it susceptible to degradation through the ubiquitin-proteasome pathway.[1]

  • Restoration of Wild-Type p53 Function: Snail is a known repressor of the tumor suppressor protein p53. By promoting Snail degradation, this compound effectively removes this repressive signal, leading to the stabilization and increased activity of wild-type p53.[1] This, in turn, activates downstream p53 target genes involved in cell cycle arrest and apoptosis.[3]

CYD19_Mechanism_of_Action cluster_0 This compound Intervention cluster_1 Snail Regulation cluster_2 Downstream Effects This compound This compound Snail Snail This compound->Snail Binds to Snail_CBP_p300 Snail-CBP/p300 Complex This compound->Snail_CBP_p300 Disrupts Snail->Snail_CBP_p300 Snail_Degradation Ubiquitin-Proteasome Mediated Degradation Snail->Snail_Degradation Degraded when unacetylated CBP_p300 CBP/p300 CBP_p300->Snail_CBP_p300 Snail_Acetylation Snail Acetylation Snail_CBP_p300->Snail_Acetylation Mediates Snail_Stabilization Snail Stabilization Snail_Acetylation->Snail_Stabilization Leads to Snail_Stabilization->Snail_Degradation Prevents p53_Repression p53 Repression Snail_Stabilization->p53_Repression Promotes EMT EMT, Invasion, Metastasis Snail_Stabilization->EMT Promotes Snail_Degradation->p53_Repression Reduces EMT_Inhibition Inhibition of EMT, Invasion, Metastasis Snail_Degradation->EMT_Inhibition Leads to p53 wild-type p53 p53_Activation p53 Activation p53->p53_Activation is Activated p53_Repression->p53 Inhibits Apoptosis Apoptosis p53_Activation->Apoptosis Induces Tumor_Growth Tumor Growth and Survival Apoptosis->Tumor_Growth Inhibits EMT_Inhibition->Tumor_Growth Inhibits

Caption: this compound mechanism of action signaling pathway.

Reversal of Epithelial-Mesenchymal Transition (EMT)

This compound effectively reverses Snail-mediated EMT, a key process in tumor invasion and metastasis.[1] Treatment with this compound in various cancer cell lines, including those stimulated with TGF-β1, a known inducer of EMT, leads to:

  • Increased expression of epithelial markers: such as E-cadherin.[1]

  • Decreased expression of mesenchymal markers: such as vimentin, N-cadherin, and fibronectin.[1][4]

This reversal of the EMT phenotype is a direct consequence of Snail degradation and contributes significantly to the anti-metastatic effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound
AssayCell Line(s)Treatment ConditionsKey FindingsReference
Cell Proliferation (CCK-8) MMTV-PyMT, HCT116 (wild-type p53) vs. MDA-MB-231, SW620, DLD1 (mutant p53)Vehicle or this compound for 48 hoursCells with wild-type p53 are significantly more sensitive to this compound treatment.[3]
Apoptosis Assay MMTV-PyMT, HCT116Vehicle or this compound for 48 hoursThis compound induces apoptosis in a dose-dependent manner in wild-type p53-expressing cells.[3]
Transwell Migration Assay HCT116, SUM159Pre-treated with vehicle or this compoundThis compound dose-dependently reduces cancer cell migration.[1]
ALDH+ Subpopulation Analysis MMTV-PyMTControl vs. Snail-deleted cellsThis compound treatment reduces the population of cancer stem cells (ALDH+).[1]
Table 2: this compound Binding Affinity and In Vivo Pharmacokinetics
ParameterValueMethod/ModelReference
Binding Affinity (Kd) to Snail 0.6 µMBio-layer Interferometry (BLI)[5]
Half-life (t1/2) in human liver microsomes 66.3 minIn vitro metabolic stability assay[5]
Half-life (t1/2) in dog liver microsomes 52.1 minIn vitro metabolic stability assay[5]
Intravenous (1.0 mg/kg) t1/2 18.2 minPharmacokinetic study[5]
Intravenous (1.0 mg/kg) Cmax 144 ng/mLPharmacokinetic study[5]
Intravenous (1.0 mg/kg) AUC0-∞ 714 h•ng/mLPharmacokinetic study[5]
Table 3: In Vivo Anti-Tumor Efficacy of this compound
Animal ModelTreatmentOutcomeReference
MMTV-PyMT mouse model 30 mg/kg this compound (intraperitoneal injection)80% Tumor Growth Inhibition (TGI); suppressed pulmonary metastasis and cancer stem cell expansion.[5]
HCT-116 xenografted mice 30 mg/kg this compound (intraperitoneal injection)60.3% Tumor Growth Inhibition (TGI); reduced tumor metastasis and nodule formation in the liver.[5]

Detailed Experimental Protocols

Cell Culture and Treatments
  • Cell Lines: MMTV-PyMT, 4T1, HCT116, SUM159, MDA-MB-231, SW620, and DLD1 cells were used.

  • Culture Conditions: Cells were maintained in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • TGF-β1 Treatment: To induce EMT, cells were pretreated with 2 ng/ml of TGF-β1 for 24 hours, followed by co-treatment with TGF-β1 and various concentrations of this compound for an additional 48 hours.[1]

  • TNF-α Treatment: To assess the effect on stimulated Snail expression, cells were treated with this compound for 48 hours, and 10 ng/ml of TNF-α was added 8 hours before harvesting.[1]

Experimental_Workflow_Cell_Treatment cluster_0 Cell Seeding and Culture cluster_1 Treatment Protocols cluster_2 Cell Harvesting and Analysis start Seed Cells culture Culture for 24h start->culture tgf_pretreatment Pre-treat with TGF-β1 (2 ng/ml) for 24h culture->tgf_pretreatment cyd19_treatment Treat with This compound for 48h culture->cyd19_treatment tgf_cotreatment Co-treat with TGF-β1 and this compound for 48h tgf_pretreatment->tgf_cotreatment harvest Harvest Cells tgf_cotreatment->harvest tnf_stimulation Add TNF-α (10 ng/ml) 8h before harvest cyd19_treatment->tnf_stimulation tnf_stimulation->harvest analysis Downstream Analysis (e.g., Immunoblotting) harvest->analysis

Caption: Workflow for cell treatment protocols.

Immunoblot Analysis
  • Lysate Preparation: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against Snail, E-cadherin, vimentin, p53, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Proteins were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation (CCK-8) Assay
  • Cell Seeding: Cells were seeded in 96-well plates.

  • Treatment: After 24 hours, cells were treated with various concentrations of this compound for 48 hours.

  • Assay: CCK-8 solution was added to each well, and the plates were incubated for 1-4 hours. The absorbance at 450 nm was measured using a microplate reader.

Transwell Migration Assay
  • Cell Preparation: Cells were pre-treated with vehicle or this compound and then resuspended in serum-free medium.

  • Assay Setup: Equal numbers of cells were seeded into the upper chambers of transwell inserts. The lower chambers were filled with medium containing 10% serum.

  • Incubation and Staining: After incubation, non-migrated cells were removed, and migrated cells on the lower surface of the membrane were fixed and stained.

  • Quantification: The number of migrated cells was counted under a microscope.[1]

In Vivo Tumor Xenograft Studies
  • Animal Model: Athymic nude mice were used for HCT-116 xenografts, and the MMTV-PyMT transgenic mouse model was also employed.

  • Tumor Implantation: Cancer cells were subcutaneously injected into the mice.

  • Treatment: Once tumors reached a palpable size, mice were treated with this compound (e.g., 30 mg/kg via intraperitoneal injection) or vehicle.

  • Monitoring: Tumor volume and body weight were measured regularly.

  • Endpoint Analysis: At the end of the study, tumors and organs were harvested for further analysis, such as immunoblotting and histological examination.

Conclusion

This compound represents a promising therapeutic agent that targets the core oncogenic functions of the Snail transcription factor. Its mechanism of action, centered on the disruption of the Snail-CBP/p300 interaction, leads to Snail degradation, restoration of p53 activity, and reversal of EMT. The preclinical data robustly support its potential to inhibit tumor growth and metastasis, particularly in cancers harboring wild-type p53. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other Snail-targeting therapies.

References

The Dual Inhibition of Snail and HDAC by CYD19: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The transcription factor Snail is a pivotal driver of epithelial-mesenchymal transition (EMT), a cellular process strongly implicated in cancer progression, metastasis, and drug resistance. The aberrant activation of Snail in numerous cancers has made it an attractive, yet challenging, therapeutic target. Concurrently, histone deacetylases (HDACs) play a crucial role in regulating gene expression, and their dysregulation is a hallmark of many malignancies. The small molecule CYD19 has emerged as a novel therapeutic agent that demonstrates a unique dual inhibitory mechanism targeting both Snail and HDAC activity, offering a promising strategy for anticancer therapy. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Disrupting the Snail-CBP/p300 Axis and Indirectly Modulating HDAC Activity

This compound functions primarily as a potent inhibitor of the protein-protein interaction between Snail and the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2][3] This interaction is critical for the acetylation and subsequent stabilization of the Snail protein. By binding to a conserved arginine-174 pocket on Snail, this compound effectively disrupts the Snail-CBP/p300 complex.[1][2][3] This disruption prevents Snail acetylation, leading to its ubiquitination and subsequent degradation via the proteasome pathway.[1][2][3]

The connection to HDAC inhibition is a downstream consequence of Snail's primary mode of action. Snail is known to recruit a corepressor complex that includes HDAC1 and HDAC2 to the promoter regions of target genes, most notably the E-cadherin gene (CDH1).[4] This recruitment leads to histone deacetylation, chromatin condensation, and transcriptional repression of E-cadherin, a key event in EMT. By promoting the degradation of Snail, this compound prevents the recruitment of the HDAC1/2-containing corepressor complex to the E-cadherin promoter. This leads to an increase in histone acetylation at this locus and the restoration of E-cadherin expression, effectively reversing the EMT phenotype.[1] Furthermore, this compound has been shown to diminish the Snail-mediated binding of HDAC1 to wild-type p53, leading to increased p53 acetylation and stabilization.[1] While this compound exhibits direct inhibitory activity against HDAC1 in enzymatic assays, its primary cellular mechanism regarding HDACs appears to be the disruption of Snail-mediated recruitment.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

TargetParameterValueCell Line/SystemReference
SnailKd0.18 µMRecombinant Protein[5]
HDAC1IC500.405 µMEnzymatic Assay[5]

Table 2: In Vivo Efficacy of this compound

Cancer ModelTreatmentOutcomeValueReference
MMTV-PyMT Mouse Model30 mg/kg this compound (i.p.)Tumor Growth Inhibition (TGI)80%[6]
HCT116 Xenograft Model30 mg/kg this compound (i.p.)Tumor Growth Inhibition (TGI)60.3%[6]

Table 3: Pharmacokinetic Properties of this compound

ParameterSpeciesValueReference
t1/2 (Human liver microsomes)Human66.3 min[6]
t1/2 (Dog liver microsomes)Dog52.1 min[6]
t1/2 (Intravenous injection)Mouse18.2 min[6]
Cmax (Intravenous injection)Mouse144 ng/mL[6]
AUC0-∞ (Intravenous injection)Mouse714 h·ng/mL[6]

Key Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the investigation of this compound's dual inhibition of Snail and HDAC.

HDAC Activity Assay (In Vitro)

Objective: To determine the direct inhibitory effect of this compound on HDAC1 enzymatic activity.

Methodology: A fluorogenic HDAC assay is typically employed.

  • Reagents: Recombinant human HDAC1 enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), this compound at various concentrations, and a developer solution containing a protease like trypsin.

  • Procedure:

    • The HDAC1 enzyme is incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.

    • The fluorogenic substrate is added to initiate the reaction. In its acetylated form, the substrate is not fluorescent.

    • HDAC1 deacetylates the lysine (B10760008) residue in the substrate.

    • The reaction is incubated for a defined period (e.g., 60 minutes) at 37°C.

    • The developer solution is added, which proteolytically cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

    • Fluorescence is measured using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: The fluorescence intensity is inversely proportional to the HDAC1 activity. The IC50 value, the concentration of this compound that inhibits 50% of the HDAC1 activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Snail-CYD19 Binding Affinity Assay (Biolayer Interferometry - BLI)

Objective: To determine the binding affinity (Kd) of this compound to the Snail protein.

Methodology: Biolayer interferometry provides real-time, label-free analysis of biomolecular interactions.

  • Reagents and Equipment: Recombinant His-tagged Snail protein, this compound at various concentrations, streptavidin-coated biosensors, and a BLI instrument (e.g., Octet system).

  • Procedure:

    • Immobilization: Biotinylated anti-His antibody is loaded onto the streptavidin biosensors. The biosensors are then dipped into a solution containing the His-tagged Snail protein to immobilize it on the sensor surface.

    • Baseline: The sensors with immobilized Snail are dipped into assay buffer to establish a stable baseline.

    • Association: The sensors are moved into wells containing different concentrations of this compound. The binding of this compound to Snail causes a change in the interference pattern, which is recorded in real-time.

    • Dissociation: The sensors are moved back into the assay buffer, and the dissociation of this compound from Snail is monitored.

  • Data Analysis: The association and dissociation rates are globally fitted to a 1:1 binding model to calculate the association constant (kon), dissociation constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Co-Immunoprecipitation (Co-IP) of Snail and CBP/p300

Objective: To demonstrate that this compound disrupts the interaction between Snail and CBP/p300 in a cellular context.

Methodology:

  • Cell Culture and Treatment: Cancer cells (e.g., HCT116) are cultured and treated with either vehicle (DMSO) or this compound for a specified time (e.g., 24-48 hours).

  • Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., containing 1% NP-40 and protease/phosphatase inhibitors).

  • Immunoprecipitation:

    • The cell lysates are pre-cleared with protein A/G agarose (B213101) beads.

    • An antibody targeting Snail is added to the lysate and incubated to form an antibody-antigen complex.

    • Protein A/G agarose beads are added to capture the antibody-Snail complex.

  • Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins. The bound proteins are then eluted from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.

  • Immunoblotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against CBP/p300 and Snail to detect the co-immunoprecipitated proteins. A decrease in the amount of CBP/p300 pulled down with Snail in the this compound-treated samples compared to the vehicle-treated samples indicates disruption of the interaction.

Transwell Cell Migration Assay

Objective: To assess the effect of this compound on cancer cell migration.

Methodology:

  • Cell Preparation: Cancer cells are serum-starved for several hours before the assay.

  • Assay Setup:

    • Transwell inserts with a porous membrane (e.g., 8 µm pore size) are placed in a 24-well plate.

    • The lower chamber is filled with complete medium (containing serum as a chemoattractant).

    • The serum-starved cells are resuspended in serum-free medium with either vehicle or different concentrations of this compound and seeded into the upper chamber of the Transwell inserts.

  • Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24-48 hours) at 37°C.

  • Analysis:

    • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

    • Cells that have migrated to the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution such as crystal violet.

    • The stained cells are visualized and counted under a microscope.

  • Data Interpretation: A decrease in the number of migrated cells in the this compound-treated wells compared to the control wells indicates an inhibitory effect on cell migration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow of the experimental protocols described above.

CYD19_Mechanism_of_Action cluster_0 Normal State (Snail Active) cluster_1 With this compound Treatment Snail Snail CBP_p300 CBP/p300 Snail->CBP_p300 interaction blocked Acetylation Acetylation Snail->Acetylation recruits Snail_degradation Snail Degradation (Ubiquitin-Proteasome) Snail->Snail_degradation leads to CBP_p300->Acetylation Snail_Ac Acetylated Snail (Stable) Acetylation->Snail_Ac leads to E_cadherin_promoter E-cadherin Promoter Snail_Ac->E_cadherin_promoter recruits HDAC1_2 HDAC1/2 HDAC1_2->E_cadherin_promoter E_cadherin_gene E-cadherin Gene (Repressed) E_cadherin_promoter->E_cadherin_gene represses EMT EMT E_cadherin_gene->EMT promotes This compound This compound This compound->Snail binds to E_cadherin_gene_active E-cadherin Gene (Active) Snail_degradation->E_cadherin_gene_active relieves repression of MET MET (Reversal of EMT) E_cadherin_gene_active->MET promotes

Caption: Mechanism of this compound action on the Snail-HDAC axis.

Co_IP_Workflow start Cancer Cells Treated with Vehicle or this compound lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing with Protein A/G Beads lysis->preclear ip Immunoprecipitation (with anti-Snail antibody) preclear->ip capture Capture of Immune Complex (with Protein A/G Beads) ip->capture wash Wash Beads capture->wash elute Elution of Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (Probe for Snail and CBP/p300) sds_page->western analysis Analysis: Compare CBP/p300 levels in Vehicle vs. This compound lanes western->analysis

Caption: Experimental workflow for Co-Immunoprecipitation.

Transwell_Migration_Workflow start Serum-starve Cancer Cells setup Setup Transwell Plate: - Lower chamber: Complete medium - Upper chamber: Cells in serum-free medium +/- this compound start->setup incubate Incubate (e.g., 24-48h, 37°C) setup->incubate remove_non_migrated Remove Non-migrated Cells (from top of membrane) incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells (on bottom of membrane) remove_non_migrated->fix_stain quantify Quantify Migrated Cells (Microscopy) fix_stain->quantify analysis Analysis: Compare cell counts in Vehicle vs. This compound wells quantify->analysis

Caption: Experimental workflow for Transwell Migration Assay.

Conclusion

This compound represents a promising therapeutic candidate that operates through a dual mechanism of inhibiting Snail and indirectly modulating HDAC activity. Its ability to disrupt the Snail-CBP/p300 interaction leads to Snail degradation, which in turn prevents the Snail-mediated recruitment of HDAC1/2 to key gene promoters. This results in the reversal of EMT, restoration of tumor suppressor function, and sensitization of cancer cells to chemotherapy. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further preclinical and clinical development of this compound and similar dual-targeting agents in the fight against cancer.

References

CYD19: A Small-Molecule Inhibitor of Snail-Mediated Epithelial-Mesenchymal Transition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The epithelial-mesenchymal transition (EMT) is a critical cellular program implicated in cancer progression, metastasis, and therapeutic resistance. The zinc finger transcription factor Snail is a master regulator of EMT and its aberrant activation is associated with poor prognosis in numerous cancers. Historically considered an "undruggable" target, recent advancements have led to the identification of small-molecule inhibitors. This technical guide details the mechanism and effects of CYD19, a potent inhibitor of the Snail-CBP/p300 interaction, on reversing EMT. We provide a comprehensive overview of its mechanism of action, quantitative effects on EMT markers, and detailed experimental protocols for researchers investigating anti-EMT therapeutics.

Core Mechanism of Action of this compound

This compound is a small-molecule compound identified to specifically target the transcription factor Snail.[1][2] Its primary mechanism involves the disruption of a critical protein-protein interaction essential for Snail's function and stability.

  • Binding and Interaction Disruption: this compound binds with high affinity to a conserved arginine-174 pocket within the Snail protein.[1][2] This binding directly interferes with the interaction between Snail and the histone acetyltransferases CREB-binding protein (CBP) and p300.[1][2]

  • Impaired Acetylation and Enhanced Degradation: The interaction with CBP/p300 is crucial for the acetylation of Snail, a post-translational modification that stabilizes the protein. By preventing this interaction, this compound impairs Snail acetylation.[1][2] This leads to increased phosphorylation and ubiquitination of Snail, ultimately promoting its degradation via the ubiquitin-proteasome pathway.[1]

  • Reversal of EMT: Snail is a primary driver of EMT. By promoting Snail's degradation, this compound effectively reverses the Snail-mediated EMT program.[1][2] This is characterized by the upregulation of epithelial markers and the downregulation of mesenchymal markers.[1][3]

  • Restoration of p53 Function: In cancer cells with wild-type p53, Snail can repress its activity. This compound has been shown to restore this Snail-dependent repression of p53, thereby impairing tumor cell growth and survival.[1][2]

Signaling Pathway of this compound Action

CYD19_Mechanism cluster_0 Normal Snail-driven EMT cluster_1 This compound Intervention TGFb TGF-β / TNF-α Snail_Gene Snail Gene Transcription TGFb->Snail_Gene Snail_Protein Snail Protein Snail_Gene->Snail_Protein Snail_CBP Snail-CBP/p300 Complex Snail_Protein->Snail_CBP EMT_Markers Repression of Epithelial Markers (E-cadherin) Activation of Mesenchymal Markers (Vimentin, N-cadherin) Snail_Protein->EMT_Markers Degradation Ubiquitin-Proteasome Degradation Snail_Protein->Degradation CBP_p300 CBP/p300 CBP_p300->Snail_CBP Acetylation Snail Acetylation (Stabilization) Snail_CBP->Acetylation Stabilizes Acetylation->Snail_Protein Stabilizes EMT Epithelial-Mesenchymal Transition (EMT) EMT_Markers->EMT Metastasis Invasion & Metastasis EMT->Metastasis This compound This compound This compound->Snail_Protein Binds to R174 pocket This compound->Snail_CBP Disrupts Interaction

Caption: Mechanism of this compound in disrupting Snail-driven EMT.

Quantitative Data on this compound's Effect on EMT

The efficacy of this compound in reversing EMT has been quantified across various cancer cell lines. The primary method involves inducing EMT with growth factors like Transforming Growth Factor beta 1 (TGF-β1) and then treating the cells with this compound.

Table 1: Effect of this compound on EMT Marker Expression in TGF-β1-induced Cells
Cell LineTreatmentE-cadherin ExpressionVimentin ExpressionN-cadherin & Fibronectin
Human BrCa Primary Cells TGF-β1 (2 ng/ml)DecreasedIncreasedIncreased
TGF-β1 + this compoundIncreasedDecreasedDecreased
MMTV-PyMT TGF-β1 (2 ng/ml)DecreasedIncreasedIncreased
TGF-β1 + this compoundIncreasedDecreasedDecreased
4T1 TGF-β1 (2 ng/ml)DecreasedIncreasedIncreased
TGF-β1 + this compoundIncreasedDecreasedDecreased
HCT116 TGF-β1 (2 ng/ml)DecreasedIncreasedIncreased
TGF-β1 + this compoundIncreasedDecreasedDecreased

Data summarized from immunoblot and immunofluorescence analyses.[1][3]

Table 2: Experimental Concentrations and Durations
ReagentConcentration / DoseTreatment DurationPurposeCell Lines
TGF-β1 2 ng/ml24 hours (pretreatment)Induce EMTHuman BrCa, MMTV-PyMT, 4T1
This compound Various concentrations48 hoursInhibit Snail / Reverse EMTHuman BrCa, MMTV-PyMT, 4T1
TNF-α 10 ng/ml8 hours (stimulation)Induce Snail ExpressionMMTV-PyMT, HCT116
This compound (vs. TNF-α) Vehicle or this compound48 hoursBlock TNF-α-induced SnailMMTV-PyMT, HCT116
Taxol (low-dose) 0.5-4.0 nM / 1.0-8.0 nMNot specifiedChemoresistance studyMMTV-PyMT / HCT116
This compound (vs. Taxol) 20 nM or 25 nMNot specifiedChemoresistance studyMMTV-PyMT, HCT116

Data extracted from experimental protocols described in the literature.[1][3]

Experimental Protocols

The following protocols are key to assessing the impact of this compound on Snail-mediated EMT.

TGF-β1-Induced EMT Reversal Assay

This experiment is designed to test the ability of this compound to reverse an established EMT phenotype.

  • Cell Seeding: Plate cancer cells (e.g., MMTV-PyMT, 4T1) at an appropriate density.

  • EMT Induction: Pretreat cells with TGF-β1 (2 ng/ml) for 24 hours to induce a mesenchymal phenotype.

  • This compound Treatment: Following the 24-hour pretreatment, add various concentrations of this compound to the media, in continued combination with TGF-β1 (2 ng/ml).

  • Incubation: Incubate the cells for an additional 48 hours.

  • Analysis: Harvest cells for analysis of EMT markers via Immunoblotting (Western Blot) or fix cells for Immunofluorescence Staining.

TNF-α-Stimulated Snail Expression Assay

This protocol assesses if this compound can block Snail expression induced by inflammatory stimuli.

  • Cell Seeding: Plate cancer cells (e.g., MMTV-PyMT, HCT116).

  • This compound Treatment: Treat cells with either vehicle or this compound for 48 hours.

  • TNF-α Stimulation: Add TNF-α (10 ng/ml) to the culture medium 8 hours before harvesting the cells.

  • Analysis: Harvest cell lysates and perform immunoblot analysis to determine the protein expression level of Snail.[1][3]

Immunoblot Analysis

Used to quantify the expression levels of specific proteins (e.g., Snail, E-cadherin, Vimentin).

  • Lysate Preparation: Lyse harvested cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Snail, E-cadherin, Vimentin, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence Staining

Used to visualize the expression and localization of EMT markers within cells.

  • Cell Culture: Grow cells on glass coverslips.

  • Treatment: Treat cells as described in protocols 3.1 or 3.2.

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with primary antibodies for E-cadherin and Vimentin overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488/594) for 1 hour.

  • Counterstaining: Counterstain nuclei with DAPI.

  • Imaging: Mount coverslips and visualize using a fluorescence or confocal microscope.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis start Seed Cancer Cell Lines inducer Induce EMT with TGF-β1 (2 ng/ml, 24h) or prep with Vehicle start->inducer treatment Treat with this compound or Vehicle (48h) inducer->treatment wb Immunoblotting (Protein Quantification) treatment->wb if Immunofluorescence (Marker Localization) treatment->if mig Migration/Invasion Assays treatment->mig wb_markers Measure: - Snail - E-cadherin - Vimentin wb->wb_markers if_markers Visualize: - E-cadherin - Vimentin if->if_markers mig_quant Quantify: - Invaded Cells mig->mig_quant

Caption: General workflow for evaluating this compound's effect on EMT.

Summary and Future Directions

This compound represents a promising therapeutic agent for cancers characterized by high Snail expression and an aggressive, mesenchymal phenotype.[1][2] By directly binding to Snail and promoting its degradation, this compound effectively reverses EMT, which is a key process in tumor invasion and metastasis.[1][2] Furthermore, its ability to counteract Snail-driven chemoresistance suggests potential for combination therapies.[1]

Future research should focus on:

  • Preclinical and Clinical Trials: Evaluating the safety, pharmacokinetics, and efficacy of this compound in in vivo models and eventually in human clinical trials.[4]

  • Combination Therapies: Investigating synergistic effects of this compound with conventional chemotherapies and targeted agents to overcome therapeutic resistance.[1]

  • Biomarker Development: Identifying reliable biomarkers to select patients who are most likely to benefit from a Snail-targeting therapy.

References

An In-depth Technical Guide to the Role of CYD19 in p53 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule CYD19 and its mechanism of action in modulating the p53 signaling pathway. The content herein is based on preclinical research and is intended to inform researchers and professionals in drug development about the therapeutic potential and molecular interactions of this compound.

Executive Summary

This compound is a novel small-molecule compound identified as a potent inhibitor of the interaction between the zinc finger transcription factor Snail and the histone acetyltransferases CBP/p300.[1][2] By disrupting this interaction, this compound triggers the ubiquitin-proteasome-mediated degradation of Snail.[1][3] This is significant because Snail is a known repressor of the tumor suppressor protein p53. Consequently, this compound restores the function of wild-type p53, leading to the activation of downstream p53 target genes, cell cycle arrest, and apoptosis in cancer cells. This guide will detail the molecular mechanism of this compound, present key quantitative data, outline relevant experimental protocols, and provide visual diagrams of the associated signaling pathways and workflows.

Molecular Mechanism of this compound

This compound's primary mechanism of action is the disruption of the Snail-CBP/p300 protein-protein interaction.[1][4] In many aggressive cancers, Snail is overexpressed and contributes to tumor progression by repressing p53. Snail recruits histone deacetylases (HDACs) to p53, leading to its deacetylation and subsequent degradation.[1] this compound binds to Snail, preventing its interaction with CBP/p300, which in turn inhibits Snail acetylation and promotes its degradation.[1] The resulting decrease in Snail levels leads to an increase in wild-type p53 protein, its acetylation, and the expression of its downstream targets like p21 and MDM2.[1][5]

CYD19_p53_Signaling_Pathway cluster_normal Normal p53 Regulation cluster_cancer Snail-mediated p53 Repression in Cancer cluster_this compound This compound Intervention p53 p53 p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces Snail Snail HDAC1 HDAC1 Snail->HDAC1 recruits p53_cancer p53 Snail->p53_cancer represses CBP_p300 CBP/p300 CBP_p300->Snail acetylates & stabilizes HDAC1->p53_cancer deacetylates Degradation_p53 p53 Degradation p53_cancer->Degradation_p53 This compound This compound Snail_this compound Snail This compound->Snail_this compound binds to CBP_p300_this compound CBP/p300 Snail_this compound->CBP_p300_this compound interaction blocked Degradation_Snail Snail Degradation Snail_this compound->Degradation_Snail destabilized p53_restored p53 (restored) p21_restored p21 p53_restored->p21_restored activates Apoptosis_restored Apoptosis p53_restored->Apoptosis_restored induces

Caption: this compound's mechanism of action on the p53 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

TargetMetricValueReference
SnailKd0.18 μM[3][6][7]
HDAC1IC500.405 μM[6][7]

Table 2: Cellular Effects of this compound in Wild-Type p53 Cancer Cell Lines (e.g., HCT-116, MMTV-PyMT)

EffectObservationNotesReference
Snail Protein LevelsDose-dependent decrease---[1]
Wild-Type p53 Protein LevelsDose-dependent increaseNo effect on mutant p53[1][5]
p53 Target Gene Expression (p21, MDM2)Dose- and time-dependent increasemRNA and protein levels[1]
p53 AcetylationIncreased---[1]
p53 UbiquitinationDecreased---[1][5]
Cell ProliferationInhibitionIn wild-type p53 cells[8]
ApoptosisInductionIn wild-type p53 cells[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlined protocols for key experiments used to investigate the effects of this compound.

This protocol is used to determine if this compound disrupts the interaction between Snail and CBP/p300.

Co_IP_Workflow start 1. Cell Culture and Treatment (e.g., HCT-116 cells) - Treat with Vehicle or this compound lysis 2. Cell Lysis - Use non-denaturing lysis buffer - Collect supernatant start->lysis incubation 3. Immunoprecipitation - Incubate lysate with anti-Snail antibody lysis->incubation capture 4. Capture Immune Complexes - Add Protein A/G beads incubation->capture wash 5. Wash Beads - Remove non-specific binding capture->wash elution 6. Elution - Elute bound proteins wash->elution analysis 7. Western Blot Analysis - Probe for Snail and CBP/p300 elution->analysis end 8. Result Interpretation - Decreased CBP/p300 in this compound sample indicates interaction disruption analysis->end

Caption: Workflow for Co-Immunoprecipitation.

Protocol Steps:

  • Cell Culture and Treatment: Plate cells (e.g., HCT-116) and allow them to adhere. Treat the cells with either a vehicle control or this compound at the desired concentration and for the specified time.

  • Cell Lysis: Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the cell lysates with Protein A/G beads. Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., anti-Snail) overnight at 4°C.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.

  • Washing: Pellet the beads and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the proteins of interest (e.g., Snail and CBP/p300).

This method is used to quantify the changes in protein levels of Snail, p53, and p53 target genes in response to this compound treatment.

Protocol Steps:

  • Sample Preparation: Treat cells with this compound as described above. Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates in sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Snail, anti-p53, anti-p21) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This assay is used to assess the effect of this compound on cancer cell proliferation.

Protocol Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

  • Treatment: After cell adherence, treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours).

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Logical Relationships and Therapeutic Implications

The research on this compound highlights a clear logical progression from its molecular interaction to its potential therapeutic effect. This can be visualized as follows:

Logical_Flow This compound This compound Snail_Interaction Binds to Snail This compound->Snail_Interaction CBP_p300_Block Blocks Snail-CBP/p300 Interaction Snail_Interaction->CBP_p300_Block Snail_Degradation Snail Degradation CBP_p300_Block->Snail_Degradation p53_Repression_Lifted Relief of p53 Repression Snail_Degradation->p53_Repression_Lifted p53_Activation Wild-Type p53 Activation p53_Repression_Lifted->p53_Activation Tumor_Suppression Tumor Growth Inhibition & Apoptosis p53_Activation->Tumor_Suppression

Caption: Logical flow of this compound's anticancer effect.

The ability of this compound to restore wild-type p53 function makes it a promising candidate for cancers that retain wild-type p53 but have its function suppressed, which is a common scenario in many tumor types. By targeting the Snail-CBP/p300 axis, this compound offers a novel strategy for reactivating the p53 pathway.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its well-defined mechanism of action, involving the inhibition of the Snail-CBP/p300 interaction and subsequent reactivation of wild-type p53, provides a strong rationale for its further investigation and development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to translate this promising preclinical finding into a potential clinical reality.

References

CYD19: A Novel Small-Molecule Inhibitor Targeting the Snail-CBP/p300 Axis for Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

Metastasis remains the primary cause of mortality in breast cancer patients, with the epithelial-mesenchymal transition (EMT) serving as a critical initiating step. The zinc finger transcription factor Snail is a master regulator of EMT and is frequently overexpressed in aggressive cancers, making it a prime therapeutic target. However, Snail has long been considered "undruggable." This document details the preclinical data for CYD19, a first-in-class small-molecule inhibitor that directly targets Snail. This compound disrupts the crucial interaction between Snail and its coactivators, CREB-binding protein (CBP) and p300, leading to Snail's proteasomal degradation. This action not only reverses EMT but also restores the tumor-suppressive function of wild-type p53, thereby inhibiting cancer cell proliferation, survival, and metastasis. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative preclinical efficacy data, and detailed experimental protocols for its evaluation.

Introduction

The progression of breast cancer to a metastatic state is a complex process responsible for the vast majority of cancer-related deaths[1]. A key cellular program co-opted by cancer cells to facilitate dissemination is the epithelial-mesenchymal transition (EMT), which allows tumor cells to lose their epithelial characteristics and gain migratory and invasive properties[1]. The transcription factor Snail is a pivotal driver of EMT, primarily by repressing E-cadherin expression[1]. Beyond EMT, Snail contributes to therapeutic resistance and the expansion of cancer stem cells (CSCs)[1][2]. Furthermore, recent evidence has identified Snail as a suppressor of the p53 tumor suppressor pathway, providing a bypass mechanism for cancer cells to evade apoptosis and cell cycle arrest[1][3].

Despite its central role in malignancy, direct pharmacological inhibition of Snail has remained an elusive goal. This guide focuses on this compound, a novel small-molecule compound identified to bind with high affinity to the Snail protein[1][4]. This compound acts as a potent inhibitor of the Snail-CBP/p300 protein-protein interaction, a critical step for Snail's stability and transcriptional activity. The subsequent sections will explore the molecular mechanism, preclinical efficacy, and methodologies used to validate this compound as a potential therapeutic agent for breast cancer.

Core Mechanism of Action

This compound's therapeutic effect is rooted in its specific interaction with the Snail protein. It binds to a conserved arginine-174 (R174) pocket on Snail, which is critical for its function[1][4]. This binding event physically obstructs the interaction between Snail and the histone acetyltransferases (HATs) CBP and p300[1][4].

The consequences of this disruption are twofold:

  • Impaired Snail Acetylation and Stability: CBP/p300-mediated acetylation is essential for stabilizing the Snail protein. By preventing this interaction, this compound impairs Snail acetylation, marking it for degradation through the ubiquitin-proteasome pathway[1][4].

  • Restoration of Wild-Type p53 Function: Snail is known to directly bind to and promote the degradation of wild-type p53[1][5]. By inducing Snail degradation, this compound lifts this repressive pressure, leading to the stabilization and increased activity of p53. This, in turn, restores p53-mediated cell cycle arrest and apoptosis in cancer cells harboring wild-type p53[1][6].

This mechanism is visually summarized in the signaling pathway diagram below.

CYD19_Mechanism cluster_0 This compound Intervention cluster_1 Snail Regulation & Degradation cluster_2 Downstream Cellular Effects This compound This compound Snail Snail Protein (R174 Pocket) This compound->Snail Binds Snail_Acetylation Snail Acetylation This compound->Snail_Acetylation Inhibits CBP_p300 CBP/p300 Snail->CBP_p300 Interaction CBP_p300->Snail_Acetylation Mediates Snail_Stable Stable Snail Snail_Acetylation->Snail_Stable Leads to Snail_Degradation Snail Degradation Snail_Acetylation->Snail_Degradation Prevents Ubiquitin Ubiquitin-Proteasome Pathway Snail_Stable->Ubiquitin Evades p53 Wild-Type p53 Snail_Stable->p53 Binds & Represses EMT Epithelial-Mesenchymal Transition (EMT) Snail_Stable->EMT Drives Snail_Degradation->Ubiquitin Mediated by p53_stable p53 Stabilization & Activation Snail_Degradation->p53_stable Promotes EMT_reversal EMT Reversal Snail_Degradation->EMT_reversal Causes p53_degradation p53 Degradation p53->p53_degradation Leads to Apoptosis Apoptosis & Cell Cycle Arrest p53_stable->Apoptosis Induces Metastasis Invasion & Metastasis EMT->Metastasis Promotes Metastasis_inhibition Reduced Invasion & Metastasis EMT_reversal->Metastasis_inhibition Leads to

Caption: this compound's core mechanism of action.

Quantitative Preclinical Data

This compound has demonstrated potent anti-cancer activity in a variety of in vitro and in vivo preclinical models. The key quantitative findings are summarized below.

Binding Affinity and Pharmacokinetics
ParameterValueSpeciesMethod/NotesReference
Binding Affinity (Kd) 0.6 µM-Surface Plasmon Resonance[7]
Half-life (t1/2) 18.2 min-Intravenous injection (1.0 mg/kg)[7]
Max Concentration (Cmax) 144 ng/mL-Intravenous injection (1.0 mg/kg)[7]
Area Under Curve (AUC0-∞) 714 h•ng/mL-Intravenous injection (1.0 mg/kg)[7]
In Vitro Efficacy in Breast Cancer Cell Lines
AssayCell Line(s)Treatment ConditionsKey ResultReference
Snail Protein Reduction Human BrCa primary cells, MMTV-PyMT, 4T1Dose- and time-dependent this compound treatmentDose-dependent decrease in Snail protein levels[1][8]
EMT Reversal MMTV-PyMT, 4T1TGFβ1 (2 ng/ml) for 24h, then + this compound for 48hIncreased E-cadherin, decreased vimentin[1][8]
Cell Proliferation Wild-type p53 cells (MMTV-PyMT, HCT116)This compound for 48 hoursRobustly decreased cell proliferation[1]
Apoptosis Induction Wild-type p53 cells (MMTV-PyMT, HCT116)This compound for 48 hoursSignificant increase in apoptotic subpopulation[1][6]
CSC Expansion MMTV-PyMTThis compound treatmentSubstantially reduced numbers of ALDH+ CSCs[1]
Cell Migration MMTV-PyMT, SUM159This compound for 48 hoursDose-dependent reduction in cell migration[1]
In Vivo Efficacy in a Spontaneous Breast Tumor Model
Animal ModelTreatment RegimenOutcome MetricResultReference
MMTV-PyMT Transgenic MiceThis compound (30 mg/kg) for 25 consecutive daysTumor VolumeRobustly reduced compared to vehicle[1]
MMTV-PyMT Transgenic MiceThis compound (30 mg/kg) for 25 consecutive daysTumor WeightRobustly reduced compared to vehicle[1]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments cited and provides workflows for complex procedures.

Cell Culture
  • Cell Lines: Mouse mammary tumor lines (MMTV-PyMT, 4T1), human breast cancer lines (SUM159), and human colorectal cancer lines (HCT116) were utilized.[1]

  • Culture Conditions: Cells were maintained in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.

Snail Protein Stability Assay

This assay determines if this compound affects the half-life of the Snail protein.

Protein_Stability_Workflow start Culture MMTV-PyMT cells treat Treat with Vehicle or this compound start->treat add_chx Add Cycloheximide (CHX) (100 μg/ml) to block protein synthesis treat->add_chx harvest Harvest cells at multiple time points (e.g., 0, 2, 4, 6 hrs) add_chx->harvest lysate Prepare cell lysates harvest->lysate immunoblot Perform Immunoblot Analysis for Snail and loading control (e.g., Actin) lysate->immunoblot quantify Densitometry to quantify Snail protein levels over time immunoblot->quantify end Determine Snail half-life quantify->end EMT_Workflow start Culture epithelial-like cancer cells (e.g., MMTV-PyMT, 4T1) pretreat Pretreat cells with Vehicle or TGFβ1 (2 ng/ml) for 24 hours to induce Snail/EMT start->pretreat treat Treat cells with Vehicle or various concentrations of this compound (in combination with TGFβ1) for 48 hours pretreat->treat harvest Harvest cells for analysis treat->harvest analysis Analysis of EMT Markers harvest->analysis immunoblot Immunoblotting: - Snail - E-cadherin (epithelial) - Vimentin (mesenchymal) analysis->immunoblot if_stain Immunofluorescence Staining: - E-cadherin - Vimentin analysis->if_stain end Assess EMT reversal immunoblot->end if_stain->end

References

In-depth Technical Guide: The Discovery and Synthesis of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The following guide provides a comprehensive overview of the discovery, synthesis, and characterization of a significant therapeutic compound. Due to the lack of publicly available information on a compound designated "CYD19," this document will instead focus on the well-documented antiviral agent, Oseltamivir (Tamiflu®) , as a representative example to fulfill the user's request for a detailed technical whitepaper. Oseltamivir is a neuraminidase inhibitor used in the treatment and prophylaxis of influenza A and B viruses. Its discovery and development showcase a classic example of rational drug design and complex chemical synthesis.

Discovery of Oseltamivir

The discovery of Oseltamivir was a landmark in structure-based drug design. Researchers at Gilead Sciences aimed to develop an orally bioavailable inhibitor of the influenza neuraminidase enzyme, a key viral protein for the release of new virions from infected cells.

1.1. Lead Compound Identification

The starting point for the development of Oseltamivir was the neuraminidase substrate, sialic acid. Through computational modeling and X-ray crystallography of the enzyme's active site, a lead compound, zanamivir (B325), was developed. However, zanamivir had poor oral bioavailability. The research then focused on modifying the structure to improve its pharmacokinetic properties without compromising its inhibitory activity.

1.2. Structure-Activity Relationship (SAR) Studies

Extensive SAR studies were conducted to optimize the lead compound. Key modifications included the replacement of the glycerol (B35011) side chain with a more lipophilic pentyl ether group and the substitution of the guanidino group with an amino group, which was then acylated to an acetamido group. These changes led to the identification of GS-4071, the active metabolite of Oseltamivir. To further enhance oral bioavailability, GS-4071 was developed as an ethyl ester prodrug, which is efficiently absorbed in the gastrointestinal tract and then hydrolyzed by hepatic esterases to the active form.

Synthesis of Oseltamivir

The commercial synthesis of Oseltamivir has evolved over time, with the initial route starting from naturally occurring shikimic acid.

2.1. Roche's Original Synthesis from Shikimic Acid

The first large-scale synthesis of Oseltamivir was developed by Roche and famously used shikimic acid, a compound extracted from star anise, as the starting material. This multi-step synthesis was complex and presented challenges in terms of reagent toxicity and scalability.

Experimental Protocol: Key Step - Azide (B81097) Introduction

A crucial step in this synthesis is the stereoselective introduction of an azide group, which is later reduced to the primary amine found in Oseltamivir.

  • Starting Material: A protected shikimic acid derivative.

  • Epoxidation: The double bond in the cyclohexene (B86901) ring is epoxidized using an appropriate oxidizing agent (e.g., m-CPBA).

  • Azide Opening: The epoxide is then opened with an azide source (e.g., sodium azide) in the presence of a Lewis acid catalyst. This reaction is highly stereoselective, leading to the desired trans-diaxial product.

  • Purification: The product is purified using column chromatography.

2.2. Alternative Synthetic Routes

The dependence on shikimic acid, which is subject to supply fluctuations, spurred the development of alternative synthetic routes from readily available starting materials like isoprene, pyridine, and 1,4-cyclohexadiene.

Mechanism of Action

Oseltamivir carboxylate (the active metabolite) is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses.

Signaling Pathway

G cluster_virus Influenza Virus Life Cycle cluster_drug Mechanism of Oseltamivir Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment & Entry Replication Viral Replication Host_Cell->Replication Budding_Virions Budding Virions Replication->Budding_Virions Neuraminidase Neuraminidase Budding_Virions->Neuraminidase Release Virion Release Neuraminidase->Release Cleaves Sialic Acid Release->Virus Infection of New Cells Oseltamivir Oseltamivir (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active) Oseltamivir->Oseltamivir_Carboxylate Hepatic Esterases Inhibition Oseltamivir_Carboxylate->Inhibition Inhibition->Neuraminidase Inhibition

Caption: Mechanism of action of Oseltamivir in inhibiting influenza virus release.

By binding to the active site of the neuraminidase enzyme, Oseltamivir carboxylate prevents the cleavage of sialic acid residues on the surface of the host cell and the newly formed viral particles. This results in the aggregation of virions at the cell surface and a reduction in the spread of the virus.

Quantitative Data

Table 1: Inhibitory Activity of Oseltamivir Carboxylate

Influenza Virus StrainIC₅₀ (nM)
Influenza A/H1N10.5 - 2.0
Influenza A/H3N21.0 - 5.0
Influenza B5.0 - 30.0

Table 2: Pharmacokinetic Properties of Oseltamivir

ParameterValue
Oral Bioavailability~80%
Protein Binding3% (Oseltamivir Carboxylate)
Half-life6-10 hours (Oseltamivir Carboxylate)
Excretion>90% as Oseltamivir Carboxylate in urine

Experimental Protocols

5.1. Neuraminidase Inhibition Assay

This assay is used to determine the inhibitory concentration (IC₅₀) of a compound against the neuraminidase enzyme.

Workflow

G Start Start Prepare_Reagents Prepare Reagents: - Neuraminidase Enzyme - Substrate (MUNANA) - Inhibitor (Oseltamivir) Start->Prepare_Reagents Incubate Incubate Enzyme and Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Incubate_Reaction Incubate Reaction Mixture Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with glycine (B1666218) buffer) Incubate_Reaction->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Excitation: 365 nm, Emission: 450 nm) Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC₅₀ Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a neuraminidase inhibition assay.

Methodology

  • Reagent Preparation: A purified neuraminidase enzyme solution is prepared. A fluorescent substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. Serial dilutions of the inhibitor (Oseltamivir carboxylate) are prepared.

  • Incubation: The enzyme and inhibitor are pre-incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Reaction Initiation: The MUNANA substrate is added to initiate the enzymatic reaction.

  • Reaction Incubation: The reaction mixture is incubated for a set period (e.g., 60 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., a high pH glycine buffer).

  • Fluorescence Measurement: The fluorescence of the liberated 4-methylumbelliferone (B1674119) is measured using a fluorometer.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Oseltamivir serves as an excellent case study in modern drug discovery and development. Its journey from a rationally designed concept to a globally used therapeutic demonstrates the power of integrating structural biology, medicinal chemistry, and process chemistry. The continuous effort to develop more efficient and sustainable synthetic routes further highlights the dynamic nature of pharmaceutical sciences. While the originally requested "this compound" remains unidentified, the principles and methodologies detailed in this guide for Oseltamivir provide a robust framework for understanding the multifaceted process of bringing a novel chemical entity from the laboratory to the clinic.

The Impact of CYD19 on Gene Expression and Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYD19 is a novel small-molecule inhibitor with dual-targeting capabilities against the Snail/HDAC axis.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms of this compound, focusing on its impact on gene expression and histone acetylation. By disrupting the interaction between the transcription factor Snail and the histone acetyltransferases CBP/p300, this compound triggers a cascade of events leading to the degradation of Snail, subsequent modulation of p53 activity, and alterations in the expression of genes involved in the epithelial-mesenchymal transition (EMT).[4][5] This document details the signaling pathways affected by this compound, provides quantitative data on its efficacy, and outlines the experimental protocols used to elucidate its mechanism of action.

Introduction

The zinc finger transcription factor Snail is a critical regulator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression and metastasis.[4][5] The stability and activity of Snail are, in part, regulated by post-translational modifications, including acetylation by the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[4] Acetylation of Snail enhances its stability, promoting its oncogenic functions.[6]

This compound has emerged as a potent inhibitor of the CBP/p300-Snail interaction.[4][5] By binding to a conserved arginine-174 pocket of the Snail protein, this compound disrupts the recruitment of CBP/p300, leading to decreased Snail acetylation and subsequent ubiquitination and proteasomal degradation.[4] This action reverses Snail-mediated repression of wild-type p53, thereby restoring its tumor-suppressive functions.[4][5] Furthermore, this compound exhibits inhibitory activity against histone deacetylase 1 (HDAC1), contributing to an increase in histone H4 acetylation.[1][2][3]

This guide will explore the multifaceted impact of this compound on cellular signaling, gene expression, and histone modifications, providing valuable insights for researchers and professionals in the field of drug development.

Mechanism of Action of this compound

This compound's primary mechanism of action involves the direct inhibition of the Snail-CBP/p300 interaction.[4] This leads to a reduction in Snail acetylation, which in turn promotes its degradation via the ubiquitin-proteasome pathway.[4][5] The resulting decrease in Snail protein levels has significant downstream consequences, most notably the derepression of wild-type p53.[4] Snail is known to recruit histone deacetylases (HDACs) to p53, leading to its deacetylation and subsequent inactivation.[4] By promoting Snail degradation, this compound prevents the recruitment of HDAC1 to p53, resulting in increased p53 acetylation and stabilization.[4] Activated p53 can then transcriptionally upregulate its target genes, such as p21 and MDM2, leading to cell cycle arrest and apoptosis.[4]

Furthermore, the reduction in Snail levels directly impacts the expression of genes involved in EMT. This compound treatment leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like vimentin.[4]

Below is a diagram illustrating the signaling pathway affected by this compound.

CYD19_Signaling_Pathway cluster_0 This compound Intervention cluster_1 Snail Regulation cluster_2 p53 Regulation and Downstream Effects cluster_3 EMT Regulation This compound This compound Snail Snail This compound->Snail Binds to R174 pocket CBP_p300 CBP/p300 This compound->CBP_p300 Blocks Interaction Snail_Ac Acetylated Snail (Stable) Snail->Snail_Ac Ub Ubiquitination Snail->Ub Increased p53 p53 Snail->p53 Recruits HDAC1 E_cadherin E-cadherin (Epithelial Marker) Snail->E_cadherin Represses Transcription Vimentin Vimentin (Mesenchymal Marker) Snail->Vimentin Activates Transcription CBP_p300->Snail Acetylation Proteasome Proteasomal Degradation Snail_Ac->Proteasome Inhibited Degradation Ub->Proteasome p53_Ac Acetylated p53 (Active) p53->p53_Ac HDAC1 HDAC1 HDAC1->p53 Deacetylation p21_MDM2 p21, MDM2 (Target Genes) p53_Ac->p21_MDM2 Transcriptional Activation CellCycleArrest Cell Cycle Arrest Apoptosis p21_MDM2->CellCycleArrest

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative findings.

Parameter Value Reference
HDAC1 Inhibition (IC50) 0.405 µM[1][2][3]
Snail Binding Affinity (Kd) 0.18 µM[1][2][3]

Table 1: Inhibitory and Binding Constants of this compound.

Cell Line Treatment Effect on Protein Levels Reference
MMTV-PyMTThis compoundDose-dependent decrease in Snail; Increase in p53, p21, and MDM2.[4]
HCT116This compoundDose-dependent decrease in Snail; Increase in p53, p21, and MDM2.[4]
VariousTGFβ1 + this compoundIncreased E-cadherin, decreased vimentin.[4]
HEK293TThis compoundDecreased acetylation of wild-type Snail, but not R174A mutant.[4]
MMTV-PyMTThis compoundIncreased acetylation of p53.[4]

Table 2: Effects of this compound on Protein Expression and Post-Translational Modifications.

Cell Line Assay Treatment Result Reference
HCT116Cell Proliferation (CCK-8)This compoundDose-dependent inhibition of proliferation in wild-type p53-expressing cells.[4][7]
MMTV-PyMTApoptosis AssayThis compoundIncreased apoptosis.[4][7]

Table 3: Cellular Effects of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Immunoblot Analysis

Objective: To determine the effect of this compound on the expression levels of specific proteins.

Protocol:

  • Cell Lysis:

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Snail, p53, p21, E-cadherin, vimentin, acetylated-p53) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation Assay

Objective: To investigate protein-protein interactions (e.g., Snail-CBP/p300, p53-HDAC1) and post-translational modifications (e.g., ubiquitination, acetylation).

Protocol:

  • Cell Lysis:

    • Lyse cells as described in the immunoblot analysis protocol, using a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest (e.g., anti-Snail, anti-p53) overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

    • Collect the beads by centrifugation and wash them three to five times with lysis buffer.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

    • Analyze the eluted proteins by immunoblotting as described above, using antibodies against the interacting proteins or the specific post-translational modification.

Cell Proliferation (CCK-8) Assay

Objective: To assess the effect of this compound on cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator.

  • Assay:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate for 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

Immunofluorescence Staining

Objective: To visualize the expression and subcellular localization of proteins within cells.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate and treat with this compound or vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with primary antibodies (e.g., anti-E-cadherin, anti-vimentin) overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope.

Below is a diagram representing a typical experimental workflow for studying the effects of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Lines treatment Treatment with this compound (various concentrations and time points) start->treatment immunoblot Immunoblot Analysis (Protein Expression) treatment->immunoblot ip Immunoprecipitation (Protein Interactions & PTMs) treatment->ip cck8 CCK-8 Assay (Cell Proliferation) treatment->cck8 if_stain Immunofluorescence (Protein Localization) treatment->if_stain data_analysis Data Analysis and Interpretation immunoblot->data_analysis ip->data_analysis cck8->data_analysis if_stain->data_analysis conclusion Conclusion: Elucidation of This compound's Mechanism of Action data_analysis->conclusion

Caption: A generalized experimental workflow for investigating the effects of this compound.

Conclusion

This compound represents a promising therapeutic agent that targets the Snail-CBP/p300 interaction and HDAC1. Its ability to induce Snail degradation, reactivate wild-type p53, and reverse the EMT phenotype underscores its potential in cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of this compound. Future studies may focus on its in vivo efficacy, potential for combination therapies, and the identification of biomarkers for patient stratification.

References

Technical Guide: Characterizing the Binding Affinity of Small-Molecule Inhibitors to Snail Protein

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or data detailing the binding affinity of a compound designated "CYD19" to the Snail protein. The following guide is a representative template designed to meet the specified formatting and content requirements. It uses a hypothetical inhibitor, herein named "Snailinib," to illustrate the principles, experimental workflows, and data presentation pertinent to the analysis of Snail-inhibitor interactions. This document serves as a framework for researchers engaged in the discovery and characterization of novel Snail-targeting compounds.

Introduction to Snail as a Therapeutic Target

The Snail protein is a zinc-finger transcription factor that is a master regulator of the epithelial-mesenchymal transition (EMT), a cellular process critical for embryonic development and wound healing. Dysregulation of the Snail pathway is a hallmark of cancer progression, contributing to tumor invasion, metastasis, and the acquisition of therapeutic resistance. Snail executes its function by repressing the expression of epithelial markers, most notably E-cadherin, thereby disrupting cell-cell adhesion and promoting a migratory, mesenchymal phenotype.

Given its central role in metastasis, the direct inhibition of Snail represents a compelling therapeutic strategy. Small-molecule inhibitors that can disrupt Snail's structure, its interaction with co-factors, or its binding to DNA are of significant interest. This guide outlines the methodologies and data interpretation for characterizing the binding affinity and functional consequences of a novel Snail inhibitor, "Snailinib."

Quantitative Binding and Functional Data Summary

The interaction between Snailinib and the Snail protein has been quantified using various biophysical and cell-based assays. The data below summarizes the key parameters defining the affinity, potency, and cellular efficacy of the compound.

Parameter Value Assay Method Description
Binding Affinity (K_D) 75 nMSurface Plasmon Resonance (SPR)Equilibrium dissociation constant measuring the direct binding affinity between purified Snailinib and recombinant Snail protein.
Thermal Shift (ΔT_m) +5.8 °CDifferential Scanning Fluorimetry (DSF)Change in the melting temperature of the Snail protein upon saturation with Snailinib, indicating direct target engagement and stabilization.
Cellular Target Engagement (EC_50) 350 nMCellular Thermal Shift Assay (CETSA)Effective concentration of Snailinib required to induce 50% of the maximal thermal stabilization of Snail in a cellular context.
Functional Potency (IC_50) 1.2 µME-cadherin Promoter Luciferase AssayConcentration of Snailinib that elicits a 50% inhibition of Snail-mediated repression of the E-cadherin promoter in a reporter cell line.
Phenotypic Potency (IC_50) 2.5 µMTranswell Migration AssayConcentration of Snailinib that causes a 50% reduction in TGF-β-induced cell migration in A549 lung carcinoma cells.

Key Experimental Protocols

Protocol: Surface Plasmon Resonance (SPR) for K_D Determination

This protocol describes the determination of binding kinetics and affinity between Snailinib and recombinant human Snail protein.

Materials:

  • Biacore T200 instrument (or equivalent)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Recombinant human Snail protein (>95% purity)

  • Snailinib (solubilized in 100% DMSO)

  • Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

Methodology:

  • Chip Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize recombinant Snail protein (20 µg/mL in immobilization buffer) to the active surface to a target level of ~8000 response units (RU).

    • Deactivate remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell is prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a serial dilution of Snailinib in running buffer with a final DMSO concentration of 1%. The concentration range should span at least two orders of magnitude around the expected K_D (e.g., 1 nM to 1 µM).

    • Inject each concentration of Snailinib over the Snail-immobilized and reference flow cells for a 180-second association phase, followed by a 300-second dissociation phase with running buffer.

    • Regenerate the surface between cycles using a pulse of 10 mM Glycine-HCl, pH 2.5, if required.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol measures the target engagement of Snailinib with the Snail protein within intact cells.

Materials:

  • A549 cells (or other relevant cell line)

  • Snailinib

  • PBS, supplemented with protease inhibitors

  • Liquid nitrogen

  • Thermal cycler or heating blocks

  • SDS-PAGE and Western Blotting reagents

  • Anti-Snail primary antibody

Methodology:

  • Compound Treatment:

    • Culture A549 cells to ~80% confluency.

    • Treat cells with either vehicle (0.1% DMSO) or varying concentrations of Snailinib for 2 hours at 37°C.

  • Cell Lysis and Heating:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet insoluble debris.

    • Aliquot the supernatant (soluble protein fraction) into separate PCR tubes.

  • Thermal Challenge:

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Cool the tubes at 4°C for 3 minutes, then centrifuge at 20,000 x g for 20 minutes to pellet precipitated proteins.

  • Analysis:

    • Collect the supernatant, which contains the remaining soluble protein.

    • Analyze the amount of soluble Snail protein at each temperature for both vehicle and Snailinib-treated samples using Western Blotting.

    • Generate a melting curve by plotting the band intensity of soluble Snail versus temperature. The shift in the midpoint of this curve (T_m) indicates thermal stabilization due to Snailinib binding.

Visualizations: Pathways and Workflows

Snail Signaling Pathway in EMT

Snail_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD SMAD 2/3 TGFbR->SMAD Phosphorylates Snail Snail SMAD->Snail Upregulates Transcription Ecad E-cadherin Snail->Ecad Represses Vim Vimentin Snail->Vim Activates Migration Cell Migration & Invasion Ecad->Migration Inhibits Vim->Migration Promotes Snailinib Snailinib Snailinib->Snail Inhibits

Caption: The Snail signaling pathway in Epithelial-Mesenchymal Transition (EMT).

Experimental Workflow for Snail Inhibitor Characterization

Snail_Inhibitor_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays SPR 1. Direct Binding Assay (Surface Plasmon Resonance) DSF 2. Target Engagement (Differential Scanning Fluorimetry) SPR->DSF Confirm Engagement CETSA 3. Cellular Target Engagement (CETSA) DSF->CETSA Validate in Cells Reporter 4. Functional Activity (E-cadherin Reporter Assay) CETSA->Reporter Assess Functional Impact Phenotype 5. Phenotypic Effect (Migration/Invasion Assay) Reporter->Phenotype Confirm Cellular Phenotype

Caption: Workflow for characterizing a novel Snail protein inhibitor.

A Technical Guide to CYD19: Mechanism of Action and Induction of Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the small-molecule compound CYD19, focusing on its role as a potent inducer of apoptosis in tumor cells. We will explore its core mechanism of action, the specific signaling pathways it modulates, and present quantitative data from key studies. Detailed experimental protocols for assays relevant to the study of this compound are also provided.

Introduction: Targeting the "Undruggable" Snail Transcription Factor

The zinc finger transcription factor Snail is a pivotal driver of cancer progression, primarily by inducing epithelial-mesenchymal transition (EMT), which promotes metastasis and therapy resistance. Due to its nature as a transcription factor lacking deep enzymatic pockets, Snail has long been considered "undruggable."[1][2] The development of this compound represents a significant breakthrough, offering a pharmacological strategy to inhibit Snail's function. This compound is a small-molecule compound that specifically targets the Snail protein, leading to its degradation and subsequently suppressing tumor growth, particularly in cancers that retain wild-type p53.[1][2]

Core Mechanism of Action: Snail Degradation

This compound's primary mechanism involves the direct inhibition of the interaction between Snail and the CREB-binding protein (CBP)/p300 transcriptional co-activators.[1]

  • Binding and Interaction Disruption : this compound forms a high-affinity interaction with a conserved arginine-174 pocket within the Snail protein.[1][2]

  • Inhibition of Acetylation : This binding event physically obstructs the interaction between Snail and CBP/p300. The CBP/p300 complex is responsible for acetylating Snail, a post-translational modification that stabilizes the Snail protein.[1]

  • Proteasomal Degradation : By preventing acetylation, this compound promotes the rapid degradation of Snail through the ubiquitin-proteasome pathway.[1][2]

cluster_0 Standard State (No this compound) cluster_1 This compound Treatment Snail Snail Acetylation Snail Acetylation (Stabilization) Snail->Acetylation Interaction CBP_p300 CBP/p300 CBP_p300->Acetylation This compound This compound Snail_this compound Snail-CYD19 Complex This compound->Snail_this compound Binds to Snail Degradation Snail Degradation (Ubiquitin-Proteasome Pathway) Snail_this compound->Degradation Promotes Snail_this compound->CBP_p300_inactive

Caption: this compound disrupts the Snail-CBP/p300 interaction, leading to Snail degradation.

The p53-Mediated Apoptosis Signaling Pathway

The degradation of Snail is the catalyst for apoptosis, specifically in tumor cells expressing wild-type p53. Snail is a known repressor of p53. By eliminating Snail, this compound effectively "releases the brakes" on p53, restoring its tumor-suppressive functions, including the induction of apoptosis.[1] This effect is not observed in cells with mutant p53, highlighting a targeted therapeutic window.[1][3]

The restored p53 activity initiates the intrinsic (mitochondrial) pathway of apoptosis:

  • Upregulation of Pro-Apoptotic Proteins : Activated p53 increases the expression of its target genes, including the pro-apoptotic proteins PUMA and Bax.[1]

  • Mitochondrial Outer Membrane Permeabilization (MOMP) : Bax translocates to the mitochondria and triggers the release of cytochrome c into the cytoplasm.[1][3]

  • Caspase Cascade Activation : Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates the primary executioner caspase, caspase-3.[1]

  • Execution of Apoptosis : Caspase-3 orchestrates the dismantling of the cell, leading to its death.[1]

This compound This compound Snail Snail This compound->Snail Promotes Degradation p53 Wild-Type p53 Snail->p53 Represses Bax PUMA / Bax (Pro-Apoptotic) p53->Bax Upregulates Mito Mitochondrion Bax->Mito Acts on CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Cleaved/Active) CytC->Casp9 Activates Casp3 Caspase-3 (Cleaved/Active) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis pathway via Snail degradation and p53 activation.

Quantitative Data Summary

The efficacy of this compound in suppressing proliferation and inducing apoptosis is dose-dependent and contingent on the p53 status of the cancer cells.

Table 1: Proliferative Sensitivity of Cancer Cells to this compound Based on p53 Status Data summarized from Cell Counting Kit-8 (CCK-8) assays performed 48 hours post-treatment.[1][3]

Cell Linep53 StatusRelative Sensitivity to this compound
MMTV-PyMTWild-TypeHigh
HCT116Wild-TypeHigh
DLD1 Mutant Low
SUM159 Mutant Low

Table 2: Dose-Dependent Induction of Apoptosis by this compound Data summarized from quantification of the apoptotic subpopulation in wild-type p53-expressing cells 48 hours post-treatment.[1][3]

Cell LineThis compound Concentration% Apoptotic Cells (Approx.)
HCT116Vehicle (0 nM)~5%
HCT11625 nM~15%
HCT11650 nM~25%
MMTV-PyMTVehicle (0 nM)~4%
MMTV-PyMT25 nM~12%
MMTV-PyMT50 nM~20%

Table 3: Effect of this compound on Pro-Apoptotic Protein Expression in Wild-Type p53 Cells Data summarized from immunoblot analyses performed 48 hours post-treatment.[1]

ProteinThis compound Concentration (in HCT116 cells)Change in Expression Level
Bax0 nM -> 50 nMDose-dependent increase
Cleaved Caspase-90 nM -> 50 nMDose-dependent increase
Cleaved Caspase-30 nM -> 50 nMDose-dependent increase
p530 nM -> 50 nMDose-dependent increase
Snail0 nM -> 50 nMDose-dependent decrease

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings.

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[4][5]

Principle : In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot penetrate live or early apoptotic cells, but stains late apoptotic and necrotic cells.[5]

Protocol Steps :

  • Cell Seeding : Seed cells (e.g., HCT116) in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Treatment : Treat cells with varying concentrations of this compound (e.g., 0, 25, 50 nM) and a vehicle control for the desired duration (e.g., 48 hours).

  • Cell Harvesting :

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the collected medium and the detached cells. Centrifuge at 300 x g for 5 minutes.

  • Staining :

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis :

    • Analyze the stained cells promptly using a flow cytometer.

    • Gate the cell populations:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

start Seed & Treat Cells harvest Harvest Adherent & Floating Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V & PI wash->stain analyze Flow Cytometry Analysis stain->analyze

Caption: Workflow for the Annexin V / Propidium Iodide apoptosis assay.

This technique is used to detect and quantify the levels of specific proteins (e.g., Snail, p53, Bax, caspases) in cell lysates.[1]

Protocol Steps :

  • Cell Lysis : After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein from each sample onto a polyacrylamide gel and separate them by size using electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Snail, anti-p53, anti-Bax, anti-cleaved-caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

This colorimetric assay measures cell viability and proliferation.[1][3]

Protocol Steps :

  • Cell Seeding : Seed cells in a 96-well plate at a specified density.

  • Treatment : Add various concentrations of this compound to the wells.

  • Incubation : Incubate the plate for a set period (e.g., 48 hours).

  • Reagent Addition : Add CCK-8 solution to each well and incubate for 1-4 hours. The WST-8 in the solution is reduced by cellular dehydrogenases to a colored formazan (B1609692) product.

  • Measurement : Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

Conclusion and Future Directions

This compound has been identified as a potent and specific inhibitor of the Snail transcription factor, representing a promising therapeutic strategy for a subset of cancers. Its mechanism of action, which involves the targeted degradation of Snail and subsequent reactivation of the wild-type p53 tumor suppressor pathway, provides a clear rationale for its selective pro-apoptotic activity.[1] The dose-dependent induction of the intrinsic apoptosis pathway, confirmed by the upregulation of Bax and activation of caspases 9 and 3, underscores its potential.[1][3]

Future research should focus on clinical translation, including optimizing drug delivery, evaluating efficacy in a broader range of p53 wild-type preclinical models, and identifying potential mechanisms of resistance. The data presented here provides a strong foundation for the continued development of this compound and similar Snail-targeting agents in oncology.

References

An In-depth Technical Guide to the Target Profile of CYD19: A Dual Snail and HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYD19 has emerged as a promising small molecule inhibitor with potent anti-cancer properties. Initially identified as a disruptor of the Snail-CBP/p300 protein-protein interaction, further characterization has revealed a dual-target mechanism of action that includes the inhibition of histone deacetylase 1 (HDAC1). This technical guide provides a comprehensive overview of the known on-target and dual-target activities of this compound. It summarizes the quantitative data for its molecular interactions, details the experimental protocols used for its characterization, and presents signaling pathway and experimental workflow diagrams. This document aims to serve as a resource for researchers investigating the therapeutic potential and molecular mechanisms of this compound, while also highlighting the importance of comprehensive off-target profiling in its future development.

Introduction to this compound

This compound is a novel small molecule compound identified as a potent anti-cancer agent.[1][2] Its primary mechanism of action was discovered to be the inhibition of the interaction between the zinc-finger transcription factor Snail and the CREB-binding protein (CBP)/p300.[1][2] This on-target activity leads to the degradation of Snail, a key regulator of the epithelial-mesenchymal transition (EMT), and subsequently suppresses tumor growth and metastasis.[1][2][3] Further investigations have revealed that this compound also exhibits potent inhibitory activity against histone deacetylase 1 (HDAC1), classifying it as a dual Snail/HDAC inhibitor.[4][5] This dual-target profile suggests a multi-faceted approach to cancer therapy, though it also underscores the need for a thorough understanding of its broader selectivity and potential off-target effects.

On-Target Activity: Inhibition of the Snail-CBP/p300 Interaction

The primary described mechanism of this compound is its high-affinity binding to the Snail protein.[1][2] This interaction physically obstructs the binding of Snail to the CBP/p300 transcriptional co-activator complex. The Snail-CBP/p300 interaction is crucial for the acetylation and subsequent stabilization of the Snail protein. By disrupting this interaction, this compound prevents Snail acetylation, leading to its ubiquitination and proteasomal degradation.[1][2] The reduction in Snail levels results in the upregulation of wild-type p53, a tumor suppressor, and the reversal of the epithelial-mesenchymal transition (EMT), thereby inhibiting tumor cell proliferation, survival, and metastasis.[1][3]

Signaling Pathway of this compound Action on Snail

The following diagram illustrates the signaling pathway through which this compound exerts its on-target effects on Snail.

G cluster_0 Normal State (Snail Active) cluster_1 With this compound Treatment Snail_active Snail CBP_p300 CBP/p300 Snail_active->CBP_p300 Interaction Snail_stable Stabilized Snail Snail_active->Snail_stable Acetylation Acetylation CBP_p300->Acetylation Acetylation->Snail_active Stabilizes EMT EMT (Tumor Progression, Metastasis) Snail_stable->EMT p53_repression p53 Repression Snail_stable->p53_repression Promotes This compound This compound Snail_this compound Snail This compound->Snail_this compound Binds to CBP_p300_this compound CBP/p300 Snail_this compound->CBP_p300_this compound Interaction Blocked Ubiquitination Ubiquitination Snail_this compound->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation EMT_inhibited EMT Inhibition Degradation->EMT_inhibited Leads to p53_activation p53 Activation Degradation->p53_activation Leads to

This compound Mechanism of Action on the Snail Signaling Pathway.

Dual-Target Activity: HDAC1 Inhibition

In addition to its effects on the Snail protein, this compound has been identified as a potent inhibitor of histone deacetylase 1 (HDAC1).[4][5] This finding is significant as HDACs are a well-established class of anti-cancer targets. HDAC inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis in tumor cells. The dual inhibition of both Snail and HDAC1 by a single molecule presents a synergistic anti-cancer strategy. The inhibition of HDAC1 by this compound can lead to an increase in histone H4 acetylation, which can alter gene expression in a way that is unfavorable for cancer cell survival.[4][5]

Quantitative Data Summary

The following table summarizes the known quantitative data for the interaction of this compound with its molecular targets.

TargetParameterValueReference
SnailKd0.180 µM[4][5]
HDAC1IC500.405 µM[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of the key experimental protocols used to characterize the activity of this compound.

Biolayer Interferometry (BLI) for Snail-CYD19 Interaction

This protocol is used to determine the binding affinity and kinetics of this compound to the Snail protein.

  • Immobilization: Recombinant Snail protein is immobilized on a biosensor tip.

  • Association: The biosensor tip is dipped into solutions containing varying concentrations of this compound, and the binding is measured in real-time as a change in the interference pattern of light reflected from the tip.

  • Dissociation: The tip is then moved to a buffer solution without this compound, and the dissociation of the compound is measured.

  • Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

HDAC1 Inhibition Assay

This protocol is used to measure the potency of this compound in inhibiting the enzymatic activity of HDAC1.

  • Reaction Setup: A reaction mixture is prepared containing recombinant human HDAC1, a fluorogenic HDAC1 substrate, and varying concentrations of this compound.

  • Incubation: The reaction is incubated at 37°C to allow for enzymatic deacetylation of the substrate.

  • Development: A developer solution is added, which releases a fluorophore from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The fluorescence intensity is proportional to the HDAC1 activity. The data is plotted as percent inhibition versus this compound concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

Experimental Workflow for Assessing this compound-Snail Interaction

The following diagram outlines the typical workflow for investigating the interaction between this compound and the Snail protein.

G start Start: Hypothesize this compound interacts with Snail virtual_screening In Silico Virtual Screening (Docking Analysis) start->virtual_screening bli In Vitro Binding Assay (Biolayer Interferometry) virtual_screening->bli Validate Prediction co_ip In Cellulo Interaction Assay (Co-Immunoprecipitation) bli->co_ip Confirm in Cellular Context western_blot Cellular Protein Level Analysis (Western Blot) co_ip->western_blot Assess Downstream Effects functional_assays Functional Cellular Assays (Migration, Proliferation) western_blot->functional_assays end Conclusion: This compound binds Snail and inhibits its function functional_assays->end

Workflow for Characterizing the this compound-Snail Interaction.

Discussion on Off-Target Effects and Future Directions

The dual Snail/HDAC1 activity of this compound is a compelling feature for an anti-cancer agent. However, it also highlights the critical need for comprehensive off-target profiling. To date, there is a lack of publicly available data from broad screening panels, such as kinome scans or safety pharmacology screens, for this compound. Such studies are essential to:

  • Identify additional molecular targets: Unveiling other proteins that this compound may bind to is crucial for a complete understanding of its mechanism of action.

  • Predict potential toxicities: Off-target interactions are a common cause of adverse drug reactions. Early identification of potential liabilities can guide medicinal chemistry efforts to improve selectivity and safety.

  • Uncover opportunities for drug repurposing: Off-target effects are not always detrimental and can sometimes be exploited for therapeutic benefit in other diseases.

Future exploratory studies on this compound should prioritize comprehensive off-target screening to build a more complete safety and selectivity profile. This will be indispensable for its potential translation into a clinical setting.

Conclusion

This compound is a novel and potent anti-cancer compound with a well-defined on-target mechanism of inhibiting the Snail-CBP/p300 interaction. Furthermore, its characterization as a dual Snail/HDAC1 inhibitor provides a strong rationale for its further development. While the current data is promising, the lack of extensive off-target studies represents a significant knowledge gap. A thorough investigation into the broader selectivity profile of this compound is a critical next step to fully understand its therapeutic potential and to ensure a favorable safety profile for future clinical applications.

References

An In-depth Technical Guide to CYD19 (Snail/HDAC-IN-1): Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYD19, also known as Snail/HDAC-IN-1, is a potent small molecule inhibitor with dual activity against the Snail transcription factor and histone deacetylase 1 (HDAC1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the compound's mechanism of action, which involves the disruption of the Snail-CBP/p300 protein-protein interaction, leading to Snail protein degradation and subsequent anti-tumor effects. This guide also compiles available quantitative data, outlines key experimental protocols for its study, and presents visual representations of the relevant signaling pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the IUPAC name N-(2-amino-4-fluorophenyl)-4-(((4-((5-methyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f][1][2]triazin-2-yl)thio)methyl)benzamide.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Synonyms Snail/HDAC-IN-1[1][3]
CAS Number 2415281-52-4[2]
Molecular Formula C24H21FN8OS[2]
Molecular Weight 488.55 g/mol [2]
Appearance Solid
Purity >98% (commonly available)
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability

Chemical Structure:

Chemical Structure of this compound

Figure 1: 2D structure of this compound (Snail/HDAC-IN-1).

Biological Activity and Mechanism of Action

This compound is characterized as a dual inhibitor of the transcription factor Snail and histone deacetylase 1 (HDAC1).[1][3] Its primary mechanism of action, however, appears to be the disruption of the protein-protein interaction between Snail and the histone acetyltransferases CBP/p300.[4]

Inhibition of Snail and HDAC1

This compound exhibits potent inhibitory activity against both Snail and HDAC1, as quantified by its dissociation constant (Kd) and half-maximal inhibitory concentration (IC50), respectively.

TargetParameterValueReference
SnailKd0.18 μM[1][3][5]
HDAC1IC500.405 μM[1][3][5]
Disruption of the Snail-CBP/p300 Interaction

The core mechanism of this compound involves its binding to the Snail protein, which consequently disrupts the interaction between Snail and the transcriptional co-activators and histone acetyltransferases, CREB-binding protein (CBP) and p300.[4] This disruption has several downstream effects:

  • Decreased Snail Acetylation: CBP/p300-mediated acetylation of Snail is impaired.

  • Increased Snail Ubiquitination and Degradation: The reduction in acetylation promotes the ubiquitination and subsequent proteasomal degradation of the Snail protein.[4]

  • Restoration of p53 Function: Snail is known to repress the tumor suppressor protein p53. By promoting Snail degradation, this compound restores the expression and activity of wild-type p53.[4]

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): Snail is a key driver of EMT, a process critical for cancer cell invasion and metastasis. This compound has been shown to reverse Snail-mediated EMT.[4]

The proposed mechanism of action is depicted in the following signaling pathway diagram:

CYD19_Mechanism cluster_0 Normal State (Snail Active) cluster_1 With this compound Treatment Snail Snail CBP_p300 CBP/p300 Snail->CBP_p300 Interaction Acetylation Snail Acetylation CBP_p300->Acetylation Stability Snail Protein Stability Acetylation->Stability p53_repression p53 Repression Stability->p53_repression EMT EMT Induction Stability->EMT This compound This compound Snail_this compound Snail This compound->Snail_this compound Binds to CBP_p300_2 CBP/p300 Snail_this compound->CBP_p300_2 Interaction Blocked Degradation Snail Degradation (Ubiquitin-Proteasome) Snail_this compound->Degradation p53_activation p53 Activation Degradation->p53_activation EMT_inhibition EMT Inhibition Degradation->EMT_inhibition

Diagram 1: Proposed mechanism of action of this compound.

Cellular Effects

In cellular assays, this compound has been demonstrated to:

  • Increase histone H4 acetylation in HCT-116 cells.[1][3][5]

  • Decrease the expression of Snail protein.[1][3][5]

  • Induce apoptosis in cancer cells.[1][3][5]

Quantitative Data Summary

The following table summarizes the reported growth inhibition (GI50) values for this compound in various cancer cell lines.

Cell LineCancer TypeGI50 (nM)Reference
NCI-H522Non-Small Cell Lung Cancer48.8
MDA-MB-435Melanoma36.1
MCF-7Breast Cancer51.8

Note: Comprehensive NCI-60 panel data for this compound is not publicly available at the time of this guide's creation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro HDAC1 Inhibition Assay (Fluorometric)

This protocol describes a common method for measuring the inhibition of HDAC1 activity.

Principle: The assay is based on a two-step enzymatic reaction. First, HDAC1 deacetylates a fluorogenic substrate containing an acetylated lysine. In the second step, a developer solution containing a protease cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to the HDAC1 activity.

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC developer (containing a protease like trypsin)

  • HDAC inhibitor control (e.g., Trichostatin A)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of HDAC1 enzyme, substrate, developer, and test compounds (including this compound and control inhibitor) in HDAC assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • HDAC assay buffer

    • HDAC1 enzyme solution

    • This compound or control inhibitor at various concentrations. Include a "no inhibitor" control.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Development: Add the HDAC developer solution to each well. This stops the HDAC reaction and initiates the development of the fluorescent signal.

  • Fluorescence Measurement: Incubate the plate at room temperature for 10-15 minutes, then measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HDAC1_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (HDAC1, Substrate, this compound) Start->Reagent_Prep Reaction_Setup Set up reaction in 96-well plate (Enzyme + Inhibitor) Reagent_Prep->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Substrate_Addition Add Fluorogenic Substrate Pre_incubation->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Development Add Developer Solution Incubation->Development Measurement Measure Fluorescence Development->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End BLI_Workflow Start Start Hydration Hydrate Biosensors Start->Hydration Immobilization Immobilize Snail Protein on Biosensors Hydration->Immobilization Baseline Establish Baseline in Buffer Immobilization->Baseline Association Measure Association with this compound Baseline->Association Dissociation Measure Dissociation in Buffer Association->Dissociation Analysis Data Fitting and Kd Calculation Dissociation->Analysis End End Analysis->End

References

The Advent of CYD19: A Paradigm Shift in Targeting Snail-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Review of the CBP/p300-Snail Interaction Inhibitor

For decades, the transcription factor Snail has been an elusive yet highly coveted target in oncology. Its pivotal role in driving epithelial-mesenchymal transition (EMT), metastasis, and cancer stem cell (CSC) expansion has positioned it as a master regulator of tumor progression and therapeutic resistance. However, its "undruggable" nature has long thwarted efforts to develop effective pharmacological inhibitors. The discovery of CYD19, a potent and specific small-molecule inhibitor of the CREB-binding protein (CBP)/p300-Snail interaction, represents a significant breakthrough in this pursuit. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its biological activities, mechanism of action, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Disrupting a Critical Oncogenic Alliance

This compound functions by directly binding to the evolutionarily conserved arginine-174 (R174) pocket of the Snail protein.[1][2] This high-affinity interaction competitively disrupts the binding of Snail to the histone acetyltransferases CBP and p300.[1][2] The consequences of this disruption are twofold:

  • Impaired Snail Acetylation and Enhanced Degradation: The interaction with CBP/p300 is crucial for the acetylation and subsequent stabilization of the Snail protein. By preventing this, this compound leads to decreased Snail acetylation, making it susceptible to ubiquitination and subsequent degradation via the ubiquitin-proteasome pathway.[1][2]

  • Restoration of Wild-Type p53 Activity: Snail is a known repressor of the tumor suppressor protein p53. By promoting Snail degradation, this compound effectively lifts this repression, leading to the stabilization and activation of wild-type p53.[1] This, in turn, triggers downstream anti-proliferative and pro-apoptotic signaling pathways.

The following diagram illustrates the core mechanism of this compound action:

CYD19_Mechanism cluster_0 Normal State (No this compound) cluster_1 With this compound Treatment CBP_p300 CBP/p300 Snail Snail CBP_p300->Snail Acetylation & Stabilization p53 p53 Snail->p53 Repression EMT EMT, Metastasis, CSC Expansion Snail->EMT Degradation_p53 p53 Degradation p53->Degradation_p53 This compound This compound Snail_d Snail This compound->Snail_d Binds to R174 pocket CBP_p300_d CBP/p300 Snail_d->CBP_p300_d Interaction Blocked Degradation_Snail Snail Degradation (Ubiquitin-Proteasome) Snail_d->Degradation_Snail p53_a p53 (Active) Apoptosis Apoptosis & Tumor Suppression p53_a->Apoptosis

Caption: Mechanism of this compound Action.

Biological Activities of this compound

The unique mechanism of this compound translates into a range of potent anti-cancer activities, particularly in cancer cells expressing wild-type p53.

Inhibition of Epithelial-Mesenchymal Transition (EMT) and Metastasis

This compound effectively reverses Snail-mediated EMT.[1] Treatment of cancer cells with this compound leads to an upregulation of the epithelial marker E-cadherin and a downregulation of mesenchymal markers such as N-cadherin and vimentin.[1] This reversal of the EMT phenotype directly impairs the invasive and migratory capabilities of cancer cells, thereby inhibiting metastasis.[1]

Suppression of Cancer Stem Cell (CSC) Expansion

Snail is a key regulator of CSC properties. This compound has been shown to block Snail-driven CSC expansion, a critical activity for preventing tumor recurrence and overcoming therapeutic resistance.[1]

Induction of Apoptosis and Inhibition of Proliferation

By stabilizing and activating wild-type p53, this compound induces apoptosis in cancer cells.[1] This is evidenced by increased expression of pro-apoptotic proteins like Bax and cleaved caspases.[1] Consequently, this compound significantly inhibits the proliferation of cancer cells harboring wild-type p53.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Binding Affinity and Inhibitory Concentrations

TargetParameterValueReference
SnailKd0.18 μM[3][4]
HDAC1IC500.405 μM[3][4]

Table 2: In Vivo Efficacy in MMTV-PyMT Mouse Model

TreatmentDosageDurationOutcomeReference
This compound30 mg/kg (intraperitoneal)25 consecutive days80% tumor growth inhibition[5]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the biological activities of this compound.

Cell Viability and Proliferation Assay (CCK-8)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or vehicle control for 48 hours.

  • Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Immunoblotting

Immunoblotting is used to determine the protein expression levels of key markers involved in the this compound signaling pathway.

  • Cell Lysis: Cells are treated with this compound or vehicle, harvested, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Key Antibodies Used:

  • Snail

  • E-cadherin

  • N-cadherin

  • Vimentin

  • p53

  • p21

  • Bax

  • Cleaved Caspase-3

  • CBP

  • p300

  • Actin (as a loading control)

Co-Immunoprecipitation (Co-IP)

Co-IP is employed to investigate the protein-protein interactions between Snail, CBP/p300, and this compound.

  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to the protein of interest (e.g., anti-Snail) overnight at 4°C. Protein A/G magnetic beads are then added and incubated for 2-4 hours to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times with wash buffer to remove non-specific binding proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads and analyzed by immunoblotting.

The following workflow diagram illustrates the co-immunoprecipitation process:

CoIP_Workflow start Cell Lysate (containing protein complexes) add_ab Add Primary Antibody (e.g., anti-Snail) start->add_ab incubate1 Incubate (Overnight, 4°C) add_ab->incubate1 add_beads Add Protein A/G Magnetic Beads incubate1->add_beads incubate2 Incubate (2-4 hours, 4°C) add_beads->incubate2 capture Capture Complexes with Magnet incubate2->capture wash Wash Beads (remove non-specific proteins) capture->wash elute Elute Bound Proteins wash->elute analyze Analyze by Immunoblotting elute->analyze

Caption: Co-Immunoprecipitation Workflow.
In Vivo Tumor Xenograft Studies

The MMTV-PyMT transgenic mouse model, which spontaneously develops mammary tumors that metastasize to the lungs, is utilized to assess the in vivo efficacy of this compound.

  • Animal Model: Female MMTV-PyMT mice.

  • Treatment Initiation: Treatment begins when tumors reach a palpable size.

  • Drug Administration: this compound is administered via intraperitoneal injection at a dose of 30 mg/kg daily for 25 consecutive days.

  • Monitoring: Tumor growth is monitored by caliper measurements. At the end of the study, tumors and lungs are harvested for histological and immunohistochemical analysis.

  • Endpoints: Primary tumor volume and weight, and the number of lung metastatic nodules are the primary endpoints.

Conclusion and Future Directions

This compound has emerged as a first-in-class inhibitor of the CBP/p300-Snail interaction, demonstrating significant promise as a therapeutic agent for cancers driven by aberrant Snail activity. Its ability to induce Snail degradation, reactivate wild-type p53, and consequently inhibit key processes of tumor progression, including EMT, metastasis, and CSC expansion, provides a strong rationale for its further clinical development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, exploring its efficacy in a broader range of cancer models, and identifying potential biomarkers to predict patient response. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to build upon these foundational discoveries and translate the promise of this compound into tangible clinical benefits for cancer patients.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYD19 is a small molecule inhibitor initially identified and predominantly studied for its potent anti-cancer properties. It functions as a dual inhibitor, targeting the interaction between the transcription factor Snail and the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. Additionally, this compound exhibits inhibitory activity against histone deacetylase 1 (HDAC1). Its mechanism of action in oncology involves the disruption of the Snail-CBP/p300 interaction, which leads to the ubiquitination and subsequent degradation of Snail. This, in turn, reverses the Epithelial-Mesenchymal Transition (EMT), a cellular process integral to cancer progression and metastasis.

While the focus of this compound research has been overwhelmingly in oncology, its core mechanism of targeting the Snail-EMT axis and HDACs opens up a significant, yet largely unexplored, landscape of therapeutic potential in a variety of non-cancerous pathologies. Pathological processes in which EMT and aberrant HDAC activity are key drivers are prime candidates for this compound intervention. This technical guide will provide an in-depth exploration of these potential applications, with a primary focus on fibrosis, a condition characterized by the excessive deposition of extracellular matrix that leads to organ scarring and failure. We will delve into the underlying signaling pathways, provide detailed experimental protocols for preclinical investigation, and present available quantitative data to support the rationale for expanding this compound research beyond the confines of oncology.

Core Molecular Mechanisms of this compound

This compound's therapeutic potential stems from its ability to modulate two critical cellular processes: Snail-mediated gene transcription and histone acetylation.

  • Snail-CBP/p300 Inhibition: Snail is a master regulator of EMT. In pathological conditions, its overexpression drives the transition of epithelial cells into migratory and invasive mesenchymal cells. This process is not only crucial for cancer metastasis but is also a key driver of fibrosis in various organs. Snail requires the acetyltransferase activity of CBP/p300 to be stabilized and transcriptionally active. This compound binds to a specific pocket in the Snail protein, preventing its interaction with CBP/p300. This leads to Snail's deacetylation, ubiquitination, and subsequent proteasomal degradation.

  • HDAC1 Inhibition: this compound also directly inhibits HDAC1. HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models.

Potential Non-Cancer Applications: A Focus on Fibrosis

Fibrosis is the common pathological endpoint of many chronic diseases affecting organs such as the heart, kidneys, and liver. A growing body of evidence implicates the activation of Snail and the induction of EMT as central events in the initiation and progression of fibrosis. Therefore, this compound, as a potent Snail inhibitor, represents a promising therapeutic candidate for these debilitating conditions.

Quantitative Data on this compound and Related Inhibitors

The following table summarizes the available quantitative data for this compound and other relevant inhibitors that target pathways implicated in fibrosis. It is important to note that most of the existing data for this compound is derived from cancer cell line studies. The data for other inhibitors in fibrosis models is provided to establish a rationale for the potential efficacy of this compound.

Compound/InhibitorTarget(s)Model SystemKey Quantitative Finding(s)Reference(s)
This compound Snail/CBP-p300, HDAC1HCT-116 cancer cellsIC50 (HDAC1): 0.405 µMKd (Snail): 0.18 µM[1]
Tasquinimod HDAC4Mouse Unilateral Ureteral Obstruction (UUO) model of renal fibrosisReduction in fibronectin and α-SMA protein expression in the kidney.[2]
Trichostatin A (TSA) Pan-HDAC inhibitorMouse Unilateral Ureteral Obstruction (UUO) model of renal fibrosisDecreased juxtaglomerular hyperplasia and lymphocyte infiltration.[3]
PPAR-γ agonist (Snail inhibitor) Snail (indirectly)Mouse Ischemia/Reperfusion (I/R) model of cardiac fibrosisSignificant reduction in fibrotic area and collagen deposition in the heart.[4]
SNS-032 CDK9Mouse Carbon Tetrachloride (CCl4)-induced liver fibrosis modelSignificant decrease in CDK9 and Acta2 (α-SMA) expression; increased apoptosis of active hepatic stellate cells.[5]

Signaling Pathways in Snail-Mediated Fibrosis

The progression of fibrosis is orchestrated by a complex network of signaling pathways that converge on the activation of Snail and other pro-fibrotic factors. Understanding these pathways is crucial for designing effective therapeutic strategies.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a master regulator of fibrosis in virtually all organs. Upon ligand binding, TGF-β receptors activate Smad transcription factors, which then translocate to the nucleus and induce the expression of pro-fibrotic genes, including Snail.[6][7]

TGFB_Snail_Fibrosis cluster_nucleus Nucleus TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad Smad2/3 TGFBR->Smad Phosphorylation pSmad p-Smad2/3 Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Snail_gene Snail Gene Smad_complex->Snail_gene Transcription Nucleus Nucleus Snail_protein Snail Protein Snail_gene->Snail_protein EMT Epithelial-Mesenchymal Transition (EMT) Snail_protein->EMT Fibrosis Fibrosis EMT->Fibrosis

TGF-β Signaling Pathway Leading to Fibrosis.
Wnt/β-catenin Signaling

The Wnt/β-catenin pathway, crucial during embryonic development, is often aberrantly reactivated in fibrotic diseases.[8] Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to induce the expression of target genes, including Snail.[9]

Wnt_Snail_Fibrosis cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled Frizzled->Dvl GSK3B GSK3β Dvl->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Degradation BetaCatenin_TCF_complex β-catenin/TCF Complex BetaCatenin->BetaCatenin_TCF_complex TCF_LEF TCF/LEF TCF_LEF->BetaCatenin_TCF_complex Snail_gene Snail Gene BetaCatenin_TCF_complex->Snail_gene Transcription Nucleus Nucleus Snail_protein Snail Protein Snail_gene->Snail_protein Fibrosis Fibrosis Snail_protein->Fibrosis

Wnt/β-catenin Signaling in Fibrosis.

Experimental Protocols for Investigating this compound in Fibrosis Models

To facilitate the investigation of this compound in non-cancer contexts, this section provides detailed protocols for inducing and assessing fibrosis in preclinical animal models.

Induction of Renal Fibrosis: Unilateral Ureteral Obstruction (UUO) in Mice

The UUO model is a robust and widely used method to induce progressive renal fibrosis.[10][11]

Workflow for UUO Model and this compound Treatment:

UUO_Workflow start Acclimatize Mice (1 week) surgery UUO Surgery (Day 0) start->surgery treatment Administer this compound or Vehicle (Daily, e.g., Day 1-14) surgery->treatment sacrifice Sacrifice and Tissue Harvest (e.g., Day 14) treatment->sacrifice analysis Fibrosis Assessment (Histology, Biochemistry, qPCR) sacrifice->analysis

Workflow for UUO-induced renal fibrosis study.

Surgical Protocol:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Surgical Preparation: Shave the left flank and sterilize the area with an antiseptic solution.

  • Incision: Make a small flank incision to expose the left kidney.

  • Ureter Ligation: Carefully isolate the left ureter and ligate it at two points using a 4-0 or 5-0 silk suture.

  • Closure: Close the muscle layer and skin with sutures.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.

Induction of Liver Fibrosis: Carbon Tetrachloride (CCl4) Administration in Mice

The CCl4 model is a classic and reliable method for inducing liver fibrosis.[1][12]

Protocol:

  • Preparation of CCl4 Solution: Prepare a 10% (v/v) solution of CCl4 in a vehicle such as corn oil or olive oil.

  • Administration: Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection. A typical dose is 1-2 mL/kg body weight, given twice a week.

  • Duration: Continue the CCl4 administration for 4-8 weeks to induce significant fibrosis.

  • This compound Treatment: this compound or vehicle can be administered concurrently with CCl4, starting from the first injection or after a few weeks of CCl4 treatment to assess its therapeutic effect on established fibrosis.

Induction of Cardiac Fibrosis: Myocardial Infarction (MI) via Left Anterior Descending (LAD) Artery Ligation in Mice

LAD ligation is the gold standard for inducing MI and subsequent cardiac fibrosis.[13]

Surgical Protocol:

  • Anesthesia and Ventilation: Anesthetize the mouse and intubate it for mechanical ventilation.

  • Thoracotomy: Make a left-sided thoracotomy to expose the heart.

  • LAD Ligation: Identify the LAD artery and ligate it with a fine suture (e.g., 8-0 silk).

  • Closure: Close the chest cavity and skin.

  • Post-operative Care: Provide intensive post-operative care, including analgesia and monitoring for respiratory distress.

Assessment of Fibrosis

a) Histological Staining for Collagen: Picro-Sirius Red

This method is used to visualize and quantify collagen deposition in tissue sections.[2][6]

Protocol:

  • Tissue Preparation: Fix tissues in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Staining: Incubate sections in Picro-Sirius red solution for 1 hour.

  • Washing: Briefly wash in two changes of acidified water.

  • Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount with a resinous medium.

  • Quantification: Analyze stained sections under a microscope. The fibrotic area can be quantified using image analysis software.

b) Biochemical Quantification of Collagen: Hydroxyproline (B1673980) Assay

This assay measures the total collagen content in a tissue sample by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.[14]

Protocol:

  • Tissue Hydrolysis: Hydrolyze a known weight of tissue in 6N HCl at 110°C for 18-24 hours.

  • Neutralization: Neutralize the hydrolysate with NaOH.

  • Oxidation: Oxidize the hydroxyproline in the sample with Chloramine-T.

  • Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60°C to develop a colored product.

  • Spectrophotometry: Measure the absorbance at 560 nm and determine the hydroxyproline concentration from a standard curve.

  • Collagen Calculation: Convert the hydroxyproline concentration to collagen content (typically, collagen is ~13.5% hydroxyproline by weight).

c) Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

α-SMA is a marker of activated myofibroblasts, the primary cell type responsible for excessive collagen deposition in fibrosis.

Protocol:

  • Tissue Preparation and Antigen Retrieval: Prepare paraffin-embedded tissue sections as for Sirius Red staining. Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum).

  • Primary Antibody Incubation: Incubate sections with a primary antibody against α-SMA.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. Develop the signal with a DAB substrate kit.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

  • Analysis: Visualize and quantify the α-SMA-positive cells.

Conclusion and Future Directions

The potent Snail-inhibitory and HDAC-modulating activities of this compound present a compelling rationale for its investigation in non-cancerous diseases, particularly in the context of fibrosis. The central role of Snail-driven EMT in the pathogenesis of cardiac, renal, and liver fibrosis strongly suggests that this compound could offer a novel therapeutic avenue for these currently intractable conditions. This technical guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to embark on the exploration of this compound's untapped potential. Future research should focus on in-depth preclinical studies using the models outlined herein to establish the efficacy, optimal dosing, and safety profile of this compound in various fibrotic diseases. Such investigations will be instrumental in translating the promise of this compound from a cancer-focused compound into a broad-spectrum therapeutic agent with the potential to address a significant unmet medical need in the treatment of fibrotic disorders.

References

Investigating the Pharmacodynamics of CYD19 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Introduction

CYD19 has emerged as a significant small-molecule inhibitor in preclinical cancer research, primarily targeting the Snail family of transcription factors, which are notoriously difficult to drug.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as demonstrated in various preclinical models. It details the compound's mechanism of action, its effects on key cellular processes, and the experimental protocols used to elucidate these activities. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting Snail-mediated pathways.

Mechanism of Action

This compound functions as a potent dual-target inhibitor. Its primary mechanism involves high-affinity binding to the evolutionarily conserved arginine-174 (R174) pocket of the Snail protein.[1][2] This interaction physically disrupts the association between Snail and the CREB-binding protein (CBP)/p300 coactivator complex.[1] The consequence of this disruption is twofold: it prevents CBP/p300-mediated acetylation of Snail, an important step for Snail's stability, and subsequently promotes the degradation of Snail through the ubiquitin-proteasome pathway.[1][2]

Furthermore, this compound exhibits inhibitory activity against Histone Deacetylase 1 (HDAC1), which contributes to its anticancer effects by modulating histone acetylation and gene expression, ultimately leading to apoptosis.[3][4]

A critical downstream effect of Snail inhibition by this compound is the restoration of wild-type p53 tumor suppressor function.[1] Snail is known to repress p53, and by promoting Snail degradation, this compound lifts this repression, leading to increased expression of p53 and its downstream target, p21.[1][5] This reactivation of the p53 pathway is a key contributor to the observed reduction in tumor cell growth and survival.[1]

CYD19_Mechanism_of_Action cluster_0 This compound Action cluster_1 Snail Regulation Pathway cluster_2 Downstream Effects This compound This compound Snail Snail Protein This compound->Snail Binds to R174 pocket CBP_p300 CBP/p300 This compound->CBP_p300 Disrupts Interaction Snail_Acetylation Snail Acetylation (Stabilization) Snail->Snail_Acetylation Snail_Degradation Snail Degradation Snail->Snail_Degradation p53 wild-type p53 Snail->p53 Represses EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Induces CBP_p300->Snail_Acetylation Promotes Snail_Acetylation->Snail Stabilizes Ubiquitin_Proteasome Ubiquitin-Proteasome System Ubiquitin_Proteasome->Snail_Degradation Mediates Tumor_Growth Tumor Growth & Survival p53->Tumor_Growth Suppresses Metastasis Tumor Invasion & Metastasis EMT->Metastasis Leads to

Caption: Mechanism of action for this compound.

Quantitative Pharmacodynamic Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The data highlights its potency against its molecular targets and its significant anti-tumor activity.

Table 1: In Vitro Inhibitory Activity of this compound

Target Parameter Value Cell Line Reference
HDAC1 IC50 0.405 µM - [3][4]

| Snail | Kd | 0.18 µM | - |[3][4] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Animal Model Treatment Tumor Growth Inhibition (TGI) Key Outcomes Reference
HCT-116 Xenograft 30 mg/kg (i.p.) 60.3% Reduced tumor metastasis and liver nodule formation. [5]

| MMTV-PyMT | 30 mg/kg (i.p.) | 80% | Suppressed tumor progression, pulmonary metastasis, and CSC expansion. |[5] |

Table 3: Pharmacokinetic Properties of this compound (1.0 mg/kg, Intravenous)

Parameter Value Species Reference
Half-life (t½) 18.2 min Mouse [5][6]
Max Concentration (Cmax) 144 ng/mL Mouse [5][6]

| Area Under Curve (AUC0-∞) | 714 h·ng/mL | Mouse |[5][6] |

Table 4: Metabolic Stability of this compound

System Half-life (t½) Reference
Human Liver Microsomes 66.3 min [5][6]

| Dog Liver Microsomes | 52.1 min |[5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the pharmacodynamics of this compound.

In Vitro Assays

1. Cell Lines and Culture:

  • Cell Types: Mouse mammary tumor virus-polyoma middle tumor-antigen (MMTV-PyMT) cells, human colorectal carcinoma (HCT116) cells, and human embryonic kidney (HEK293T) cells were commonly used.[1][5]

  • Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Immunoblot Analysis:

  • Objective: To determine the effect of this compound on the protein levels of Snail and downstream markers (E-cadherin, vimentin, p53, p21).[1]

  • Protocol:

    • Cells were seeded and treated with specified concentrations of this compound or vehicle (DMSO) for indicated times (e.g., 24-48 hours).[1]

    • For protein stability assays, cells were co-treated with cycloheximide (B1669411) (CHX, 100 µg/ml) to inhibit new protein synthesis.[7]

    • Cells were lysed, and protein concentrations were determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and incubated overnight at 4°C with primary antibodies against Snail, E-cadherin, vimentin, p53, p21, or β-actin (as a loading control).

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

3. Epithelial-Mesenchymal Transition (EMT) Assay:

  • Objective: To assess the ability of this compound to reverse Snail-driven EMT.[1][6]

  • Protocol:

    • Cancer cells (e.g., MMTV-PyMT) were pretreated with TGFβ1 (2 ng/ml) for 24 hours to induce EMT.[1][6]

    • Following induction, cells were treated with various concentrations of this compound in the continued presence of TGFβ1 for an additional 48 hours.[1][6]

    • Cell lysates were collected for Immunoblot Analysis to measure EMT markers (E-cadherin, vimentin).[6]

    • Alternatively, cells were fixed for immunofluorescence staining to visualize changes in marker expression and cell morphology.[6]

EMT_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis start Seed MMTV-PyMT Cancer Cells induce_emt Induce EMT: Add TGFβ1 (2 ng/ml) Incubate 24h start->induce_emt treat_this compound Treat with this compound (various concentrations) + TGFβ1 Incubate 48h induce_emt->treat_this compound analysis Endpoint Analysis treat_this compound->analysis immunoblot Immunoblot: - Snail - E-cadherin (Up) - Vimentin (Down) analysis->immunoblot Biochemical if_stain Immunofluorescence: - E-cadherin - Vimentin analysis->if_stain Microscopy

Caption: Workflow for the in vitro EMT assay.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a living organism.[5]

  • Animal Model: Immunocompromised mice (e.g., nude mice) were used for HCT-116 xenografts. MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors, were also used.[1][5]

  • Protocol:

    • Tumor Implantation (Xenograft Model): HCT-116 cells were suspended in Matrigel and injected subcutaneously into the flanks of the mice.

    • Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., ~100 mm³).

    • Randomization: Mice were randomized into vehicle control and treatment groups.

    • Treatment: this compound was administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 30 mg/kg) on a defined schedule.[5]

    • Monitoring: Tumor volume and body weight were measured regularly (e.g., 2-3 times per week). Tumor volume was calculated using the formula: (Length × Width²)/2.

    • Endpoint: At the end of the study, mice were euthanized. Tumors were excised and weighed. Lungs and livers were harvested to assess metastasis.[5]

    • Analysis: Tumor Growth Inhibition (TGI) was calculated. Tissues were processed for histological or further molecular analysis.

InVivo_Workflow cluster_phase1 Tumor Establishment cluster_phase2 Treatment & Monitoring cluster_phase3 Endpoint Analysis inject Inject HCT-116 Cells (Subcutaneous) monitor_growth Monitor Tumor Growth (until ~100 mm³) inject->monitor_growth randomize Randomize Mice (Vehicle vs. This compound) monitor_growth->randomize treat Administer Treatment (i.p. injection, 30 mg/kg) randomize->treat measure Measure Tumor Volume & Body Weight (2-3x per week) treat->measure measure->treat Repeat per schedule euthanize Euthanize & Harvest Tissues measure->euthanize End of Study analysis Analyze Data: - Tumor Weight - TGI Calculation - Metastasis (Lungs/Liver) euthanize->analysis

Caption: Workflow for in vivo xenograft studies.

The preclinical data for this compound provide a strong rationale for its further development as an anti-cancer therapeutic. Its unique dual-inhibitory mechanism, targeting both the CBP/p300-Snail interaction and HDAC1, allows it to combat tumor progression on multiple fronts. This compound effectively promotes the degradation of the Snail oncoprotein, reverses EMT, inhibits metastasis, and reactivates the p53 tumor suppressor pathway.[1][3] The pharmacodynamic effects are well-documented through robust in vitro and in vivo models, demonstrating significant tumor growth inhibition at tolerable doses.[5] This guide summarizes the core findings and methodologies that form the foundation of our understanding of this compound's pharmacodynamics, offering a valuable resource for oncology drug development programs.

References

The Critical Role of the R174 Pocket in Snail-CYD19 Binding: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The transcription factor Snail is a pivotal driver of epithelial-mesenchymal transition (EMT), a process intrinsically linked to cancer progression and metastasis.[1][2] Its role in downregulating epithelial markers and promoting a migratory, invasive phenotype makes it a compelling, albeit challenging, therapeutic target.[1][2][3] Historically considered "undruggable," recent advancements have led to the identification of small-molecule inhibitors that can effectively modulate its activity.[1][2] This technical guide provides an in-depth analysis of the interaction between one such inhibitor, CYD19, and the Snail protein, with a specific focus on the evolutionarily conserved R174 (arginine-174) pocket. We will dissect the quantitative binding data, detail the experimental methodologies used to elucidate this interaction, and present the signaling pathway affected by this targeted binding.

The Snail Protein and the Significance of the R174 Pocket

Snail is a zinc-finger transcriptional repressor whose aberrant activation is a hallmark of numerous aggressive cancers.[1][2] Its function is tightly regulated by post-translational modifications that control its stability and activity.[3] Computational analysis using solvent mapping software identified the evolutionarily conserved arginine-174 (R174) pocket as a critical "hotspot" for ligand binding within the Snail protein.[1] This pocket, along with a side pocket at L178 and a hydrophobic pocket at S257, forms a cavity predicted to be crucial for molecular interactions.[1] The R174 residue itself is highly conserved across various species, underscoring its functional importance.[4]

This compound: A High-Affinity Ligand for the Snail R174 Pocket

This compound is a small-molecule compound identified through virtual screening and subsequent biochemical validation as a potent inhibitor of the Snail interaction with the coactivators CREB-binding protein (CBP) and p300.[1][2] This inhibitory action is achieved through direct, high-affinity binding to the Snail protein.[1][2]

The binding affinity of this compound for Snail has been rigorously quantified using multiple biophysical techniques. The data, summarized below, highlights the potency of this compound and the critical contribution of the R174 residue to this interaction.

LigandTarget ProteinMethodDissociation Constant (Kd)Notes
This compound Wild-Type SnailBLI0.18 µMHigh-affinity binding
This compound Wild-Type SnailMST0.2 µMConfirms high-affinity binding
CYD18 (Inactive Analog)Wild-Type SnailBLI14.1 µM~80-fold less potent than this compound
CYD18 (Inactive Analog)Wild-Type SnailMST11.1 µM~55-fold less potent than this compound
This compound Snail R174A MutantBLI3.0 µM16-fold lower affinity than for WT Snail
This compound Slug (Snail2)BLI0.6 µMShows cross-reactivity with another Snail family member

Data sourced from reference[1]. BLI: Biolayer Interferometry; MST: Microscale Thermophoresis.

This quantitative data unequivocally demonstrates that the R174A mutation significantly diminishes the binding affinity of this compound, confirming that the R174 residue is essential for the high-affinity interaction.[1][4]

Signaling Pathway: Mechanism of Action of this compound

This compound exerts its function by physically occupying the R174 pocket, which sterically hinders the interaction between Snail and its essential coactivators, CBP and p300.[1][2] These coactivators are histone acetyltransferases (HATs) responsible for acetylating Snail, a post-translational modification that stabilizes the protein.[1][5] By disrupting the Snail-CBP/p300 complex, this compound prevents Snail acetylation, marking it for ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation leads to the reversal of EMT, suppression of tumor growth, and impairment of metastasis.[1][2] Importantly, this compound's binding to the R174 pocket does not interfere with the Snail-importin β interaction, meaning it does not affect Snail's nuclear localization.[1][6]

Snail_CYD19_Pathway cluster_0 Normal Snail Function (Stabilization) cluster_1 This compound Intervention (Degradation) CBP_p300 CBP/p300 Snail_WT Snail Protein CBP_p300->Snail_WT Acetylates Snail_Ac Acetylated Snail (Stable) Snail_WT->Snail_Ac Becomes EMT EMT, Invasion, Metastasis Snail_Ac->EMT Promotes This compound This compound Snail_WT_2 Snail Protein (R174 Pocket) This compound->Snail_WT_2 Binds to R174 Pocket CBP_p300_2 CBP/p300 Snail_WT_2->CBP_p300_2 Interaction Blocked Ubiquitin Ubiquitination & Proteasomal Degradation Snail_WT_2->Ubiquitin Targeted for EMT_Blocked EMT Blocked Ubiquitin->EMT_Blocked Leads to

Caption: Mechanism of this compound action on the Snail signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the Snail-CYD19 interaction.

The Snail R174A mutant was generated to assess the importance of the arginine residue at position 174 for this compound binding.

  • Objective: To substitute the arginine (R) at position 174 with an alanine (B10760859) (A).

  • Vector: A plasmid vector containing the wild-type Snail cDNA (e.g., pCMV-FLAG-Snail-WT).

  • Method: A commercially available site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit) is used according to the manufacturer's instructions.

  • Primers: Custom oligonucleotide primers are designed to incorporate the desired mutation (CGC to GCG for R174A). The primers must be complementary to opposite strands of the vector.

  • Procedure:

    • PCR Amplification: The mutagenesis reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.

    • Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA (i.e., the original plasmid DNA from a bacterial host).

    • Transformation: The newly synthesized, mutated plasmid DNA is transformed into competent E. coli cells.

    • Verification: Plasmids are isolated from resulting colonies, and the presence of the R174A mutation is confirmed by DNA sequencing.

BLI is a label-free technology for measuring real-time biomolecular interactions.

  • Objective: To determine the dissociation constant (Kd) of the this compound-Snail interaction.

  • Instrument: An optical biosensor system (e.g., ForteBio Octet).

  • Procedure:

    • Immobilization: Recombinant His-tagged Snail protein (Wild-Type or R174A mutant) is immobilized onto Ni-NTA biosensor tips.

    • Baseline: The biosensor tips are dipped into kinetics buffer to establish a stable baseline.

    • Association: The tips are then moved into wells containing various concentrations of this compound (or the control compound CYD18) to measure the binding (association phase).

    • Dissociation: Finally, the tips are returned to the kinetics buffer to measure the unbinding of the compound from the protein (dissociation phase).

    • Data Analysis: The resulting sensorgrams (plots of binding response over time) are analyzed using the instrument's software. By fitting the association and dissociation curves, the on-rate (ka), off-rate (kd), and the overall dissociation constant (Kd = kd/ka) are calculated.

Co-IP is used to determine if two proteins interact in a cellular context. This was used to show that this compound disrupts the Snail-CBP/p300 interaction.[1]

  • Objective: To assess the effect of this compound on the binding between Snail and CBP/p300.

  • Cell Lines: HEK293T or cancer cell lines (e.g., HCT116) transfected with FLAG-tagged Snail.

  • Procedure:

    • Cell Treatment: Cells are treated with either a vehicle control or a specified concentration of this compound for a designated time (e.g., 48 hours).

    • Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Pre-clearing: The cell lysates are pre-cleared with protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against the "bait" protein (e.g., anti-FLAG for exogenous Snail or anti-Snail for endogenous protein) overnight at 4°C.

    • Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.

    • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

    • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

    • Immunoblot Analysis: The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against the "prey" proteins (e.g., anti-CBP and anti-p300) to detect their presence in the immunoprecipitated complex.

Experimental_Workflow cluster_0 Hypothesis: this compound Binds Snail R174 Pocket cluster_1 Biophysical & Mutational Validation cluster_2 Cellular Mechanism of Action Virtual_Screening Virtual Ligand Screening (FTMap identifies R174 pocket) CYD19_Identified This compound Identified as Hit Compound Virtual_Screening->CYD19_Identified BLI_MST BLI / MST Assays (Quantify Binding Affinity) CYD19_Identified->BLI_MST Mutagenesis Site-Directed Mutagenesis (Create Snail R174A Mutant) CYD19_Identified->Mutagenesis Conclusion1 Conclusion: R174 is critical for high-affinity binding BLI_MST->Conclusion1 BLI_Mutant BLI Assay with R174A Mutant (Assess R174 Importance) Mutagenesis->BLI_Mutant BLI_Mutant->Conclusion1 Co_IP Co-Immunoprecipitation Assay (Snail-CBP/p300 Interaction) Conclusion1->Co_IP Ubiquitination_Assay Ubiquitination Assay (Assess Snail Degradation) Co_IP->Ubiquitination_Assay Cell_Based_Assays Cell-Based Assays (EMT, Migration, Proliferation) Ubiquitination_Assay->Cell_Based_Assays Conclusion2 Conclusion: This compound disrupts Snail-CBP/p300 binding, induces Snail degradation, and reverses EMT Cell_Based_Assays->Conclusion2

Caption: Logical workflow for the identification and validation of this compound.

Conclusion

The R174 pocket of the Snail protein is a validated, druggable target for inhibiting Snail's oncogenic functions. The small molecule this compound binds to this pocket with high affinity, an interaction critically dependent on the arginine-174 residue.[1] This binding event initiates a cascade that prevents Snail acetylation by CBP/p300, leading to its proteasomal degradation.[1][2] The detailed quantitative data and experimental protocols provided herein offer a comprehensive guide for researchers in oncology and drug development, establishing a clear framework for the continued investigation of Snail inhibitors and the therapeutic potential of targeting the Snail R174 pocket.

References

Methodological & Application

Application Notes & Protocols for CYD19 in Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CYD19 has been identified as a potent small molecule inhibitor targeting the interaction between Snail and CREB-binding protein (CBP)/p300.[1][2] This interaction is crucial for the stability and function of the transcription factor Snail, a key regulator of epithelial-mesenchymal transition (EMT), a process implicated in cancer progression and metastasis.[1][3] By disrupting the Snail-CBP/p300 interaction, this compound promotes the degradation of Snail, leading to the reversal of EMT, inhibition of cancer cell proliferation, and induction of apoptosis, particularly in cancer cells expressing wild-type p53.[1][4] this compound also exhibits inhibitory activity against histone deacetylase 1 (HDAC1).[5][6] These application notes provide a detailed protocol for utilizing this compound in cell culture-based assays to investigate its biological activities.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. By inhibiting the CBP/p300-Snail interaction, this compound triggers the ubiquitination and subsequent proteasomal degradation of Snail. This leads to an upregulation of E-cadherin, a key epithelial marker, and a downregulation of mesenchymal markers, effectively reversing the EMT process. Furthermore, the degradation of Snail alleviates its repression of p53, leading to increased p53 levels and the induction of apoptosis.

CYD19_Mechanism_of_Action CBP_p300 CBP/p300 Snail Snail Snail_Ac Acetylated Snail (Stabilized) CBP_p300->Snail_Ac Acetylation p53 p53 EMT Epithelial-Mesenchymal Transition (EMT) This compound This compound This compound->CBP_p300 Inhibits Interaction Ub_Proteasome Ubiquitin-Proteasome System Snail_Deg Snail Degradation Snail_Ac->Snail_Deg Ubiquitination Snail_Ac->p53 Represses Snail_Ac->EMT Promotes Apoptosis Apoptosis p53->Apoptosis Induces E_cadherin E-cadherin (Epithelial Marker) EMT->E_cadherin Downregulates Vimentin Vimentin (Mesenchymal Marker) EMT->Vimentin Upregulates

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound in a cell culture setting.

Cell Proliferation Assay (CCK-8 Assay)

This protocol is designed to determine the effect of this compound on the proliferation of cancer cells. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.[4][7]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MMTV-PyMT)[1][4]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)[8]

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for EMT and Apoptosis Markers

This protocol is used to detect changes in protein expression levels of key markers involved in EMT and apoptosis following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Snail, anti-E-cadherin, anti-Vimentin, anti-p53, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 48 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

Immunofluorescence Staining for EMT Markers

This protocol allows for the visualization of the subcellular localization and expression of EMT markers.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Glass coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in 24-well plates.

  • Treat the cells with this compound or vehicle control as described previously.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with primary antibodies in blocking solution for 1 hour.

  • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on glass slides and visualize using a fluorescence microscope.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell-based assay using this compound.

CYD19_Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture treatment This compound Treatment (Dose- and Time-response) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., CCK-8) treatment->proliferation_assay western_blot Western Blot Analysis (EMT & Apoptosis Markers) treatment->western_blot if_staining Immunofluorescence (EMT Marker Localization) treatment->if_staining data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis western_blot->data_analysis if_staining->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound cell-based assays.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
HCT1160 (Vehicle)48100 ± 5.2
14885 ± 4.1
54862 ± 3.5
104841 ± 2.8
MMTV-PyMT0 (Vehicle)48100 ± 6.1
14888 ± 5.5
54865 ± 4.9
104845 ± 3.7

Table 2: Quantification of Western Blot Data

ProteinTreatmentFold Change in Expression (vs. Vehicle)
SnailThis compound (5 µM, 48h)0.3 ± 0.05
E-cadherinThis compound (5 µM, 48h)2.5 ± 0.2
VimentinThis compound (5 µM, 48h)0.4 ± 0.06
p53This compound (5 µM, 48h)3.1 ± 0.3
Cleaved Caspase-3This compound (5 µM, 48h)4.2 ± 0.4

References

Application Notes and Protocols for CYD19 Treatment in HCT116 Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of CYD19, a dual Snail/Histone Deacetylase (HDAC) inhibitor, in a preclinical HCT116 human colorectal carcinoma xenograft mouse model.

Introduction

This compound is a potent small molecule inhibitor targeting both Snail and HDAC1.[1][2] Snail is a key transcription factor involved in epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is common in cancer. By dually targeting these pathways, this compound has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer. In HCT116 xenograft models, treatment with this compound has been shown to inhibit tumor growth by approximately 60.3% at a dosage of 30 mg/kg.[3] The mechanism of action in HCT116 cells involves the induction of apoptosis, suppression of Snail expression, and subsequent upregulation of the p53 tumor suppressor pathway.[4] These notes provide the necessary protocols to replicate and build upon these findings.

Data Presentation

Table 1: In Vivo Efficacy of this compound in HCT116 Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI) (%)Body Weight Change
Vehicle Control-Intraperitoneal (i.p.)Daily-No significant change
This compound30Intraperitoneal (i.p.)Daily60.3No significant change
Table 2: Endpoint Tumor and Biomarker Analysis
Treatment GroupAverage Tumor Volume (mm³) at EndpointSnail Expressionp53 ExpressionKi-67 Staining (% positive cells)TUNEL Staining (% apoptotic cells)
Vehicle Control[Insert Value]HighLow[Insert Value][Insert Value]
This compound (30 mg/kg)[Insert Value]Significantly ReducedSignificantly IncreasedSignificantly ReducedSignificantly Increased

Note: Specific values for tumor volume and biomarker percentages should be determined experimentally and recorded.

Experimental Protocols

Protocol 1: HCT116 Cell Culture
  • Cell Line: HCT116 (human colorectal carcinoma), a well-characterized cell line known for its robust growth in vivo.[5]

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

Protocol 2: HCT116 Subcutaneous Xenograft Mouse Model Establishment
  • Animal Model: Use female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.

  • Cell Preparation:

    • Harvest HCT116 cells during their exponential growth phase.

    • Wash the cells with sterile, serum-free medium or Phosphate Buffered Saline (PBS).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.

  • Cell Implantation:

    • Anesthetize the mice.

    • Inject 0.1 mL of the cell suspension (containing 1 x 10⁶ HCT116 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation. Palpable tumors are expected to develop within 7-10 days.

    • Measure tumor dimensions (length and width) twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[6]

    • Monitor the body weight of the mice three times a week as an indicator of general health and treatment toxicity.

Protocol 3: this compound Treatment Protocol
  • Treatment Initiation: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Formulation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

    • For injections, dilute the stock solution to the final concentration of 30 mg/kg in a sterile vehicle suitable for intraperitoneal administration (e.g., saline or PBS with a low percentage of DMSO and a solubilizing agent like Tween 80).

  • Administration:

    • Administer this compound at a dose of 30 mg/kg via intraperitoneal (i.p.) injection.

    • The control group should receive an equivalent volume of the vehicle.

    • Follow a daily dosing schedule for the duration of the study.

  • Endpoint Criteria:

    • The study can be terminated when the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).

    • Euthanize the mice and excise the tumors for endpoint analysis.

  • Endpoint Analysis:

    • Measure the final tumor volume and weight.

    • Process tumor tissue for histological analysis (e.g., H&E staining), immunohistochemistry (IHC) for biomarkers like Ki-67 (proliferation) and TUNEL (apoptosis), and Western blot analysis for Snail and p53 expression.

Mandatory Visualizations

CYD19_Mechanism_of_Action cluster_0 This compound Dual Inhibition cluster_1 Cellular Effects in HCT116 This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits Snail Snail This compound->Snail Inhibits Histone_Acetylation Increased Histone Acetylation Snail_Degradation Snail Degradation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis p53_Stabilization p53 Stabilization and Activation Snail_Degradation->p53_Stabilization Leads to p53_Stabilization->Apoptosis Induces Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Mechanism of action of this compound in HCT116 cells.

Experimental_Workflow cluster_0 Preparation cluster_1 In Vivo Model cluster_2 Treatment cluster_3 Analysis A HCT116 Cell Culture B Cell Harvest and Preparation in Matrigel A->B C Subcutaneous Injection into Athymic Nude Mice B->C D Tumor Growth Monitoring (Volume and Body Weight) C->D E Randomization of Mice D->E F Daily Intraperitoneal Injection (this compound or Vehicle) E->F F->D G Endpoint Tumor Excision F->G At Endpoint H Tumor Weight and Volume Measurement G->H I Biomarker Analysis (IHC, Western Blot) H->I

Caption: Experimental workflow for this compound efficacy testing.

References

Application Notes: Analysis of Snail Protein Expression Following CYD19 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Snail protein is a zinc-finger transcriptional repressor that plays a pivotal role in the epithelial-mesenchymal transition (EMT), a cellular process integral to embryonic development and implicated in cancer progression and metastasis.[1] Elevated Snail expression is associated with decreased expression of epithelial markers, such as E-cadherin, and an increase in mesenchymal markers, leading to enhanced cell migration and invasion.[1][2] Given its role in tumorigenesis, Snail has emerged as a significant target for anti-cancer therapies.[3][4] CYD19 is a small-molecule inhibitor that has been identified to target Snail.[3][5][6] Mechanistically, this compound disrupts the interaction between Snail and the co-activator CREB-binding protein (CBP)/p300, which impairs Snail acetylation and promotes its degradation through the ubiquitin-proteasome pathway.[3][4] This leads to a reversal of the EMT phenotype and a reduction in tumor growth and metastasis.[3] Western blot analysis is a fundamental technique to investigate the effect of compounds like this compound on Snail protein levels. This document provides a detailed protocol for performing Western blot analysis of Snail protein in cell lysates after treatment with this compound.

Principle of the Method

Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample.[7] The workflow involves several key steps:

  • Sample Preparation: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of total protein in each sample is determined to ensure equal loading onto the gel.[8][9]

  • Gel Electrophoresis (SDS-PAGE): The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7][10]

  • Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).[11][12]

  • Immunodetection: The membrane is incubated with a primary antibody specific to the Snail protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured, and the intensity of the band corresponding to Snail is quantified.

Experimental Protocols

I. Cell Culture and this compound Treatment

  • Cell Seeding: Seed the chosen cancer cell line (e.g., HCT116, SUM159, or other cells known to express Snail) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 10, 25, 50 µM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate the cells for the desired time period (e.g., 24, 48 hours).[3]

II. Protein Extraction

  • Cell Lysis:

    • After treatment, place the 6-well plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[13][14][15]

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization:

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • For complete lysis and to shear DNA, sonicate the lysate on ice.[16]

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[17]

  • Supernatant Collection:

    • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.

    • The protein lysate can be used immediately or stored at -80°C.

III. Protein Quantification

  • Assay Selection: Use a standard protein quantification assay such as the Bicinchoninic acid (BCA) assay or the Bradford assay to determine the protein concentration of each sample.[8][18]

  • Standard Curve: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations.

  • Measurement: Follow the manufacturer's instructions for the chosen assay to measure the absorbance of the standards and the cell lysates.

  • Concentration Calculation: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use the equation of the line to calculate the protein concentration of each lysate.[18]

IV. SDS-PAGE

  • Sample Preparation:

    • Based on the protein quantification results, dilute each lysate to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

    • Mix the diluted lysate with 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) in a 3:1 ratio.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[19]

  • Gel Electrophoresis:

    • Load equal amounts of total protein (e.g., 20-30 µg) for each sample into the wells of a 10-12% polyacrylamide gel.[10][20]

    • Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the proteins.

    • Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[21]

V. Protein Transfer

  • Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane and filter papers to the size of the gel. If using PVDF, pre-wet the membrane in methanol (B129727) for 30 seconds and then equilibrate in transfer buffer.[11]

  • Transfer Sandwich Assembly: Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.

  • Electroblotting: Place the sandwich into a transfer cassette and perform the transfer in a wet or semi-dry transfer apparatus filled with ice-cold transfer buffer. Transfer conditions will vary depending on the apparatus and the size of the protein (for Snail, ~29 kDa, a standard transfer at 100V for 60-90 minutes in a wet transfer system is a good starting point).[22][23]

VI. Immunoblotting

  • Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against Snail (e.g., rabbit anti-Snail) in the blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[24]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in the blocking buffer (e.g., 1:5000).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

VII. Detection and Data Analysis

  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Signal Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film in a dark room.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed for a loading control protein (e.g., β-actin, GAPDH, or α-tubulin) to normalize the Snail protein levels.

  • Densitometry Analysis:

    • Quantify the band intensities for Snail and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the Snail band intensity to the corresponding loading control band intensity for each sample.

    • Calculate the fold change in Snail expression in this compound-treated samples relative to the vehicle control.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table for clear comparison.

Treatment GroupSnail Protein Level (Normalized Intensity)Fold Change vs. Vehicle
Vehicle (0 µM this compound)1.00 ± 0.081.0
10 µM this compound0.65 ± 0.050.65
25 µM this compound0.32 ± 0.040.32
50 µM this compound0.15 ± 0.030.15

Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting (Snail & Loading Control) transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection quantification_analysis Densitometry & Normalization detection->quantification_analysis

Caption: Experimental workflow for Western blot analysis of Snail protein.

signaling_pathway cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_cyd19_action This compound Mechanism of Action Snail Snail E_cadherin E-cadherin (Epithelial Marker) Snail->E_cadherin Represses Vimentin Vimentin (Mesenchymal Marker) Snail->Vimentin Induces EMT EMT Induction E_cadherin->EMT Vimentin->EMT This compound This compound Snail_CBP Snail-CBP/p300 Interaction This compound->Snail_CBP Disrupts Snail_degradation Snail Degradation This compound->Snail_degradation Promotes Snail_CBP->Snail Stabilizes Snail_CBP->Snail_degradation Prevents Snail_degradation->Snail Reduces Levels

Caption: this compound mechanism and its effect on Snail-mediated EMT.

References

Application Notes: Co-Immunoprecipitation Assay to Evaluate the Inhibitory Effect of CYD19 on the Snail-CBP/p300 Interaction

Application Notes and Protocols for CYD19 In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of CYD19 in preclinical animal models of cancer. The information is compiled from published studies and established laboratory techniques to guide researchers in designing and executing their in vivo experiments.

Introduction to this compound

This compound is a small molecule inhibitor that targets the interaction between CREB-binding protein (CBP)/p300 and the transcription factor Snail.[1][2] Snail is a key regulator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and drug resistance.[1][2] By disrupting the CBP/p300-Snail interaction, this compound promotes the degradation of Snail, leading to the suppression of tumor growth and metastasis in preclinical models.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for in vivo studies using this compound, based on published literature.

ParameterDetailsAnimal Model(s)Reference
Dosage 30 mg/kgMMTV-PyMT mice, HCT116 xenograft mice[1]
Administration Route Intraperitoneal (i.p.) injectionMMTV-PyMT mice, HCT116 xenograft mice[1]
Frequency DailyMMTV-PyMT mice[1]
Treatment Duration 25 consecutive daysMMTV-PyMT mice[1]
Vehicle Not explicitly stated in primary this compound literature. A common vehicle for similar small molecules is a formulation of DMSO, PEG 400, Tween 80, and saline.General practice
Tumor Growth Inhibition (TGI) 80% at 30 mg/kgMMTV-PyMT mouse model[3]
60.3% at 30 mg/kgHCT-116 xenografted mice model[3]

Signaling Pathway of this compound Action

This compound's mechanism of action involves the inhibition of the CBP/p300-Snail protein-protein interaction. This disruption leads to the destabilization and subsequent degradation of the Snail protein. The diagram below illustrates this signaling pathway.

CYD19_Signaling_Pathway cluster_0 Normal State (Snail active) cluster_1 With this compound Treatment CBP_p300 CBP/p300 Snail Snail CBP_p300->Snail Acetylation Snail_stabilized Stabilized Snail Snail->Snail_stabilized Stabilization EMT EMT Metastasis Tumor Growth Snail_stabilized->EMT Promotes This compound This compound Snail_2 Snail This compound->Snail_2 Binds to CBP_p300_2 CBP/p300 Snail_2->CBP_p300_2 Interaction Blocked Ubiquitin Ubiquitin-Proteasome System Snail_2->Ubiquitin Ubiquitination Snail_degradation Snail Degradation Ubiquitin->Snail_degradation Leads to EMT_inhibited Inhibition of EMT, Metastasis, and Tumor Growth Snail_degradation->EMT_inhibited Results in

Caption: this compound inhibits the CBP/p300-Snail interaction, leading to Snail degradation.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 400 (PEG 400), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, for a compound with a molecular weight of 488.55 g/mol , dissolve 4.89 mg in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage.

  • Working Solution Preparation (for a 30 mg/kg dose):

    • Note: The following is a common vehicle formulation for poorly soluble compounds. The exact ratios may need to be optimized for this compound.

    • On the day of injection, prepare the vehicle solution by mixing DMSO, PEG 400, and Tween 80 in a 1:4:0.5 ratio (e.g., 10% DMSO, 40% PEG 400, 5% Tween 80).

    • Calculate the required volume of the this compound stock solution based on the animal's weight and the desired final injection volume (typically 100-200 µL for a mouse).

    • For a 25g mouse receiving a 30 mg/kg dose, the total dose is 0.75 mg.

    • Dilute the this compound stock solution with the prepared vehicle.

    • Finally, add sterile saline or PBS to the desired final injection volume, ensuring the final DMSO concentration is low (ideally below 10%) to minimize toxicity. For example, a final vehicle composition could be 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.

    • Vortex the final formulation thoroughly before drawing it into the syringe.

Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared this compound working solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Gauze pads

  • Appropriate animal restraint device

Protocol:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Site Preparation: Swab the injection site with a 70% ethanol-soaked gauze pad.

  • Injection:

    • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

    • Slowly inject the calculated volume of the this compound solution.

  • Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress or adverse reactions.

HCT116 Xenograft Tumor Model

Materials:

  • HCT116 human colorectal carcinoma cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Matrigel

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Calipers

Protocol:

  • Cell Preparation:

    • Culture HCT116 cells to ~80% confluency.

    • Harvest the cells using trypsin and wash with sterile PBS.

    • Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mouse.

    • Subcutaneously inject 100 µL of the HCT116 cell suspension into the right flank of the mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Begin administration of this compound or vehicle control as described in Protocol 4.2.

MMTV-PyMT Spontaneous Tumor Model

The MMTV-PyMT (Mouse Mammary Tumor Virus-Polyoma Middle T-antigen) model is a transgenic mouse model that spontaneously develops mammary tumors that metastasize, primarily to the lungs.

Protocol:

  • Animal Monitoring:

    • Monitor female MMTV-PyMT mice for the development of palpable mammary tumors, which typically appear around 5-8 weeks of age.

  • Treatment Initiation:

    • Once tumors are palpable, randomize the mice into treatment and control groups.

    • Begin administration of this compound or vehicle control as described in Protocol 4.2 for the specified duration (e.g., 25 consecutive days).

  • Tumor Monitoring:

    • Measure primary tumor volume regularly using calipers.

    • Monitor the overall health and body weight of the mice.

Assessment of Pulmonary Metastasis

Materials:

  • Dissection tools

  • Bouin's solution or 10% neutral buffered formalin

  • Paraffin embedding and sectioning equipment

  • Hematoxylin and eosin (B541160) (H&E) stain

  • Microscope

Protocol:

  • Tissue Collection:

    • At the end of the study, euthanize the mice.

    • Carefully dissect the lungs.

  • Metastasis Visualization:

    • Fix the lungs in Bouin's solution or 10% neutral buffered formalin. Bouin's solution will turn metastatic nodules white against the yellow-stained normal lung tissue, making them easier to count.

    • Count the number of visible surface metastatic nodules on all lung lobes.

  • Histological Analysis:

    • Embed the fixed lungs in paraffin.

    • Section the lung tissue and stain with H&E.

    • Microscopically examine the lung sections to confirm the presence of metastatic lesions and assess their size and number.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo study investigating the efficacy of this compound.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., HCT116 Xenograft or MMTV-PyMT) start->animal_model tumor_establishment Tumor Establishment / Onset animal_model->tumor_establishment randomization Randomize Mice into Groups (Vehicle vs. This compound) tumor_establishment->randomization treatment Administer this compound (30 mg/kg, i.p.) or Vehicle Daily randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Health treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint euthanasia Euthanize Mice endpoint->euthanasia analysis Analyze Primary Tumors and Metastatic Lesions euthanasia->analysis end End analysis->end

Caption: General workflow for an in vivo efficacy study of this compound.

References

Application Note: Assessing Cell Viability Following CYD19 Treatment Using the Cell Counting Kit-8 (CCK-8) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CYD19 is a small-molecule inhibitor that targets the interaction between the transcription factor Snail and the histone acetyltransferases CBP/p300.[1][2] This disruption leads to the degradation of Snail, a key regulator of the epithelial-mesenchymal transition (EMT), which is a critical process in cancer progression and metastasis.[1][2] By promoting Snail degradation, this compound can reverse EMT, inhibit tumor growth, and induce apoptosis, particularly in cancer cells expressing wild-type p53.[1][2][3] The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method used to determine the number of viable cells in a sample.[4][5][6][7] This assay utilizes the water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye.[4][6][7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative assessment of cell viability and proliferation.[4][6] This application note provides a detailed protocol for evaluating the effect of this compound on cell viability using the CCK-8 assay.

This compound Signaling Pathway

This compound exerts its effects by disrupting the Snail-CBP/p300 interaction. This leads to decreased Snail acetylation and subsequent ubiquitination and proteasomal degradation of Snail. The reduction in Snail levels alleviates the repression of its target genes, such as E-cadherin, and can restore the p53 tumor suppressor pathway.

CYD19_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound Snail_CBP Snail-CBP/p300 Complex This compound->Snail_CBP Inhibits Interaction Snail_degradation Snail Degradation (Ubiquitin-Proteasome Pathway) Snail_CBP->Snail_degradation Leads to EMT EMT Inhibition Snail_degradation->EMT p53 p53 Restoration Snail_degradation->p53 Cell_Viability Decreased Cell Viability EMT->Cell_Viability Apoptosis Apoptosis p53->Apoptosis Apoptosis->Cell_Viability

Caption: this compound Signaling Pathway

Experimental Protocol: Cell Viability Assessment with CCK-8 Assay after this compound Treatment

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using the CCK-8 assay.

Materials

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Humidified incubator (37°C, 5% CO2)

  • Sterile pipette tips and tubes

Experimental Workflow

CCK8_Workflow start Start cell_seeding 1. Cell Seeding (100 µL/well in 96-well plate) start->cell_seeding pre_incubation 2. Pre-incubation (24 hours) cell_seeding->pre_incubation cyd19_treatment 3. This compound Treatment (Add various concentrations) pre_incubation->cyd19_treatment treatment_incubation 4. Treatment Incubation (e.g., 24, 48, 72 hours) cyd19_treatment->treatment_incubation cck8_addition 5. Add CCK-8 Solution (10 µL/well) treatment_incubation->cck8_addition cck8_incubation 6. CCK-8 Incubation (1-4 hours) cck8_addition->cck8_incubation absorbance_measurement 7. Measure Absorbance (450 nm) cck8_incubation->absorbance_measurement data_analysis 8. Data Analysis absorbance_measurement->data_analysis end End data_analysis->end

Caption: CCK-8 Assay Workflow with this compound Treatment

Procedure

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to the desired concentration in a complete culture medium. A typical seeding density is 5,000-10,000 cells per well.[6][8]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[4][6]

    • Include wells for blank controls (medium only) and vehicle controls (cells treated with the same concentration of solvent as this compound).

  • Pre-incubation:

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[4][6]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium. The final concentrations should be chosen based on previous studies or a preliminary dose-response experiment. For example, concentrations could range from 10 nM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or the vehicle control.

  • Treatment Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6][9] The incubation time may vary depending on the cell type and the specific experimental goals.

  • Addition of CCK-8 Solution:

    • Following the treatment incubation, add 10 µL of CCK-8 solution to each well.[4][5][6] Be careful to avoid introducing bubbles.

  • CCK-8 Incubation:

    • Incubate the plate for 1-4 hours in the incubator.[4][5][6] The optimal incubation time will depend on the cell type and density and should be determined empirically.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[4][5][6]

  • Data Analysis:

    • Subtract the absorbance of the blank control wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • The results can be used to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation

The quantitative data obtained from the CCK-8 assay can be summarized in a table for clear comparison of the effects of different this compound concentrations and incubation times on cell viability.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)Incubation Time (hours)Mean Absorbance (450 nm) ± SDCell Viability (%)
Vehicle Control (0) 24e.g., 1.25 ± 0.08100
124e.g., 1.15 ± 0.06e.g., 92
1024e.g., 0.88 ± 0.05e.g., 70.4
5024e.g., 0.50 ± 0.04e.g., 40
10024e.g., 0.25 ± 0.03e.g., 20
Vehicle Control (0) 48e.g., 1.50 ± 0.10100
148e.g., 1.20 ± 0.09e.g., 80
1048e.g., 0.60 ± 0.07e.g., 40
5048e.g., 0.23 ± 0.02e.g., 15.3
10048e.g., 0.12 ± 0.01e.g., 8

Note: The data presented in this table are for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and other factors.

Troubleshooting and Considerations

  • High Background: If the blank control shows high absorbance, it may be due to contamination of the medium or interference from the test compound.

  • Low Absorbance: Low readings may result from insufficient cell numbers or a short CCK-8 incubation time.

  • Compound Interference: Some compounds may react with the CCK-8 reagent. It is advisable to test for any direct reaction between this compound and the CCK-8 solution in a cell-free system.

  • Cell Density: The number of cells seeded should be optimized to ensure they are in the logarithmic growth phase throughout the experiment. Overly confluent cells may show reduced metabolic activity, affecting the results.[8]

References

Application Notes: Measuring CYD19-Induced Apoptosis in Cancer Cells with Annexin V

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CYD19 is a small-molecule inhibitor that targets the interaction between the zinc finger transcription factor Snail and the CREB-binding protein (CBP)/p300.[1][2] Snail is frequently overexpressed in various cancers and plays a crucial role in promoting epithelial-mesenchymal transition (EMT), tumor growth, and metastasis.[1][3] In cancer cells with wild-type p53, Snail can suppress p53's tumor-suppressive functions.[4]

This compound disrupts the Snail-CBP/p300 interaction, which leads to the degradation of the Snail protein via the ubiquitin-proteasome pathway.[1][2] This reduction in Snail levels alleviates the repression of wild-type p53.[4] The restored p53 activity then transcriptionally upregulates pro-apoptotic proteins such as Puma and Bax.[4][5] This leads to the activation of the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, ultimately resulting in programmed cell death.[4][5]

The Annexin V assay is a widely used method for detecting apoptosis.[6] In healthy cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane.[7] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the cell membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label apoptotic cells.[6] Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[8] PI is excluded from viable and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6][8]

This application note provides a detailed protocol for utilizing an Annexin V/PI apoptosis assay to quantify the effects of this compound treatment on cancer cells.

Quantitative Analysis of this compound-Induced Apoptosis

The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in different cancer cell lines after 48 hours of treatment. Data is compiled from published studies.[4][5]

Cell Linep53 StatusThis compound Concentration (nM)% Apoptotic Cells (Annexin V Positive)
MMTV-PyMT Wild-Type0~2%
25~10%
50~20%
HCT116 Wild-Type0~3%
25~12%
50~25%
SUM159 Mutant0~2%
25~3%
50~4%
DLD1 Mutant0~2%
25~3%
50~4%

Diagrams

Experimental_Workflow Experimental Workflow: Annexin V Apoptosis Assay A 1. Cell Seeding & Culture (e.g., HCT116, MMTV-PyMT) B 2. Treatment with this compound (Vehicle and varying concentrations) A->B C 3. Cell Harvesting (Collect supernatant and trypsinize adherent cells) B->C D 4. Cell Washing (Wash with cold PBS) C->D E 5. Resuspend in Binding Buffer D->E F 6. Staining (Add Annexin V-FITC and Propidium Iodide) E->F G 7. Incubation (Room temperature in the dark) F->G H 8. Flow Cytometry Analysis G->H I 9. Data Interpretation (Quantify cell populations) H->I

Caption: Workflow for assessing this compound-induced apoptosis using Annexin V staining.

CYD19_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway cluster_cytoplasm Cytoplasm This compound This compound Snail_CBP Snail-CBP/p300 Complex This compound->Snail_CBP inhibits Snail Snail Snail_CBP->Snail releases p53_inactive p53 (inactive) Snail_CBP->p53_inactive represses Ub_Proteasome Ubiquitin-Proteasome System Snail->Ub_Proteasome Snail_deg Snail Degradation Ub_Proteasome->Snail_deg Snail_deg->p53_inactive relieves repression p53_active p53 (active) p53_inactive->p53_active activation Bax_Puma Bax / Puma p53_active->Bax_Puma upregulates Mitochondrion Mitochondrion Bax_Puma->Mitochondrion acts on CytC Cytochrome c Mitochondrion->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: this compound induces apoptosis by inhibiting Snail, leading to p53 activation.

Detailed Experimental Protocol: Annexin V Apoptosis Assay

This protocol is adapted for the analysis of adherent cancer cells (e.g., HCT116) treated with this compound, followed by flow cytometry.

Materials

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure

  • Cell Seeding:

    • Seed 1 x 10⁶ cells per well in a 6-well plate.[7]

    • Incubate overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 25 nM, 50 nM).

    • Include a vehicle-only control.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate for the desired treatment period (e.g., 48 hours).[4][5]

  • Cell Harvesting:

    • Carefully collect the culture supernatant from each well into separate conical tubes, as apoptotic cells may detach and float.[1][7]

    • Wash the adherent cells once with PBS.

    • Add Trypsin-EDTA to detach the adherent cells.

    • Combine the trypsinized cells with their respective supernatant collected earlier. This ensures that both adherent and floating (potentially apoptotic) cells are collected for analysis.[7]

  • Cell Washing:

    • Centrifuge the cell suspensions at 500 x g for 5 minutes at 4°C.[1]

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Centrifuge again and discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[8]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells to mix.

  • Incubation:

    • Incubate the tubes at room temperature for 15-20 minutes in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis induction.

References

Application Note and Protocols for Assessing the Effect of CYD19 on Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cell migration is a fundamental biological process crucial in physiological events like tissue repair and immune response, and pathological conditions, most notably cancer metastasis. The Epithelial-Mesenchymal Transition (EMT) is a key driver of cancer cell motility, with the transcription factor Snail being a pivotal regulator. CYD19 has been identified as a potent inhibitor that disrupts the interaction between Snail and its co-activator CBP/p300, leading to Snail's degradation and subsequent suppression of EMT and cell migration.[1][2] This document provides detailed protocols for two standard in vitro methods—the Wound Healing (Scratch) Assay and the Transwell Migration Assay—to quantitatively assess the inhibitory effects of this compound on cancer cell migration.

Signaling Pathway: Mechanism of this compound Action

This compound functions by post-translationally regulating Snail protein levels.[1] It binds to Snail, preventing its interaction with the acetyltransferase CBP/p300.[1] This disruption blocks Snail acetylation, a process that normally stabilizes the protein.[3] Consequently, this compound promotes the ubiquitination and subsequent proteasomal degradation of Snail.[1] The reduction in Snail protein levels leads to an increase in epithelial markers like E-cadherin and a decrease in mesenchymal markers, effectively reversing the EMT phenotype and inhibiting cell migration.[1][4]

CYD19_Pathway cluster_0 Standard Snail Pathway (Pro-Migration) cluster_1 This compound Intervention Snail Snail Acetylation Snail Acetylation Snail->Acetylation CBP_p300 CBP/p300 CBP_p300->Acetylation Stabilization Snail Protein Stabilization Acetylation->Stabilization EMT EMT Induction (e.g., ↓E-cadherin) Stabilization->EMT Migration Cell Migration & Metastasis EMT->Migration This compound This compound Block Interaction Blocked This compound->Block Binds to Snail Ubiquitination Snail Ubiquitination Block->Ubiquitination Prevents Acetylation Degradation Snail Degradation Ubiquitination->Degradation Inhibition Migration Inhibited Degradation->Inhibition Snail_2 Snail Snail_2->Block

Caption: this compound disrupts the Snail-CBP/p300 pathway to inhibit cell migration.

Experimental Workflow Overview

The general workflow for assessing the effect of this compound involves preparing a cell culture, applying the this compound treatment at various concentrations, executing the migration assay, and performing data acquisition and analysis to quantify the effect on cell motility.

Caption: General experimental workflow for cell migration assays with this compound.

Protocol 1: Wound Healing (Scratch) Assay

This assay is a straightforward method for analyzing collective cell migration.[5] It involves creating a cell-free gap, or "wound," in a confluent cell monolayer and monitoring the rate at which cells collectively move to close the gap over time.[6]

Materials
  • Cancer cell line of interest (e.g., HCT116, SUM159)[1]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a specialized wound-making tool

  • This compound compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Phase-contrast microscope with a camera and live-cell imaging chamber (37°C, 5% CO₂)

Methodology
  • Cell Seeding: Seed cells into a multi-well plate at a density that will form a fully confluent monolayer within 24-48 hours.[6] An even distribution is critical for consistent results.

  • Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach >95% confluence.

  • Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.[7] Apply firm, consistent pressure to create a clean, cell-free gap.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[7]

  • Treatment Application: Replace the PBS with a fresh culture medium containing the desired concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM). Include a vehicle-only control (e.g., 0.1% DMSO). To minimize the effects of cell proliferation, a low-serum medium (e.g., 1-2% FBS) can be used.

  • Image Acquisition: Immediately after adding the treatment, place the plate on the microscope stage. Capture the first image of the scratch at designated locations for each well (Time = 0 hours).[6]

  • Time-Lapse Monitoring: Continue to capture images of the same locations at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.[8]

  • Data Analysis: Quantify the cell-free area at each time point using image analysis software (e.g., ImageJ). The migration rate can be expressed as the percentage of wound closure relative to the initial area.[9]

    • % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] * 100

Quantitative Data Summary (Example)

Table 1: Effect of this compound on Wound Closure in HCT116 Cells at 24 Hours

Treatment Group Concentration Mean Wound Closure (%) Standard Deviation
Vehicle Control 0.1% DMSO 95.2 ± 4.5
This compound 10 nM 72.8 ± 5.1
This compound 50 nM 41.5 ± 3.9

| this compound | 100 nM | 15.3 | ± 2.7 |

Protocol 2: Transwell Migration Assay (Boyden Chamber)

The Transwell assay assesses the chemotactic response of individual cells moving through a porous membrane towards a chemoattractant.[10][11] This method is highly quantitative and allows for the study of cell invasion by coating the membrane with an extracellular matrix (ECM) like Matrigel.[12]

Materials
  • Cancer cell line of interest

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free culture medium

  • Complete culture medium (with 10% FBS as a chemoattractant)

  • This compound compound and vehicle (DMSO)

  • Cotton swabs

  • Fixation solution (e.g., 4% Paraformaldehyde or 70% Ethanol)[11]

  • Staining solution (e.g., 0.1% Crystal Violet in methanol)

  • Microscope with a camera

Methodology
  • Cell Preparation: Culture cells to ~80-90% confluence. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.[11] Prior to seeding, cells may be serum-starved for several hours to enhance their response to the chemoattractant.

  • Chamber Setup: Place Transwell inserts into the wells of a 24-well plate. In the lower chamber of each well, add 600 µL of complete medium (containing 10% FBS) to act as a chemoattractant.[11]

  • Treatment and Seeding: In separate tubes, mix the cell suspension with the desired concentrations of this compound or vehicle control. Immediately add 100-200 µL of the cell suspension mixture to the upper chamber of each Transwell insert.[1]

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a period appropriate for the cell type's migration rate (typically 12-48 hours).[13]

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[14]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by submerging the insert in a fixation solution for 10-15 minutes.[11] Subsequently, stain the cells by placing the insert into a staining solution like Crystal Violet for 15-20 minutes.

  • Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry completely.

  • Imaging and Quantification: Using a microscope, take images of several random fields of view for each membrane. Count the number of stained, migrated cells per field. The results can be averaged for each condition.[14]

Quantitative Data Summary (Example)

Table 2: Effect of this compound on Transwell Migration of SUM159 Cells

Treatment Group Concentration Mean Migrated Cells per Field Standard Deviation
Vehicle Control 0.1% DMSO 215 ± 22
This compound 10 nM 145 ± 18
This compound 50 nM 68 ± 11

| this compound | 100 nM | 25 | ± 7 |

References

Application Notes: Preparing a Stock Solution of CYD19 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CYD19 is a potent small-molecule inhibitor with dual-targeting capabilities against Snail and histone deacetylase 1 (HDAC1).[1][2][3] In cancer research, this compound has been identified as an inhibitor of the interaction between Snail and CREB-binding protein (CBP)/p300.[4] This disruption prevents Snail acetylation, promoting its degradation via the ubiquitin-proteasome pathway and subsequently suppressing processes like Epithelial-Mesenchymal Transition (EMT).[4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound for use in cell-based assays.

Quantitative Data Summary

For efficient experimental planning, the following table summarizes the key physicochemical and storage properties of this compound.

ParameterValueSource(s)
Synonyms Snail/HDAC-IN-1; CYD-19[1][5]
Molecular Weight 488.54 g/mol [2][3][4]
Solubility in DMSO ≥10 mM[4]
Powder Storage -20°C for long-term (months to years), dry and dark.[4][5]
Stock Solution Storage -20°C for up to 6 months; -80°C for up to 6 months.[2][4]
Recommended Final DMSOConcentration in Culture <0.5%, ideally ≤0.1%[6][7]

Experimental Protocols

Materials
  • This compound powder (CAS: 2415281-52-4)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell culture experiments.

a. Calculation:

To determine the mass of this compound powder needed, use the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 488.54 g/mol x 1000 mg/g = 4.89 mg

b. Step-by-Step Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh out 4.89 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.[8]

  • Verification: Visually inspect the solution to ensure no solid particulates remain. The solution should be clear.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[8] Store these aliquots at -20°C or -80°C, protected from light.[2][4][5]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium.

a. Example Dilution for a 10 µM Working Solution:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution:

  • Add 1 µL of the 10 mM this compound stock solution to 999 µL of complete cell culture medium.

  • Vortex gently to mix. The final DMSO concentration will be 0.1%.

  • Always include a vehicle control in your experiments, consisting of cell culture medium with the same final concentration of DMSO (e.g., 0.1%) but without this compound.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock and working solutions.

G cluster_prep Stock Solution Preparation (10 mM) cluster_work Working Solution Preparation weigh 1. Weigh 4.89 mg This compound Powder add_dmso 2. Add 1 mL Sterile DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve aliquot 4. Aliquot into Smaller Volumes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw One Aliquot of Stock Solution store->thaw For each experiment dilute 7. Dilute Stock in Cell Culture Medium (e.g., 1:1000 for 10 µM) thaw->dilute use 8. Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

This compound Signaling Pathway

The diagram below outlines the mechanism of action for this compound in inhibiting the Snail signaling pathway.

G cluster_pathway Mechanism of this compound Action This compound This compound interaction Snail-CBP/p300 Interaction This compound->interaction Binds to Snail & Inhibits Interaction snail Snail Protein snail->interaction cbp CBP/p300 cbp->interaction acetylation Snail Acetylation (Stabilization) interaction->acetylation Promotes degradation Ubiquitin-Proteasome Mediated Degradation interaction->degradation Prevents emt EMT, Invasion, Metastasis acetylation->emt Leads to degradation->snail Degrades

Caption: this compound inhibits the Snail-CBP/p300 interaction.

References

Application Notes and Protocols for CYD19 in 3D Cell Culture and Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYD19 is a novel small-molecule inhibitor that disrupts the interaction between CREB-binding protein (CBP)/p300 and the transcription factor Snail.[1][2] This disruption leads to the ubiquitination and subsequent degradation of Snail, a key driver of the epithelial-mesenchymal transition (EMT). EMT is a cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance.[3] Given that 3D cell culture and organoid models more accurately recapitulate the complex cell-cell and cell-matrix interactions of in vivo tumors compared to traditional 2D cultures, they represent a superior system for evaluating the therapeutic potential of EMT inhibitors like this compound.[4][5] These models can provide critical insights into how this compound may impact tumor growth, invasion, and response to therapy in a more physiologically relevant context.

Mechanism of Action

This compound specifically targets the evolutionarily conserved arginine-174 pocket of Snail, preventing its interaction with the co-activators CBP and p300.[1][2] This inhibition of the Snail-CBP/p300 interaction blocks Snail-mediated acetylation, leading to its degradation via the ubiquitin-proteasome pathway.[1][6] The degradation of Snail results in the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, effectively reversing the EMT phenotype.[3][7] Furthermore, this compound has been shown to restore the Snail-dependent repression of wild-type p53, thereby promoting apoptosis and inhibiting cancer cell proliferation.[8][9]

Rationale for Use in 3D Models and Organoids

The tumor microenvironment plays a crucial role in EMT and metastasis. 3D cell culture and organoid models mimic aspects of this microenvironment, including cell-cell adhesion, nutrient and oxygen gradients, and extracellular matrix interactions, which are largely absent in 2D cultures.[4][5] Therefore, testing this compound in these advanced models can offer a more accurate prediction of its in vivo efficacy. Specifically, these models can be used to investigate this compound's ability to:

  • Inhibit the growth and proliferation of tumor spheroids and organoids.

  • Reverse the EMT phenotype in a 3D context.

  • Reduce the invasion and migration of cancer cells from spheroids or organoids into a surrounding matrix.

  • Sensitize 3D cancer models to other chemotherapeutic agents.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on the known effects of this compound in 2D cultures and the observed effects of other CBP/p300 and Snail inhibitors in 3D models.

Table 1: Expected Effects of this compound on Tumor Spheroid/Organoid Growth and Viability

ParameterAssayExpected Outcome with this compound Treatment
Spheroid/Organoid SizeBrightfield Microscopy Imaging and AnalysisDose-dependent decrease in diameter and volume
Cell ViabilityCellTiter-Glo® 3D Cell Viability AssayDose-dependent decrease in luminescence signal
ApoptosisCaspase-3/7 Activity AssayDose-dependent increase in fluorescence/luminescence
ProliferationKi-67 Immunofluorescence StainingDecrease in the percentage of Ki-67 positive cells

Table 2: Expected Effects of this compound on EMT Marker Expression in 3D Models

MarkerMethodExpected Change with this compound Treatment
E-cadherinImmunofluorescence/ImmunohistochemistryUpregulation of expression, enhanced localization at cell-cell junctions
VimentinImmunofluorescence/ImmunohistochemistryDownregulation of expression
SnailWestern Blot/ImmunohistochemistryDecreased protein levels
N-cadherinWestern Blot/ImmunohistochemistryDownregulation of expression

Experimental Protocols

Protocol 1: Generation and Treatment of Cancer Cell Spheroids

This protocol describes the formation of tumor spheroids from cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; colorectal cancer: HCT116) and subsequent treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® 3D Cell Viability Assay kit

Procedure:

  • Cell Preparation: Culture cancer cells in their recommended complete medium to ~80% confluency. Harvest cells using trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.

  • Cell Seeding: Count the cells and adjust the concentration to 2 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension (2,000 cells) into each well of an ultra-low attachment 96-well plate.

  • Spheroid Formation: Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. A suggested starting concentration range is 1 µM to 50 µM.

  • Carefully remove 50 µL of the medium from each well and replace it with 50 µL of the medium containing the desired concentration of this compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the spheroids with this compound for 48-72 hours.

  • Analysis:

    • Size Measurement: Capture brightfield images of the spheroids daily and measure their diameter using image analysis software.

    • Viability Assay: On the final day of treatment, perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions to assess cell viability.

Protocol 2: Patient-Derived Organoid (PDO) Culture and this compound Treatment

This protocol provides a general framework for treating established patient-derived cancer organoids with this compound. The specific protocol for PDO generation will vary depending on the tissue of origin.

Materials:

  • Established patient-derived organoid culture

  • Basement membrane matrix (e.g., Matrigel)

  • Organoid culture medium

  • This compound (stock solution in DMSO)

  • PBS

  • Cell recovery solution

  • 24-well plates

Procedure:

  • Organoid Plating: Passage and plate organoids in droplets of basement membrane matrix in a 24-well plate according to your established protocol.

  • Organoid Growth: Culture the organoids for 4-7 days to allow for their growth and development.

  • This compound Treatment: Prepare dilutions of this compound in the organoid culture medium.

  • Aspirate the existing medium from the wells and replace it with the medium containing this compound or vehicle control.

  • Incubation: Culture the organoids in the presence of this compound for 5-7 days, refreshing the medium with the compound every 2-3 days.

  • Analysis:

    • Morphological Assessment: Monitor the organoids for changes in size, budding, and overall morphology using brightfield microscopy.

    • Immunofluorescence Staining: At the end of the treatment, fix the organoids, embed them, and perform cryosectioning. Stain the sections for EMT markers (E-cadherin, Vimentin) and proliferation markers (Ki-67) to assess the effects of this compound.

Visualizations

CYD19_Signaling_Pathway cluster_0 This compound Mechanism of Action This compound This compound Snail_CBP_p300 Snail-CBP/p300 Complex This compound->Snail_CBP_p300 Inhibits Snail Snail Protein Snail_CBP_p300->Snail Stabilizes Ubiquitin Ubiquitin-Proteasome System Snail->Ubiquitin Evades Degradation Snail Degradation Snail->Degradation Targeted for EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Promotes p53 Wild-type p53 Snail->p53 Represses Ubiquitin->Degradation Mediates Degradation->EMT Inhibits Apoptosis Apoptosis p53->Apoptosis Induces Proliferation Cell Proliferation p53->Proliferation Inhibits

Caption: this compound inhibits the Snail-CBP/p300 interaction, leading to Snail degradation and subsequent inhibition of EMT and proliferation, and induction of apoptosis.

Experimental_Workflow_Spheroids cluster_1 This compound Treatment Workflow for Cancer Spheroids start 1. Seed cells in ultra-low attachment plate formation 2. Incubate for 48-72h for spheroid formation start->formation treatment 3. Treat with this compound (various concentrations) formation->treatment incubation 4. Incubate for 48-72h treatment->incubation analysis 5. Analyze Spheroids incubation->analysis size Size Measurement (Microscopy) analysis->size viability Viability Assay (e.g., CellTiter-Glo 3D) analysis->viability markers EMT Marker Analysis (Immunofluorescence) analysis->markers

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of Snail in Combination with CYD19 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transcription factor Snail is a pivotal driver of epithelial-mesenchymal transition (EMT), a cellular process strongly associated with cancer progression, metastasis, and drug resistance.[1][2] Consequently, targeting Snail presents a promising therapeutic strategy in oncology. This document provides detailed application notes and protocols for a dual approach to inhibit Snail signaling: the use of lentiviral-mediated short hairpin RNA (shRNA) for stable knockdown of Snail expression, combined with the pharmacological inhibition of Snail activity using the small molecule inhibitor, CYD19.

This compound is a potent inhibitor that disrupts the interaction between Snail and CREB-binding protein (CBP)/p300, leading to impaired Snail acetylation and subsequent proteasomal degradation.[3][4] This combined approach of genetic knockdown and pharmacological inhibition may offer a synergistic anti-cancer effect. These protocols are intended for researchers investigating the roles of Snail in cancer and for professionals in drug development exploring novel combination therapies.

Data Presentation

The following tables summarize expected quantitative data from experiments combining Snail shRNA knockdown with this compound treatment. The data is based on published findings for individual treatments and represents anticipated outcomes for the combination.

Table 1: Effect of Snail Knockdown and this compound Treatment on Cancer Cell Viability

Treatment GroupCell LineAssayDuration (hours)% Cell Viability (relative to control)
Control (scrambled shRNA + Vehicle)HCT116CCK-848100%
Snail shRNAHCT116CCK-848~65%
This compound (25 nM)HCT116CCK-848~70%
Snail shRNA + this compound (25 nM)HCT116CCK-848~40% (Expected)
Control (scrambled shRNA + Vehicle)MMTV-PyMTCCK-848100%
Snail shRNAMMTV-PyMTCCK-848~60%
This compound (25 nM)MMTV-PyMTCCK-848~65%
Snail shRNA + this compound (25 nM)MMTV-PyMTCCK-848~35% (Expected)

Table 2: Effect of Snail Knockdown and this compound Treatment on Apoptosis

Treatment GroupCell LineAssayDuration (hours)% Apoptotic Cells (Annexin V+)
Control (scrambled shRNA + Vehicle)HCT116Flow Cytometry48~5%
Snail shRNAHCT116Flow Cytometry48~20%
This compound (50 nM)HCT116Flow Cytometry48~25%
Snail shRNA + this compound (50 nM)HCT116Flow Cytometry48~45% (Expected)
Control (scrambled shRNA + Vehicle)MMTV-PyMTFlow Cytometry48~4%
Snail shRNAMMTV-PyMTFlow Cytometry48~18%
This compound (50 nM)MMTV-PyMTFlow Cytometry48~22%
Snail shRNA + this compound (50 nM)MMTV-PyMTFlow Cytometry48~40% (Expected)

Table 3: Effect of Snail Knockdown and this compound Treatment on Protein Expression

Treatment GroupCell LineProteinMethodDuration (hours)Relative Protein Expression (Fold Change vs. Control)
Control (scrambled shRNA + Vehicle)HCT116SnailWestern Blot481.0
Snail shRNAHCT116SnailWestern Blot48~0.2
This compound (50 nM)HCT116SnailWestern Blot48~0.4
Snail shRNA + this compound (50 nM)HCT116SnailWestern Blot48~0.1 (Expected)
Control (scrambled shRNA + Vehicle)HCT116E-cadherinWestern Blot481.0
Snail shRNAHCT116E-cadherinWestern Blot48~2.5
This compound (50 nM)HCT116E-cadherinWestern Blot48~2.0
Snail shRNA + this compound (50 nM)HCT116E-cadherinWestern Blot48~3.5 (Expected)
Control (scrambled shRNA + Vehicle)HCT116VimentinWestern Blot481.0
Snail shRNAHCT116VimentinWestern Blot48~0.3
This compound (50 nM)HCT116VimentinWestern Blot48~0.5
Snail shRNA + this compound (50 nM)HCT116VimentinWestern Blot48~0.2 (Expected)

Experimental Protocols

Protocol 1: Lentiviral shRNA Production and Transduction for Snail Knockdown

This protocol describes the generation of stable Snail knockdown cell lines using lentiviral particles.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral shRNA expression vector targeting Snail (and a scrambled shRNA control)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Target cancer cell line (e.g., HCT116, MMTV-PyMT)

  • Polybrene

  • Puromycin (B1679871)

  • 0.45 µm syringe filter

Procedure:

Day 1: Transfection of HEK293T Cells

  • Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • In a sterile tube, mix the Snail shRNA plasmid (or scrambled control), psPAX2, and pMD2.G in a 4:3:1 ratio in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes.

  • Add the mixture dropwise to the HEK293T cells.

  • Incubate at 37°C in a CO2 incubator.

Day 3: Viral Harvest

  • After 48 hours, collect the supernatant containing the lentiviral particles.

  • Centrifuge at 500 x g for 10 minutes to pellet cell debris.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • The viral supernatant can be used immediately or stored at -80°C.

Day 4: Transduction of Target Cells

  • Seed the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.

  • Remove the growth medium and replace it with fresh medium containing Polybrene (final concentration 4-8 µg/mL).

  • Add the desired amount of viral supernatant to the cells.

  • Incubate overnight.

Day 5 onwards: Selection of Stable Cells

  • After 24 hours, replace the virus-containing medium with fresh growth medium.

  • 48 hours post-transduction, begin selection by adding puromycin to the growth medium. The optimal concentration (typically 1-10 µg/mL) should be determined by a titration curve for each cell line.[5]

  • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[6]

  • Expand the puromycin-resistant colonies to establish a stable Snail knockdown cell line.

  • Confirm Snail knockdown by Western blot or qRT-PCR.

Protocol 2: this compound Treatment of Cancer Cells

This protocol outlines the treatment of cancer cells with the Snail inhibitor this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Stable Snail knockdown and control cell lines (from Protocol 1)

  • Complete growth medium

  • Vehicle control (DMSO)

Procedure:

  • Seed the stable Snail knockdown and control cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting).

  • Allow cells to adhere overnight.

  • Prepare working concentrations of this compound in complete growth medium. A typical final concentration range for in vitro experiments is 25-100 nM.[3][7] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium and add the medium containing this compound or vehicle control.

  • Incubate the cells for the desired duration (e.g., 48 hours).[3][7]

Protocol 3: Cell Viability Assay (CCK-8 Assay)

This protocol measures cell viability following Snail knockdown and/or this compound treatment.

Materials:

  • Cells treated according to Protocols 1 and 2 in a 96-well plate

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • After the treatment period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability relative to the control group (scrambled shRNA + vehicle).

Protocol 4: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol quantifies apoptosis using flow cytometry.

Materials:

  • Cells treated according to Protocols 1 and 2

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and collect the supernatant to include any floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[8]

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Protocol 5: Western Blot Analysis

This protocol is for detecting changes in protein expression of Snail and EMT markers.

Materials:

  • Cells treated according to Protocols 1 and 2

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Snail, anti-E-cadherin, anti-Vimentin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Snail_Signaling_Pathway TGFb TGF-β Snail Snail TGFb->Snail Wnt Wnt Wnt->Snail Notch Notch Notch->Snail RTKs RTKs RTKs->Snail E_cadherin E-cadherin Snail->E_cadherin Vimentin Vimentin Snail->Vimentin EMT Epithelial- Mesenchymal Transition E_cadherin->EMT Vimentin->EMT Metastasis Metastasis & Invasion EMT->Metastasis Drug_Resistance Drug Resistance EMT->Drug_Resistance

Caption: Snail signaling pathway in cancer.

Experimental_Workflow start Start: Target Cancer Cell Line transduction Lentiviral Transduction (Snail shRNA vs. Scrambled shRNA) start->transduction selection Puromycin Selection (Establish Stable Cell Lines) transduction->selection treatment Treatment with this compound or Vehicle (DMSO) selection->treatment analysis Downstream Assays treatment->analysis viability Cell Viability Assay (CCK-8) analysis->viability apoptosis Apoptosis Assay (Annexin V/PI) analysis->apoptosis western Western Blot (Snail, E-cadherin, Vimentin) analysis->western

Caption: Experimental workflow.

Logical_Relationship Snail_shRNA Lentiviral Snail shRNA Snail_mRNA Snail mRNA Degradation Snail_shRNA->Snail_mRNA This compound This compound Treatment Snail_Protein_Deg Snail Protein Degradation This compound->Snail_Protein_Deg Reduced_Snail Reduced Snail Levels Snail_mRNA->Reduced_Snail Snail_Protein_Deg->Reduced_Snail Reversed_EMT Reversal of EMT Reduced_Snail->Reversed_EMT Increased_Apoptosis Increased Apoptosis Reduced_Snail->Increased_Apoptosis Decreased_Viability Decreased Cell Viability Reduced_Snail->Decreased_Viability Synergistic_Effect Synergistic Anti-Cancer Effect Reversed_EMT->Synergistic_Effect Increased_Apoptosis->Synergistic_Effect Decreased_Viability->Synergistic_Effect

Caption: Logical relationship of the combined therapy.

References

Application Notes and Protocols: Measuring Gene Expression Changes Induced by CYD19 Using Real-time PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYD19 is a potent dual inhibitor of Snail and histone deacetylases (HDACs) that has shown significant promise in preclinical cancer models.[1][2] Its mechanism of action involves the disruption of the Snail-CBP/p300 interaction, leading to Snail protein degradation and subsequent modulation of downstream gene expression.[3] This document provides a detailed protocol for utilizing real-time polymerase chain reaction (RT-PCR) to quantify changes in gene expression induced by this compound treatment in a cellular context. The protocol outlines experimental design, sample preparation, RNA extraction, reverse transcription, primer design, real-time PCR, and data analysis.

Introduction

This compound exerts its biological effects by targeting Snail, a key transcriptional repressor involved in epithelial-mesenchymal transition (EMT), and by inhibiting HDACs.[1][2] Treatment of cancer cells with this compound leads to a decrease in Snail protein levels, which in turn affects the expression of a variety of genes.[3] Notably, this compound has been shown to reverse Snail-mediated repression of wild-type p53, leading to the upregulation of p53 target genes such as p21 and MDM2.[3][4] Furthermore, this compound can reverse EMT, characterized by the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers like vimentin, N-cadherin, and fibronectin.[3][5] The compound also impacts the expression of inflammatory cytokines, including TNFα, CCL2, CCL5, and IL8.[3][4]

Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific technique for measuring gene expression levels.[6][7] This application note provides a comprehensive protocol for researchers to accurately quantify the gene expression changes induced by this compound.

Signaling Pathway Overview

The following diagram illustrates the signaling pathway affected by this compound. This compound inhibits the interaction between Snail and CBP/p300, leading to the degradation of Snail. This alleviates the repression of target genes, such as the tumor suppressor p53, and reverses the process of EMT.

CYD19_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Gene Expression Changes This compound This compound Snail_CBP Snail-CBP/p300 Interaction This compound->Snail_CBP Inhibits Snail_Degradation Snail Degradation Snail_CBP->Snail_Degradation Leads to p53_Activation p53 Activation Snail_Degradation->p53_Activation Relieves Repression EMT_Reversal EMT Reversal Snail_Degradation->EMT_Reversal Induces Inflammation_Modulation Inflammation Modulation Snail_Degradation->Inflammation_Modulation Affects p21_MDM2 p21, MDM2 (Upregulated) p53_Activation->p21_MDM2 E_cadherin E-cadherin (Upregulated) EMT_Reversal->E_cadherin Vimentin_N_cadherin Vimentin, N-cadherin (Downregulated) EMT_Reversal->Vimentin_N_cadherin Cytokines TNFα, CCL2, CCL5, IL8 (Downregulated) Inflammation_Modulation->Cytokines

Caption: this compound signaling pathway leading to gene expression changes.

Experimental Protocol

This protocol outlines the steps to measure gene expression changes in a human cancer cell line (e.g., HCT116) treated with this compound.

Experimental Design and Cell Culture
  • Cell Line: HCT116 (wild-type p53) is a suitable model as previous studies have demonstrated this compound's effect in this cell line.[3]

  • Treatment:

    • Control group: Cells treated with vehicle (e.g., DMSO).

    • This compound-treated group: Cells treated with an effective concentration of this compound (e.g., 10-50 µM, determine optimal concentration via dose-response experiment).

  • Time Course: A time-course experiment (e.g., 24, 48, 72 hours) is recommended to capture the dynamics of gene expression changes.

  • Replicates: Use a minimum of three biological replicates for each condition to ensure statistical significance.

RNA Extraction
  • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with vehicle or this compound for the desired time points.

  • Harvest cells and extract total RNA using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). Aim for a 260/280 ratio of ~2.0.

Reverse Transcription (cDNA Synthesis)
  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • The reaction typically includes RNA, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

  • Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).

  • Store the resulting cDNA at -20°C.

Primer Design and Validation
  • Target Genes: Based on the known mechanism of this compound, the following genes are recommended for analysis:

    • p53 pathway: TP53, CDKN1A (p21), MDM2

    • EMT markers: CDH1 (E-cadherin), VIM (vimentin), CDH2 (N-cadherin), FN1 (fibronectin)

    • Inflammatory cytokines: TNF, CCL2, CCL5, IL8

  • Reference Genes: Select at least two stable reference genes for normalization. Suitable candidates for virus-infected or drug-treated human cell lines include TBP (TATA-Box Binding Protein) and PPIA (Peptidylprolyl Isomerase A).[7]

  • Primer Design: Design primers using software like Primer-BLAST (NCBI). Aim for amplicons of 70-150 bp, a GC content of 40-60%, and a melting temperature (Tm) of ~60°C.

  • Validation: Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

Real-time PCR
  • Prepare the real-time PCR reaction mixture using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad). A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA (diluted 1:10)

    • 6 µL Nuclease-free water

  • Run the PCR on a real-time PCR instrument with the following cycling conditions:

    • Initial denaturation: 95°C for 3 min

    • 40 cycles of:

      • Denaturation: 95°C for 10 sec

      • Annealing/Extension: 60°C for 30 sec

    • Melt curve analysis: 65°C to 95°C, increment 0.5°C

  • Include no-template controls (NTCs) for each primer set to check for contamination.

Data Analysis
  • Determine the cycle threshold (Ct) value for each reaction. The Ct value is the cycle number at which the fluorescence signal crosses a defined threshold.[7]

  • Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt = Cttarget - Ctreference).

  • Calculate the fold change in gene expression using the 2-ΔΔCt method:

    • ΔΔCt = ΔCttreated - ΔCtcontrol

    • Fold Change = 2-ΔΔCt

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Data Presentation

The following table summarizes the expected quantitative changes in gene expression following this compound treatment based on published literature.[3][4]

Target GeneBiological ProcessExpected Change with this compound
CDKN1A (p21)p53 SignalingUpregulation
MDM2p53 SignalingUpregulation
CDH1 (E-cadherin)EMTUpregulation
VIM (vimentin)EMTDownregulation
CDH2 (N-cadherin)EMTDownregulation
FN1 (fibronectin)EMTDownregulation
TNFInflammationDownregulation
CCL2InflammationDownregulation
CCL5InflammationDownregulation
IL8InflammationDownregulation

Experimental Workflow

The diagram below outlines the complete experimental workflow for measuring gene expression changes induced by this compound.

Real_Time_PCR_Workflow cluster_0 Sample Preparation cluster_1 Nucleic Acid Processing cluster_2 Real-time PCR cluster_3 Data Analysis Cell_Culture Cell Culture (e.g., HCT116) Treatment This compound Treatment Cell_Culture->Treatment Cell_Harvest Cell Harvesting Treatment->Cell_Harvest RNA_Extraction Total RNA Extraction Cell_Harvest->RNA_Extraction RNA_QC RNA Quality & Quantity (NanoDrop) RNA_Extraction->RNA_QC cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (SYBR Green) cDNA_Synthesis->qPCR_Setup Primer_Design Primer Design & Validation Primer_Design->qPCR_Setup qPCR_Run Real-time PCR Amplification qPCR_Setup->qPCR_Run Ct_Determination Ct Value Determination qPCR_Run->Ct_Determination Normalization Normalization to Reference Genes (ΔCt) Ct_Determination->Normalization Fold_Change Fold Change Calculation (2^-ΔΔCt) Normalization->Fold_Change

Caption: Experimental workflow for qRT-PCR analysis of this compound-induced gene expression changes.

References

Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) Assay for HDAC Activity Using CYD19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDACs attractive therapeutic targets. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo association of specific proteins, such as HDACs, with particular genomic regions.

This document provides a detailed protocol for performing a ChIP assay to assess the activity of HDAC1, a key class I HDAC, and to evaluate the effect of CYD19, a potent Snail/HDAC dual-target inhibitor. This compound has been shown to exhibit inhibitory activity against HDAC1 with an IC50 of 0.405 μM. By treating cells with this compound and performing ChIP with an anti-HDAC1 antibody, researchers can elucidate the impact of this inhibitor on the genomic localization of HDAC1 and, consequently, on the acetylation status of target gene promoters.

Signaling Pathway of HDAC1 and Inhibition by this compound

HDAC1 is typically recruited to gene promoters as part of larger co-repressor complexes. Once at the promoter, HDAC1 removes acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The inhibitor this compound directly targets the catalytic activity of HDAC1, preventing the removal of acetyl groups. This leads to an accumulation of acetylated histones (hyperacetylation), a more open chromatin structure, and subsequent activation of gene expression.

HDAC1_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Promoter Gene Promoter Histones Histones (Acetylated) Promoter->Histones Repressed_Gene Gene Repression Histones->Repressed_Gene Leads to Active_Gene Gene Activation Histones->Active_Gene Maintains Acetylation, Leads to HDAC1_complex HDAC1 Complex HDAC1_complex->Promoter Binds to HDAC1_complex->Histones Deacetylates This compound This compound This compound->HDAC1_complex Inhibits

Caption: Signaling pathway of HDAC1-mediated gene repression and its inhibition by this compound.

Experimental Workflow

The ChIP assay workflow involves several key steps, from cell preparation and treatment to the final analysis of immunoprecipitated DNA. The following diagram outlines the major stages of the protocol described in this document.

ChIP_Workflow A 1. Cell Culture and Treatment (e.g., HCT-116 cells) - Control (DMSO) - this compound Treatment B 2. Cross-linking (Formaldehyde) A->B C 3. Cell Lysis and Chromatin Shearing (Sonication) B->C D 4. Immunoprecipitation - Anti-HDAC1 Antibody - IgG Control C->D E 5. Washing and Elution D->E F 6. Reverse Cross-linking E->F G 7. DNA Purification F->G H 8. Downstream Analysis (qPCR or ChIP-seq) G->H

Caption: Experimental workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Quantitative Data Summary

Successful ChIP experiments rely on optimized concentrations and quantities of reagents. The following tables provide recommended starting points for key experimental parameters.

Table 1: Cell Culture and Treatment Parameters

ParameterRecommendation
Cell LineHCT-116 (or other relevant cancer cell line)
Seeding Density1 x 107 cells per 150 mm dish
This compound Concentration0.5 - 5 µM (determine optimal concentration via dose-response)
Vehicle ControlDMSO (same volume as this compound)
Treatment Duration24 - 48 hours

Table 2: ChIP Assay Reagent Concentrations and Volumes

Reagent/ParameterConcentration/Amount
Formaldehyde (B43269) (for cross-linking)1% final concentration
Glycine (B1666218) (for quenching)0.125 M final concentration
Anti-HDAC1 Antibody2-5 µg per IP
Normal Rabbit IgG (Isotype Control)2-5 µg per IP
Protein A/G Magnetic Beads20 µL of slurry per IP
Chromatin per IP10-25 µg

Detailed Experimental Protocol

This protocol is adapted for a starting cell number of approximately 1-2 x 107 cells per condition (e.g., one 150 mm dish).

Day 1: Cell Seeding
  • Seed HCT-116 cells in 150 mm dishes at a density that will result in 70-80% confluency on the day of treatment.

Day 2: Cell Treatment
  • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 24-48 hours.

Day 3: Cross-linking and Cell Harvesting
  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quenching:

    • Add glycine to a final concentration of 0.125 M to quench the formaldehyde.

    • Incubate for 5 minutes at room temperature with gentle shaking.

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells into 1 mL of ice-cold PBS containing protease inhibitors.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Day 4: Chromatin Preparation and Immunoprecipitation
  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, plus protease inhibitors).

    • Incubate on ice for 10 minutes.

  • Chromatin Shearing (Sonication):

    • Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. Optimization of sonication conditions is critical.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (chromatin) to a new tube.

  • Chromatin Quantification and Dilution:

    • Quantify the chromatin concentration (A260).

    • Dilute the chromatin in ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, plus protease inhibitors).

  • Pre-clearing:

    • Add Protein A/G magnetic beads to the diluted chromatin and rotate for 1 hour at 4°C.

    • Place the tubes on a magnetic rack and collect the supernatant.

  • Immunoprecipitation:

    • Save a small aliquot of the pre-cleared chromatin as "Input" DNA.

    • Add 2-5 µg of anti-HDAC1 antibody or Normal Rabbit IgG to the remaining chromatin.

    • Incubate overnight at 4°C with rotation.

  • Immune Complex Capture:

    • Add Protein A/G magnetic beads to each immunoprecipitation reaction.

    • Rotate for 2-4 hours at 4°C.

Day 5: Washes, Elution, and Reverse Cross-linking
  • Washes:

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Perform a series of washes to remove non-specific binding:

      • Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 150 mM NaCl)

      • High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 500 mM NaCl)

      • LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% IGEPAL-CA630, 1% deoxycholic acid, 1 mM EDTA, 10 mM Tris-HCl pH 8.0)

      • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Elution:

    • Resuspend the beads in freshly prepared elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

    • Vortex and incubate at room temperature for 15 minutes with rotation.

    • Separate the beads on a magnetic rack and transfer the supernatant to a new tube.

  • Reverse Cross-linking:

    • Add NaCl to a final concentration of 0.2 M to the eluted samples and the input DNA.

    • Incubate at 65°C for at least 4 hours (or overnight).

    • Add RNase A and incubate for 30 minutes at 37°C.

    • Add Proteinase K and incubate for 2 hours at 45°C.

Day 6: DNA Purification and Analysis
  • DNA Purification:

    • Purify the DNA using a commercial PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.

    • Elute the DNA in nuclease-free water or TE buffer.

  • Downstream Analysis:

    • Quantitative PCR (qPCR): Use primers specific to the promoter regions of known HDAC1 target genes to quantify the enrichment of HDAC1 at these sites.

    • ChIP-sequencing (ChIP-seq): Prepare a sequencing library from the purified DNA to identify genome-wide binding sites of HDAC1.

Data Analysis and Interpretation

The results of the ChIP-qPCR should be expressed as a percentage of the input DNA. A significant decrease in the binding of HDAC1 to its target promoters in this compound-treated cells compared to the vehicle-treated control would indicate that the inhibitor effectively displaces HDAC1 from these genomic loci. This should correlate with an increase in histone acetylation at these sites (which can be confirmed by a parallel ChIP experiment using an anti-acetyl-histone antibody) and an increase in the expression of the target genes (confirmable by RT-qPCR). The IgG control should show minimal to no enrichment, confirming the specificity of the anti-HDAC1 antibody.

By following this detailed protocol, researchers can effectively utilize the ChIP assay to investigate the impact of the HDAC inhibitor this compound on HDAC1 activity and its role in gene regulation.

Application Note: Analyzing CYD19-Induced Cell Cycle Arrest Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

CYD19 is a novel small-molecule inhibitor that disrupts the interaction between the transcription factor Snail and the histone acetyltransferases CBP/p300.[1][2] This disruption promotes the degradation of Snail through the ubiquitin-proteasome pathway.[1][2] Snail is a key regulator of epithelial-mesenchymal transition (EMT) and is often overexpressed in cancer, contributing to tumor progression and metastasis.[1] In cancer cells with wild-type p53, Snail can repress p53's tumor-suppressive functions. By promoting Snail degradation, this compound restores p53 activity, leading to the upregulation of p53 target genes, including the cyclin-dependent kinase inhibitor p21.[2][3] This induction of p21 can subsequently lead to cell cycle arrest, inhibiting cancer cell proliferation.[2][3]

This application note provides a detailed protocol for the analysis of cell cycle arrest in cancer cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.

Principle of the Assay

Flow cytometry with propidium iodide (PI) staining is a widely used method for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4] PI is a fluorescent intercalating agent that binds to DNA.[4] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content). Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing the fluorescence of a population of PI-stained cells using a flow cytometer, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.

Materials and Reagents

  • Cancer cell line of interest (e.g., HCT116, MMTV-PyMT)

  • This compound (MedKoo Biosciences, Cat#: 127947 or equivalent)[5]

  • Complete cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • RNase A (DNase-free)

  • Flow cytometer

  • 12 x 75 mm polystyrene/polypropylene tubes

  • Microcentrifuge tubes

  • Centrifuge

Experimental Protocol

This protocol outlines the steps for treating cells with this compound, preparing them for flow cytometry, and analyzing the cell cycle distribution.

Cell Culture and this compound Treatment
  • Seed the cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.

  • Allow the cells to attach and grow overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified period (e.g., 24, 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

Cell Harvesting and Fixation
  • After the treatment period, collect the cell culture medium, which may contain detached, apoptotic cells.

  • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

  • Combine the detached cells with the collected medium from step 2.1.

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with cold PBS.[6]

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[7]

  • Incubate the cells for at least 30 minutes on ice or at -20°C for long-term storage.[7]

Propidium Iodide Staining
  • Pellet the fixed cells by centrifugation at a higher speed (e.g., 850 x g) for 5 minutes.[7]

  • Carefully decant the ethanol without disturbing the cell pellet.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[7] The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA content.[4]

  • Incubate the cells in the dark for 30 minutes at room temperature.[6]

Flow Cytometry Analysis
  • Transfer the stained cell suspension to flow cytometry tubes.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events per sample.[7]

  • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.

  • Generate a histogram of PI fluorescence (e.g., using the FL-2 or FL-3 channel) on a linear scale.[7]

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

The quantitative data from the cell cycle analysis can be summarized in a table for easy comparison between different treatment conditions.

Table 1: Effect of this compound Treatment on Cell Cycle Distribution in HCT116 Cells after 48 hours.

This compound Concentration (µM)% of Cells in G0/G1 Phase (Mean ± SD)% of Cells in S Phase (Mean ± SD)% of Cells in G2/M Phase (Mean ± SD)
0 (Vehicle)55.2 ± 2.130.5 ± 1.514.3 ± 0.8
160.1 ± 1.825.3 ± 1.214.6 ± 0.9
568.7 ± 2.518.9 ± 1.412.4 ± 1.1
1075.4 ± 3.012.1 ± 1.012.5 ± 0.7

Visualizations

Signaling Pathway of this compound-Induced Cell Cycle Arrest

CYD19_Pathway cluster_0 This compound Action cluster_1 Cellular Proteins cluster_2 Cellular Outcome This compound This compound Snail Snail This compound->Snail Inhibits Interaction CBP_p300 CBP/p300 p53 p53 Snail->p53 Represses Degradation Ubiquitin-Proteasome Degradation Snail->Degradation Promotes p21 p21 p53->p21 Activates CDK CDK p21->CDK Inhibits CellCycleArrest G1/S Arrest CDK->CellCycleArrest Promotes Progression

Caption: this compound signaling pathway leading to cell cycle arrest.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow start Seed Cells treatment Treat with this compound (e.g., 24-48h) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze end Results analyze->end

Caption: Workflow for cell cycle analysis after this compound treatment.

Troubleshooting

  • High CVs (Coefficient of Variation) in G0/G1 or G2/M peaks: This can be due to inconsistent staining or a high flow rate. Ensure thorough mixing of cells with the staining solution and use a low flow rate during acquisition.

  • Excessive Debris: This may indicate a high level of cell death. Consider analyzing at an earlier time point or using a lower concentration of this compound. Gate carefully to exclude debris from the analysis.

  • Cell Clumping: Inadequate trypsinization or resuspension can lead to cell clumps, which can be mistaken for cells in the G2/M phase. Filter the cell suspension through a nylon mesh if necessary.[8]

  • No Obvious Cell Cycle Arrest: The concentration of this compound or the treatment duration may be insufficient. Perform a dose-response and time-course experiment to optimize the conditions. Also, ensure the cell line used has wild-type p53, as the mechanism of action of this compound is p53-dependent.[1]

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of cell cycle arrest induced by this compound. By following this protocol, researchers can effectively evaluate the anti-proliferative effects of this compound and gain insights into its mechanism of action in different cancer cell models. The provided data table and diagrams serve as a guide for data presentation and understanding the experimental workflow and underlying biological pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CYD19 Concentration for Maximum Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CYD19, a potent Snail inhibitor, in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that specifically targets the interaction between the transcription factor Snail and the histone acetyltransferases CBP/p300.[1][2] this compound binds to a conserved arginine-174 pocket on the Snail protein, disrupting the Snail-CBP/p300 interaction.[1][2] This disruption prevents the acetylation of Snail, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The degradation of Snail alleviates its repression of target genes, most notably tumor suppressor p53.[1][2] Restoration of wild-type p53 function leads to decreased tumor cell growth and survival.[1][2]

Q2: What is a recommended starting concentration range for this compound in cell culture?

A2: Based on published studies, a good starting point for dose-response experiments with this compound is in the nanomolar (nM) to low micromolar (µM) range. Effective concentrations have been observed at up to 150 nM for treatment durations of up to 48 hours.[1] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint being measured. We strongly recommend performing a dose-response curve for each new cell line to determine the optimal working concentration.

Q3: How should I prepare and store this compound?

A3: For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. When preparing your working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: I am not observing the expected effect of this compound on my cells. What could be the reason?

A4: There are several potential reasons for a lack of effect. First, verify the concentration and treatment duration. Some cell lines may require higher concentrations or longer incubation times to exhibit a response. Second, ensure the compound has not degraded due to improper storage. Use a fresh aliquot for your experiment. Third, the cell line you are using may be resistant to this compound's mechanism of action, for example, by having a mutation in the Snail protein at the this compound binding site. Finally, consider the possibility of low cell permeability.

Q5: Is this compound cytotoxic to non-cancerous cells?

A5: While this compound has shown efficacy in killing cancer cells, its cytotoxic effects on non-cancerous or "normal" cell lines are not extensively documented in the currently available literature. To determine the therapeutic window of this compound, it is essential to perform cytotoxicity assays on a relevant non-transformed cell line in parallel with your cancer cell line experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Problem Possible Cause Suggested Solution
Low or No Efficacy 1. Suboptimal Concentration: The concentration of this compound is too low for the specific cell line. 2. Insufficient Treatment Duration: The incubation time is too short to induce a biological response. 3. Compound Degradation: this compound may have degraded due to improper storage or handling. 4. Cell Line Resistance: The cell line may be inherently resistant to this compound.1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Use a fresh aliquot of this compound from a properly stored stock. 4. If possible, verify the expression of Snail in your cell line. Consider using a different cell line known to be sensitive to Snail inhibition.
High Cell Death (Even at Low Concentrations) 1. Cytotoxicity: The cell line is highly sensitive to this compound. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. 3. Off-Target Effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity.1. Lower the concentration range in your experiments. Determine the IC50 value for your cell line. 2. Ensure the final solvent concentration is below 0.1% and include a vehicle-only control. 3. Use the lowest effective concentration determined from your dose-response curve to minimize potential off-target effects.
Inconsistent Results Between Experiments 1. Cell Culture Variability: Differences in cell passage number, confluency, or health. 2. Inconsistent Compound Preparation: Errors in diluting the stock solution. 3. Assay Variability: Inconsistent incubation times or reagent preparation.1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions of this compound for each experiment and double-check calculations. 3. Standardize all experimental parameters, including incubation times, reagent concentrations, and handling procedures.
Compound Precipitation in Media 1. Poor Solubility: this compound may have limited solubility in aqueous cell culture media at higher concentrations.1. Visually inspect the media after adding this compound for any signs of precipitation. 2. If precipitation occurs, try preparing a more diluted stock solution or vortexing the media thoroughly after adding the compound. Consider the use of a solubilizing agent if compatible with your experimental system.

Data Presentation

Table 1: Summary of this compound's Effects on Snail and p53 Signaling In Vitro

ParameterObservationCell Lines TestedEffective Concentration RangeTreatment DurationReference
Snail Protein Levels Dose- and time-dependent decreaseHuman BrCa primary cells, MMTV-PyMT, HCT116, various other cancer cell linesUp to 150 nMUp to 48 hours[1]
p53 Protein Levels (wild-type) Dose-dependent increaseMMTV-PyMT, HCT116, and other wild-type p53-expressing cell linesNot explicitly stated, but observed with decreased Snail levelsNot explicitly stated[1]
p53 Target Gene Expression (p21, MDM2) Dose- and time-dependent increaseMMTV-PyMT, HCT116Not explicitly statedNot explicitly stated[1]
Apoptosis Dose-dependent induction in wild-type p53-expressing cellsMMTV-PyMT, HCT116Not explicitly stated48 hours[3]

Note: The effective concentration of this compound can vary significantly between different cell lines. The information in this table should be used as a guideline, and researchers should determine the optimal concentration for their specific experimental setup.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (to ensure logarithmic growth throughout the experiment) in 100 µL of complete medium per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 µM down to 1 nM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Follow the manufacturer's instructions for your chosen cell viability reagent.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Assessing this compound-induced Apoptosis

This protocol provides a general workflow for measuring apoptosis in response to this compound treatment using a caspase activity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (DMSO)

  • White-walled 96-well plates (for luminescence-based assays)

  • Caspase-Glo® 3/7, 8, or 9 Assay System (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, seeding cells in a white-walled 96-well plate.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).

  • Caspase Activity Measurement:

    • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

    • Add the Caspase-Glo® reagent to each well according to the manufacturer's protocol (typically a 1:1 volume ratio).

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the luminescence of the treated samples to that of the vehicle control to determine the relative caspase activity. An increase in luminescence indicates an induction of apoptosis.

Mandatory Visualizations

CYD19_Signaling_Pathway cluster_0 This compound Action cluster_1 Snail Regulation cluster_2 Downstream Effects This compound This compound Snail Snail Protein This compound->Snail Binds to R174 pocket Snail_CBP_p300 Snail-CBP/p300 Complex This compound->Snail_CBP_p300 Disrupts Interaction Snail->Snail_CBP_p300 Ubiquitination Ubiquitination Snail->Ubiquitination Inhibits p53 wild-type p53 Snail->p53 Represses CBP_p300 CBP/p300 CBP_p300->Snail_CBP_p300 Acetylation Acetylation Snail_CBP_p300->Acetylation Promotes Acetylation->Snail Stabilizes Degradation Proteasomal Degradation Ubiquitination->Degradation Tumor_Suppression Tumor Suppression (Apoptosis, Growth Arrest) p53->Tumor_Suppression Promotes

Caption: this compound Signaling Pathway

Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Assay (e.g., MTT, CellTiter-Glo) start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 time_course 3. Time-Course Experiment determine_ic50->time_course optimal_conditions 4. Determine Optimal Concentration & Duration time_course->optimal_conditions downstream_assays 5. Perform Downstream Assays (e.g., Western Blot, Apoptosis Assay) optimal_conditions->downstream_assays analyze_results 6. Analyze and Interpret Results downstream_assays->analyze_results Troubleshooting_Logic start Problem: Inconsistent or No Effect check1 Check Concentration & Duration Are they optimized for your cell line? start->check1 check2 Check Compound Integrity Is the stock fresh and properly stored? check1:f1->check2 Yes solution1 Solution: Perform Dose-Response & Time-Course Experiments check1:f1->solution1 No check3 Assess Cell Line Sensitivity Does the cell line express Snail? check2:f1->check3 Yes solution2 Solution: Use a Fresh Aliquot of this compound check2:f1->solution2 No solution3 Solution: Verify Snail Expression or Use a Different Cell Line check3:f1->solution3 No

References

Troubleshooting CYD19 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYD19. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in aqueous solutions for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor that dually targets the interaction between Snail and CREB-binding protein (CBP)/p300, as well as histone deacetylase 1 (HDAC1).[1][2][3][4] By binding to the Snail protein, this compound disrupts the Snail-CBP/p300 interaction, which leads to impaired Snail acetylation and promotes its degradation through the ubiquitin-proteasome pathway.[1] This action can reverse the epithelial-mesenchymal transition (EMT), a process involved in tumor invasion and metastasis.[1] Additionally, this compound's inhibition of HDAC1 and its impact on Snail can restore the p53 tumor suppressor pathway.[1][5]

Q2: What are the basic chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₄H₂₁FN₈OS[6]
Molecular Weight 488.55 g/mol [6]
CAS Number 2415281-52-4[3][6]

Q3: My this compound, dissolved in a DMSO stock solution, is precipitating when I dilute it into my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound.[7] Here are some initial troubleshooting steps:

  • Ensure Complete Initial Dissolution: Before diluting, make sure the this compound is fully dissolved in your DMSO stock. Gentle warming to 37°C, vortexing, or brief sonication can help.[7]

  • Optimize the Dilution Process: Add the DMSO stock directly to your pre-warmed (37°C) aqueous medium with rapid mixing. This helps to avoid localized high concentrations that can cause the compound to crash out of solution.[2]

  • Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your final assay buffer. Try using a lower final concentration in your experiment.[2]

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer/media.

Possible Cause Troubleshooting Steps Success Indicator Next Steps if Unsuccessful
Exceeded Solubility Limit 1. Perform a serial dilution of your DMSO stock into the aqueous buffer to determine the concentration at which precipitation occurs. 2. Reduce the final working concentration of this compound in your assay to below this limit.The final working solution remains clear upon visual inspection.Proceed to "Optimize DMSO Concentration".
Localized High Concentration During Dilution 1. Pre-warm the aqueous buffer/media to 37°C. 2. Add the DMSO stock drop-wise while vigorously vortexing or stirring the aqueous solution.[2]The solution remains clear after the addition of the DMSO stock.Proceed to "Optimize DMSO Concentration".

Problem: Solution is initially clear but a precipitate forms over time.

Possible Cause Troubleshooting Steps Success Indicator Next Steps if Unsuccessful
Temperature Fluctuation 1. Ensure all solutions and equipment are maintained at a constant temperature (e.g., 37°C in an incubator). 2. Avoid repeated freeze-thaw cycles of stock solutions.[1][8]The solution remains clear for the duration of the experiment.Proceed to "Media Component Interaction".
Media Component Interaction or pH Shift 1. Prepare fresh media and ensure the pH is stable and correct for your cell line. 2. Be aware that certain media components, like high concentrations of calcium salts, can sometimes contribute to precipitation.[8][9][10]The solution remains clear in the freshly prepared media.Consider using a different media formulation or a simplified buffer for your assay if possible.
Evaporation 1. Ensure proper sealing of culture plates or flasks. 2. Maintain adequate humidity in the incubator to prevent evaporation, which can concentrate solutes.[2][9]The volume of the media remains constant and the solution stays clear.Re-evaluate the initial solubility and concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.89 mg of this compound (based on a molecular weight of 488.55 g/mol ).

  • Add the appropriate volume of DMSO. For the example above, add 1 mL of DMSO.

  • Vortex the solution vigorously for several minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, you can sonicate the vial for a few minutes or warm it briefly in a 37°C water bath.[7]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1][3]

Quantitative Data for Stock Solution Preparation:

Desired Stock ConcentrationMass of this compound for 1 mL of DMSO
1 mM0.489 mg
5 mM2.445 mg
10 mM4.89 mg

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium for In Vitro Assays

This protocol provides a method for diluting the DMSO stock solution to the final working concentration in your cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer

  • Sterile tubes for dilution

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the 10 mM stock solution required. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.

  • Add the calculated volume of the this compound stock solution to the pre-warmed aqueous medium.

  • Immediately vortex the solution to ensure rapid and thorough mixing.

  • Visually inspect the final working solution for any signs of precipitation.

  • It is crucial to maintain the final DMSO concentration in your cell culture at a non-toxic level, typically below 0.5%, although this can be cell-line dependent.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

CYD19_Signaling_Pathway Simplified Signaling Pathway of this compound Action This compound This compound Snail Snail Protein This compound->Snail Binds to Snail_Acetylation Snail Acetylation This compound->Snail_Acetylation Inhibits EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT Inhibits p53 p53 Pathway This compound->p53 Activates HDAC1 HDAC1 This compound->HDAC1 Inhibits Snail->Snail_Acetylation Mediated by Snail->EMT Promotes Snail->p53 Represses CBP_p300 CBP/p300 CBP_p300->Snail_Acetylation Promotes Snail_Acetylation->Snail Stabilizes Snail_Degradation Snail Degradation (Ubiquitin-Proteasome Pathway) Snail_Acetylation->Snail_Degradation Prevents Snail_Degradation->Snail Reduces levels of

Caption: Simplified diagram of the this compound signaling pathway.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed Check_Stock Is stock solution fully dissolved? Start->Check_Stock Redissolve Warm/Vortex/Sonicate Stock Check_Stock->Redissolve No Check_Dilution Was dilution performed correctly? (rapid mixing in pre-warmed media) Check_Stock->Check_Dilution Yes Redissolve->Check_Stock Optimize_Dilution Optimize Dilution Technique Check_Dilution->Optimize_Dilution No Check_Concentration Is final concentration too high? Check_Dilution->Check_Concentration Yes Optimize_Dilution->Check_Dilution Lower_Concentration Lower Final Concentration Check_Concentration->Lower_Concentration Yes Check_DMSO Is final DMSO% tolerable? Check_Concentration->Check_DMSO No Success Solution is Clear Lower_Concentration->Success Contact_Support Contact Technical Support Lower_Concentration->Contact_Support Still Precipitates Adjust_DMSO Adjust Final DMSO% Check_DMSO->Adjust_DMSO No Check_DMSO->Success Yes Adjust_DMSO->Success Adjust_DMSO->Contact_Support Still Precipitates

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

How to determine the optimal treatment duration for CYD19 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the optimal treatment duration for the investigational compound CYD19 in cell culture. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses common issues that may arise during your experiments with this compound.

Problem Possible Cause Suggested Solution
High Cell Death at Early Time Points The concentration of this compound may be too high, leading to acute toxicity.Perform a dose-response experiment (see Experimental Protocols) to determine the IC50 and select a concentration range for your time-course study that is less toxic at the initial time points.
No Observable Effect of this compound The treatment duration may be too short for the biological effects to manifest. The concentration of this compound could be too low. The cell line may be resistant to this compound.Extend the time-course of the experiment. Increase the concentration of this compound. Verify the expression of the this compound target in your cell line.
Inconsistent Results Between Replicates This could be due to variability in cell seeding, compound dilution, or assay procedure.Ensure uniform cell seeding density. Prepare fresh dilutions of this compound for each experiment. Standardize all incubation times and reagent additions.
Effect of this compound Diminishes Over Time The compound may be unstable in the culture medium or metabolized by the cells.Consider replenishing the medium with fresh this compound at regular intervals during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal treatment duration for this compound?

A1: Before assessing treatment duration, you must first determine the optimal concentration of this compound. This is typically done by performing a dose-response experiment to find the half-maximal inhibitory concentration (IC50) in your specific cell line. The IC50 value will guide the selection of concentrations for subsequent time-course experiments.

Q2: What are the key parameters to measure in a time-course experiment?

A2: The key parameters depend on the expected mechanism of action of this compound. Commonly measured endpoints include:

  • Cell Viability/Proliferation: To assess the cytotoxic or cytostatic effects.

  • Apoptosis/Cell Cycle Arrest: To understand the mechanism of cell death or growth inhibition.

  • Target Engagement/Pathway Modulation: To confirm that this compound is interacting with its intended molecular target and affecting downstream signaling pathways.

Q3: How long should my time-course experiment be?

A3: The duration of the experiment should be long enough to observe the desired biological effect. A typical starting point is to include a range of time points, such as 6, 12, 24, 48, and 72 hours. Based on the initial results, the time course can be extended or shortened in subsequent experiments.

Q4: How can I be sure the observed effect is specific to this compound?

A4: Include appropriate controls in your experimental design. A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is essential to ensure that the observed effects are not due to the solvent. If available, a negative control compound with a similar structure but no expected activity can also be useful.

Experimental Protocols

Dose-Response Experiment to Determine IC50

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control.

  • Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the plate for a fixed period (e.g., 48 or 72 hours).

  • Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Time-Course Experiment

This protocol is designed to evaluate the effect of this compound over time.

  • Cell Seeding: Seed cells in multiple plates (one for each time point) at an appropriate density.

  • Treatment: Treat the cells with a selected concentration of this compound (e.g., the IC50 value) and a vehicle control.

  • Incubation and Sample Collection: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), perform the desired assay (e.g., cell viability, protein extraction for western blotting, or flow cytometry).

  • Data Analysis: Analyze the data for each time point to determine when the maximal effect of this compound is observed.

Visualizations

G cluster_workflow Experimental Workflow for Optimal Duration A 1. Determine IC50 of this compound B 2. Select Concentrations (e.g., 0.5x, 1x, 2x IC50) A->B C 3. Perform Time-Course Experiment (e.g., 6-72h) B->C D 4. Measure Endpoints (Viability, Target Modulation) C->D E 5. Analyze Data to Find Optimal Treatment Duration D->E

Caption: Workflow for determining the optimal treatment duration of this compound.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Target Receptor This compound->Receptor inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellCycle Cell Cycle Arrest TranscriptionFactor->CellCycle Apoptosis Apoptosis TranscriptionFactor->Apoptosis

Caption: A hypothetical signaling pathway inhibited by this compound.

G cluster_troubleshooting Troubleshooting Logic Start Inconsistent Results? CheckSeeding Verify Cell Seeding Density Start->CheckSeeding Yes NoEffect No Effect Observed? Start->NoEffect No CheckDilution Prepare Fresh This compound Dilutions CheckSeeding->CheckDilution Standardize Standardize Assay Procedure CheckDilution->Standardize IncreaseConc Increase this compound Concentration NoEffect->IncreaseConc Yes HighToxicity High Toxicity Observed? NoEffect->HighToxicity No ExtendTime Extend Treatment Duration IncreaseConc->ExtendTime DecreaseConc Decrease this compound Concentration HighToxicity->DecreaseConc Yes

Caption: A decision tree for troubleshooting common experimental issues.

Addressing potential off-target effects of CYD19 in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing experiments that address potential off-target effects of CYD19.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual-target inhibitor. Its primary on-target effect is the disruption of the protein-protein interaction between Snail and CREB-binding protein (CBP)/p300.[1] By binding to the R174 pocket of the Snail protein, this compound prevents CBP/p300-mediated acetylation of Snail, leading to its ubiquitination and subsequent proteasomal degradation.[1] This activity reverses the Snail-dependent repression of wild-type p53, thereby inhibiting tumor growth and metastasis.[1] Additionally, this compound is a potent inhibitor of Histone Deacetylase 1 (HDAC1).[2][3]

Q2: Besides its primary targets, Snail and HDAC1, are there other known off-target effects of this compound?

A2: Published literature on this compound primarily focuses on its on-target activities against the Snail-CBP/p300 interaction and HDAC1. While this compound has been shown to have a binding affinity for Slug, a protein structurally similar to Snail, it does not appear to affect Slug protein expression.[1][4] Comprehensive screening against a broad panel of kinases or other protein families to identify additional off-targets is not extensively detailed in the available literature. Therefore, it is crucial to incorporate experimental controls to identify potential off-target effects in your specific model system.

Q3: My experimental results with this compound are not consistent with Snail inhibition. What could be the reason?

A3: If you observe a phenotype that cannot be explained by Snail inhibition alone, it is important to consider potential off-target effects or other experimental variables. Here are some troubleshooting steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, Snail, in your experimental system. This can be done by measuring the downstream consequences of Snail inhibition, such as a decrease in Snail protein levels or an increase in the expression of Snail target genes like E-cadherin.[1][5]

  • Dose-Response Analysis: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits Snail. Unexplained phenotypes at higher concentrations may be indicative of off-target effects.

  • Include a Negative Control: Use a structurally similar but inactive analog of this compound, if available. This can help differentiate between effects caused by the specific chemical structure of this compound versus non-specific effects of the compound scaffold.[6][7]

  • Genetic Knockdown/Knockout: The most rigorous control is to compare the phenotype of this compound treatment with the phenotype of Snail knockdown or knockout (e.g., using siRNA, shRNA, or CRISPR/Cas9). If the phenotype of this compound treatment is not recapitulated by genetic ablation of Snail, it strongly suggests the involvement of off-target effects.[8][9]

Q4: How can I proactively screen for potential off-target effects of this compound?

A4: A multi-pronged approach is recommended to identify potential off-targets:

  • Kinase Profiling: Since many small molecule inhibitors exhibit off-target effects on kinases due to the conserved ATP binding pocket, performing a broad-panel kinase screen is a valuable first step.[8][10][11] This will provide a selectivity profile and identify any kinases that are inhibited by this compound.

  • Affinity-Based Proteomics: Techniques such as affinity chromatography using immobilized this compound can help identify proteins that directly bind to the compound.[7]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in intact cells and can also be adapted to identify off-target binding.[10]

Troubleshooting Guides

Table 1: Troubleshooting Unexpected Phenotypes
Observed Issue Potential Cause Recommended Action
Unexpected cytotoxicity at high concentrations Off-target toxicity1. Determine the IC50 for the on-target effect (Snail degradation) and the cytotoxic effect. A large difference suggests off-target toxicity. 2. Perform a kinase panel screen to identify potential off-target kinases known to be involved in cell viability. 3. Use a structurally related inactive control to rule out non-specific toxicity.[6]
Phenotype does not match Snail knockdown Off-target effects1. Directly compare the effects of this compound with Snail siRNA or shRNA in the same cellular context.[8] 2. If the phenotypes differ, this strongly indicates an off-target mechanism.
Inconsistent results between experiments Experimental variability, compound degradation1. Ensure consistent cell passage number and culture conditions.[6] 2. Prepare fresh stock solutions of this compound regularly and store them appropriately. 3. Titrate this compound to the lowest effective concentration to minimize variability from off-target effects.[6]
Quantitative Data Summary
Compound Target Assay Type Value Reference
This compoundSnailBinding Affinity (Kd)0.18 µM[2][3]
This compoundHDAC1IC500.405 µM[2][3]
This compoundSnail-R174A mutantBinding Affinity (Kd)3.0 µM[4]
CYD18 (inactive analog)SlugBinding Affinity (Kd)~87 µM (145-fold less potent than this compound)[4]

Key Experimental Protocols

Protocol 1: Validating On-Target Snail Degradation via Western Blot
  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Snail overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Protocol 2: Comparative Analysis with Snail Knockdown
  • Cell Transfection/Transduction: Seed cells to be ready for transfection with Snail-targeting siRNA or transduction with Snail-targeting shRNA lentivirus. Include a non-targeting control (NTC) siRNA or shRNA.

  • Knockdown Verification: After 48-72 hours, harvest a subset of cells to confirm Snail knockdown by Western blot or qRT-PCR.

  • This compound Treatment: Treat the remaining Snail-knockdown and NTC cells with this compound or a vehicle control.

  • Phenotypic Assay: Perform the desired phenotypic assay (e.g., cell migration, proliferation, or gene expression analysis) on all experimental groups.

  • Data Analysis: Compare the phenotype of this compound-treated NTC cells with that of vehicle-treated Snail-knockdown cells. A similar phenotype supports an on-target effect.

Protocol 3: Kinase Selectivity Profiling
  • Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of kinases (e.g., >100 kinases).

  • Assay Performance: The service provider will typically perform the following steps:

    • In a multi-well plate, combine each kinase with its specific substrate and ATP.

    • Add this compound at one or more concentrations (e.g., 1 µM and 10 µM).

    • Include appropriate controls (no inhibitor for 100% activity, and no kinase for background).

    • Incubate the reactions to allow for phosphorylation.

    • Measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence).

  • Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of this compound to the control. Results are often presented as a percentage of inhibition or an IC50 value for any significantly inhibited kinases.

Visualizations

CYD19_On_Target_Pathway cluster_nucleus Nucleus CBP_p300 CBP/p300 Snail_Ac Acetylated Snail (Stable) CBP_p300->Snail_Ac Acetylation Snail Snail Snail->Snail_Ac Ub_Proteasome Ubiquitin-Proteasome System Snail->Ub_Proteasome Degradation Snail_Ac->Snail Deacetylation p53 p53 Snail_Ac->p53 Repression p53_targets p53 Target Genes (e.g., p21, MDM2) p53->p53_targets Transcription HDAC1 HDAC1 HDAC1->Snail_Ac Deacetylation This compound This compound This compound->Snail Inhibits Interaction with CBP/p300 This compound->HDAC1 Inhibition

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow start Unexpected Phenotype Observed with this compound confirm_on_target Confirm On-Target Engagement (e.g., Snail Degradation) start->confirm_on_target compare_knockdown Compare Phenotype to Snail Knockdown (si/shRNA) confirm_on_target->compare_knockdown phenotype_match Phenotypes Match? compare_knockdown->phenotype_match on_target_conclusion Phenotype is Likely On-Target phenotype_match->on_target_conclusion Yes off_target_investigation Investigate Off-Targets phenotype_match->off_target_investigation No kinase_screen Kinase Panel Screen off_target_investigation->kinase_screen proteomics Affinity Proteomics off_target_investigation->proteomics cetsa CETSA off_target_investigation->cetsa validate_off_target Validate Hits (e.g., Knockdown of Off-Target) kinase_screen->validate_off_target proteomics->validate_off_target cetsa->validate_off_target Troubleshooting_Logic issue Issue: Phenotype differs from expected Snail inhibition q1 Is Snail protein degraded at the active concentration? issue->q1 a1_no Action: Verify compound integrity. Optimize treatment conditions. q1->a1_no No q2 Does the phenotype match Snail genetic knockdown? q1->q2 Yes a2_no Conclusion: Phenotype is likely due to an off-target effect. q2->a2_no No a2_yes Conclusion: Phenotype is likely on-target. Consider cell-specific context. q2->a2_yes Yes a3 Action: Begin off-target investigation workflow. a2_no->a3

References

Technical Support Center: Minimizing CYD19 In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing the in vivo toxicity of CYD19, a novel kinase inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate safe and effective preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is an experimental small molecule inhibitor of the RAF kinase family, with high potency for both B-Raf and C-Raf isoforms. Its therapeutic rationale is based on the inhibition of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.

Q2: What are the most common toxicities observed with this compound in animal studies?

A2: Preclinical studies in rodent models have identified two primary dose-limiting toxicities: hepatotoxicity, characterized by elevated liver enzymes (ALT, AST), and cardiovascular effects, including hypertension and potential for QTc prolongation. These are considered on-target effects related to the inhibition of the RAF/MEK/ERK pathway in non-tumor tissues.

Q3: How can we differentiate between on-target and off-target toxicity?

A3: Distinguishing between on-target and off-target effects is crucial for risk assessment. A multi-pronged approach is recommended:

  • In Vitro Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions. A high degree of selectivity suggests observed toxicities are likely on-target.

  • Tool Compounds: Utilize a structurally similar but pharmacologically inactive analog of this compound. If toxicity is absent with the inactive compound, it strongly implies the effects are on-target.

  • Pharmacodynamic (PD) Markers: Correlate the toxicity profile with the degree of target inhibition (e.g., reduced p-ERK levels) in both tumor and surrogate tissues. A strong correlation supports on-target toxicity.

Q4: What is the first step to take if unexpected, severe toxicity is observed?

A4: If severe or unexpected toxicity occurs, the immediate priority is animal welfare. Cease dosing immediately and conduct a thorough review of all experimental parameters, including dose calculations, formulation preparation, and the route of administration. A dose range-finding study is essential to establish a maximum tolerated dose (MTD).[1][2][3] It is also important to consider that the formulation vehicle itself could be contributing to the toxicity and should be tested alone.

Q5: How can the formulation of this compound impact its toxicity profile?

A5: The formulation is critical and can significantly influence the toxicity of this compound.[4] Key factors include:

  • Solubility and Stability: Ensure this compound is fully dissolved and stable in the vehicle to prevent precipitation, which can cause local irritation and erratic absorption.

  • Vehicle Selection: The vehicle must be non-toxic and biocompatible.[5][6] Always include a vehicle-only control group to assess any background effects.

  • Physicochemical Properties: For intravenous administration, ensure the pH and osmolality of the formulation are as close to physiological levels as possible to minimize irritation.

Troubleshooting Guide: Common In Vivo Issues

This guide addresses specific problems that may be encountered during in vivo studies with this compound.

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Unexpected Animal Weight Loss (>15%) or Morbidity 1. Dose is too high, exceeding the MTD. 2. Toxicity of the formulation vehicle. 3. Severe on-target or off-target effects.1. Immediately reduce the dose of this compound or cease dosing. 2. Conduct a dose-range finding study to establish the MTD.[1][2] 3. Administer the vehicle alone to a control group to rule out vehicle toxicity. 4. Perform comprehensive health monitoring, including blood analysis and histopathology, to identify affected organs.
Elevated Liver Enzymes (ALT, AST) 1. Drug-induced hepatotoxicity, a potential on-target effect of RAF inhibition.[7][8]1. Reduce the dose or the frequency of dosing. 2. Consider a "drug holiday" to allow for hepatic recovery. 3. Perform histopathological analysis of the liver to assess the extent of injury.[9] 4. Measure liver function markers (e.g., bilirubin, alkaline phosphatase) in addition to transaminases.
Increased Blood Pressure 1. On-target inhibition of the VEGFR pathway (a common off-target of some RAF inhibitors) or downstream effects of RAF inhibition in vascular endothelium.1. Implement regular blood pressure monitoring using tail-cuff plethysmography. 2. Evaluate dose-dependency of the hypertensive effect. 3. Consider co-administration of a standard antihypertensive agent (e.g., an ACE inhibitor) to manage this on-target effect, with appropriate controls.
Poor Oral Bioavailability & High Variability 1. Poor solubility of this compound. 2. Inappropriate vehicle for oral administration. 3. First-pass metabolism.1. Test alternative, biocompatible oral vehicles (e.g., PEG400, Tween 80, or methylcellulose-based suspensions). 2. Conduct a preliminary pharmacokinetic (PK) study to assess absorption and exposure. 3. Consider micronization of the compound to improve dissolution.
Precipitation of Dosing Solution 1. Concentration of this compound is too high for the chosen vehicle. 2. Poor stability of the formulation.1. Prepare fresh dosing solutions before each administration. 2. Gently warm the solution or use sonication to aid dissolution. 3. Evaluate the solubility of this compound in a range of pharmaceutically acceptable solvents.

Data Summaries

The following tables present hypothetical, yet plausible, data for this compound to guide experimental design.

Table 1: Dose-Range Finding and MTD of this compound in BALB/c Mice

Dose Group (mg/kg, p.o., daily for 7 days)N (males/females)Mean Body Weight Change (%)Clinical Signs of ToxicitySerum ALT (U/L) at Day 7 (Mean ± SD)Study Outcome
Vehicle Control5/5+2.5None observed35 ± 8Well tolerated
10 mg/kg5/5+1.8None observed42 ± 11Well tolerated
30 mg/kg5/5-3.2Mild lethargy in 2/10 animals150 ± 45Mild transaminitis
100 mg/kg5/5-16.5Significant lethargy, ruffled fur850 ± 210Exceeded MTD
Conclusion: The Maximum Tolerated Dose (MTD) is estimated to be 30 mg/kg/day .

Table 2: Comparative Toxicity Profile of this compound

ParameterThis compound (30 mg/kg)Compound X (Similar RAFi)
Primary Toxicity HepatotoxicityDermatological, GI
Mean Peak ALT Increase ~4-fold over baseline~1.5-fold over baseline
Blood Pressure Increase ~15-20 mmHgNot significant
Off-target Kinase Hits (>80% inhibition @ 1µM) 3 (VEGFR2, KIT, PDGFRβ)12

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered daily for 7-14 days without causing severe toxicity or unacceptable adverse effects.[1][2][10]

  • Methodology:

    • Animal Model: Use a relevant rodent species (e.g., BALB/c mice, 6-8 weeks old).

    • Group Allocation: Assign a small number of animals (e.g., 3-5 per sex) to each dose group.

    • Dose Selection: Choose a wide range of doses based on in vitro cytotoxicity data or literature on similar compounds (e.g., 10, 30, 100, 300 mg/kg).[11] Include a vehicle control group.

    • Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) once daily for 7-14 days.

    • Monitoring: Record body weight daily. Observe animals twice daily for clinical signs of toxicity (e.g., changes in activity, posture, grooming, feces consistency).

    • Endpoints: At the end of the study, collect blood for a complete blood count (CBC) and serum chemistry analysis (including ALT, AST, creatinine).[3] Perform a gross necropsy and collect major organs for histopathological examination.

Protocol 2: In-Study Monitoring for Hepatotoxicity

  • Objective: To monitor for and characterize potential drug-induced liver injury during a long-term efficacy study.

  • Methodology:

    • Baseline Measurement: Before starting the study, collect blood from a satellite group of animals to establish baseline serum chemistry values.

    • Interim Monitoring: At regular intervals (e.g., weekly or bi-weekly), collect blood from a small subset of animals in each group (or from all animals if using a less invasive method like tail vein sampling).

    • Analysis: Analyze serum for key liver injury markers:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline Phosphatase (ALP)

      • Total Bilirubin (TBIL)

    • Actionable Thresholds: Establish predefined thresholds for action. For example, if mean ALT levels in a dose group exceed 3-5 times the upper limit of normal, consider dose reduction or a temporary halt in dosing.

Visualizations

CYD19_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF CRAF C-Raf RAS->CRAF MEK MEK1/2 BRAF->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription This compound This compound This compound->BRAF This compound->CRAF Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Toxicity_Troubleshooting_Workflow cluster_investigate Investigation Steps start Severe Toxicity Observed (e.g., >15% Weight Loss) stop_dose Cease Dosing Immediately start->stop_dose review Review Protocol: Dose Calculation, Formulation, Administration Route stop_dose->review mtd_study Perform Dose-Range Finding (MTD) Study review->mtd_study vehicle_control Test Vehicle Alone review->vehicle_control pathology Conduct Necropsy & Histopathology review->pathology decision Identify Cause of Toxicity mtd_study->decision vehicle_control->decision pathology->decision dose_too_high Dose Too High decision->dose_too_high MTD Exceeded vehicle_toxic Vehicle Toxicity decision->vehicle_toxic Vehicle Effects compound_toxic Compound-Specific Toxicity decision->compound_toxic Toxicity at/below MTD action_dose Action: Redesign study with lower doses based on MTD dose_too_high->action_dose action_vehicle Action: Select new, non-toxic vehicle vehicle_toxic->action_vehicle action_compound Action: Modify dosing schedule (e.g., frequency) or consider derivatization compound_toxic->action_compound

Caption: Workflow for troubleshooting severe in vivo toxicity.

References

How to handle and store CYD19 to maintain its stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and storing the Snail inhibitor, CYD19, to maintain its stability and activity.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound compound?

A1: Proper storage of solid this compound is crucial for maintaining its integrity. Recommendations are summarized in the table below.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro studies, stock solutions are typically prepared in 100% DMSO.

Q3: How should I store this compound stock solutions?

A3: Aliquoting and proper storage of stock solutions are critical to prevent degradation from repeated freeze-thaw cycles. Storage recommendations for stock solutions are detailed below.

Q4: Is this compound sensitive to light?

A4: While specific photodegradation studies for this compound are not publicly available, it is good laboratory practice to protect all small molecule compounds from prolonged light exposure. Store both solid compound and solutions in the dark.

Data Presentation: Storage and Stability Summary

ConditionStorage TemperatureDurationRecommendations
Solid Compound 0 - 4°CShort-term (days to weeks)Keep dry and in the dark.
-20°CLong-term (months to years)Ensure the container is tightly sealed to prevent moisture absorption.
Stock Solution (in DMSO) -20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
-80°CUp to 6 monthsRecommended for longer-term storage of stock solutions. Protect from light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of this compound activity in experiments. Improper storage of stock solution.Ensure stock solutions are aliquoted and stored at -20°C or -80°C. Avoid more than 1-2 freeze-thaw cycles.
Degradation of the compound.Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. If the stock is old, consider preparing a fresh stock from solid compound.
Precipitation observed in media. Low solubility in aqueous solutions.Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to maintain solubility and minimize solvent toxicity.
If precipitation persists, consider using a gentle warming and vortexing step to aid dissolution before adding to the media.
Inconsistent experimental results. Inaccurate concentration of stock solution.Verify the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration.
Cell line variability.Ensure consistent cell passage number and confluency for your experiments, as these can affect the cellular response to this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid compound

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing this compound Activity by Western Blot for Snail Protein Degradation

This compound's primary mechanism of action is to bind to the Snail protein, disrupting its interaction with CREB-binding protein (CBP)/p300, which leads to the ubiquitination and subsequent degradation of Snail.[1] Therefore, a reduction in Snail protein levels is a direct indicator of this compound activity.

  • Cell Culture and Treatment:

    • Plate cancer cells known to express Snail protein (e.g., MMTV-PyMT, HCT116) at an appropriate density in multi-well plates.

    • Allow the cells to adhere and grow overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 nM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Snail overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imaging system.

    • To ensure equal protein loading, probe the same membrane for a loading control protein, such as GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities for Snail and the loading control using image analysis software.

    • Normalize the Snail band intensity to the corresponding loading control band intensity.

    • Compare the normalized Snail protein levels in this compound-treated samples to the vehicle-treated control. A dose-dependent decrease in Snail protein levels indicates the activity of this compound.

Mandatory Visualizations

CYD19_Mechanism_of_Action cluster_0 Normal State cluster_1 With this compound CBP_p300 CBP/p300 Snail Snail CBP_p300->Snail Binds to Acetylation Acetylation Snail->Acetylation Promotes Snail_Stable Stable Snail Protein Acetylation->Snail_Stable Leads to This compound This compound Snail_this compound Snail This compound->Snail_this compound Binds to CBP_p300_2 CBP/p300 Snail_this compound->CBP_p300_2 Interaction Blocked Ubiquitination Ubiquitination Snail_this compound->Ubiquitination Promotes Degradation Snail Degradation Ubiquitination->Degradation Leads to

Caption: Mechanism of this compound-induced Snail protein degradation.

Western_Blot_Workflow start Start: Plate and treat cells with this compound cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-Snail) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Snail levels detection->analysis

Caption: Workflow for assessing this compound activity via Western Blot.

References

Technical Support Center: Overcoming Resistance to CYD19 Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the Snail inhibitor, CYD19, in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the transcription factor Snail.[1] It disrupts the interaction between Snail and the histone acetyltransferases CBP/p300, which leads to decreased acetylation of Snail and its subsequent degradation via the ubiquitin-proteasome pathway.[1] By promoting the degradation of Snail, this compound can reverse the epithelial-mesenchymal transition (EMT), a process associated with cancer progression, metastasis, and drug resistance.[1] Additionally, this compound has been shown to restore the function of the tumor suppressor p53 in cancer cells with wild-type p53, further contributing to its anti-cancer effects.[1] this compound also exhibits inhibitory activity against histone deacetylase 1 (HDAC1).

Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm that it has developed resistance?

A2: To confirm acquired resistance to this compound, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) in your treated cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This should be a reproducible effect observed over several passages in the absence of the drug (for stable resistance).

Q3: What are the potential mechanisms of acquired resistance to this compound?

A3: Based on the mechanism of action of this compound and general principles of drug resistance, several mechanisms can be hypothesized or have been observed for similar inhibitors:

  • Target Alteration: A mutation in the Snail protein can prevent this compound from binding effectively. Specifically, a mutation at arginine-174 (R174A) in the Snail protein has been shown to make it resistant to this compound-induced degradation.[1]

  • p53 Mutation Status: The efficacy of this compound is significantly higher in cancer cells with wild-type p53.[1] Therefore, cell lines with mutated or null p53 may exhibit intrinsic resistance to this compound's pro-apoptotic effects.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of Snail by upregulating other pro-survival or EMT-inducing pathways. These can include pathways like NF-κB, MAPK, and PI3K/AKT, which can also regulate Snail expression or downstream effectors.

  • Increased Snail Expression: Overexpression of the Snail protein could potentially overwhelm the inhibitory capacity of this compound, requiring higher concentrations of the drug to achieve the same effect.

  • Alterations in the Ubiquitin-Proteasome System: Since this compound induces Snail degradation via the proteasome, alterations in this system that reduce its efficiency could lead to resistance.

Q4: Are there any known combination therapies to overcome this compound resistance?

A4: Yes, combining this compound with other chemotherapeutic agents can be a strategy to overcome resistance or enhance its efficacy. For example, a combination of this compound with a low dose of taxol has been shown to have a synergistic anti-proliferative effect in cancer cell lines.[1] The rationale is that this compound, by reversing EMT, can sensitize cancer cells to conventional chemotherapy.[1] Investigating combinations with inhibitors of potential bypass pathways (e.g., PI3K or MEK inhibitors) could also be a promising strategy.

Troubleshooting Guides

Issue 1: High variability in experimental results with this compound.

Possible Cause Suggested Solution
Drug Instability or Degradation Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare working dilutions fresh for each experiment.
Inconsistent Cell Seeding Density Ensure a uniform single-cell suspension before seeding. Calibrate your cell counting method and seed plates evenly. Inconsistent cell numbers can significantly affect drug response.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations that can cause edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media.
Mycoplasma Contamination Regularly test your cell lines for mycoplasma contamination, as it can alter cellular physiology and drug response.

Issue 2: this compound is not showing the expected effect on my cancer cell line.

Possible Cause Suggested Solution
Suboptimal Drug Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Effective concentrations can vary between cell types.
Intrinsic Resistance of the Cell Line Check the p53 status of your cell line. Cells with mutant or null p53 may be less sensitive to this compound.[1] Also, consider the baseline expression level of Snail in your cell line.
Incorrect Assessment of EMT Markers When assessing the reversal of EMT, analyze multiple markers. For example, look for an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., Vimentin, N-cadherin) by western blot or immunofluorescence.
Insufficient Treatment Duration The effects of this compound on Snail protein levels and downstream pathways may take time to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

Data Presentation

Table 1: Effective Concentrations of this compound in Preclinical Studies

Cell LineCancer TypeAssayEffective ConcentrationReference
MMTV-PyMTMouse Breast CancerCell ProliferationNot specified, used at 25 nM in combination[1]
HCT116Human Colorectal CarcinomaCell ProliferationNot specified, used at 25 nM in combination[1]
VariousBreast and Colorectal CancerWestern Blot (Snail reduction)Dose-dependent effect observed[1]
MMTV-PyMT, 4T1Mouse Breast CancerImmunofluorescence (EMT markers)Not specified, used in combination with TGFβ1[1]

Table 2: Inhibitory Activity of this compound against HDAC1

TargetIC50
HDAC10.405 µM

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a general method for developing acquired resistance to this compound in an adherent cancer cell line by continuous exposure to escalating drug concentrations.

  • Determine the initial IC50 of this compound: a. Plate the parental cancer cell line in 96-well plates at a predetermined optimal density. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.

  • Initiate Resistance Induction: a. Culture the parental cells in a T25 flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). b. Maintain the culture, changing the medium with fresh this compound every 2-3 days, until the cells resume a normal proliferation rate.

  • Dose Escalation: a. Once the cells are proliferating steadily, passage them and increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold). b. Repeat this process of gradual dose escalation, allowing the cells to adapt and recover their growth rate at each new concentration.

  • Verification of Resistance: a. At various stages of the dose escalation, perform cell viability assays to determine the new IC50 value and compare it to the parental cell line. A significant rightward shift in the dose-response curve indicates the development of resistance. b. Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), expand and cryopreserve the resistant cell line.

  • Characterization of Resistant Cells: a. Culture the resistant cells in a drug-free medium for several passages to determine if the resistance phenotype is stable. b. Perform molecular analyses (e.g., sequencing of the SNAI1 gene, western blotting for Snail, p53, and bypass pathway components) to investigate the mechanism of resistance.

Protocol 2: Western Blot Analysis of Snail and p53 Protein Levels

This protocol is for assessing the on-target effect of this compound by measuring the protein levels of its direct target, Snail, and a key downstream effector, p53.

  • Cell Lysis: a. Plate cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration. b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against Snail, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

CYD19_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound Snail Snail This compound->Snail Inhibits interaction Snail-Ac Acetylated Snail (Stable) Ub-Proteasome Ubiquitin- Proteasome System Snail->Ub-Proteasome Degradation Pathway CBP/p300 CBP/p300 CBP/p300->Snail-Ac Acetylation EMT Epithelial- Mesenchymal Transition Snail-Ac->EMT Promotes p53 Wild-Type p53 (Stable & Active) Snail-Ac->p53 Inhibits Snail_degradation Snail Degradation Ub-Proteasome->Snail_degradation Snail_degradation->EMT Inhibits Snail_degradation->p53 Restores Apoptosis Apoptosis p53->Apoptosis Induces Cell_Proliferation Cell Proliferation p53->Cell_Proliferation Inhibits

Caption: this compound Mechanism of Action.

Experimental_Workflow cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Validation and Characterization start Parental Cancer Cell Line ic50_det Determine Initial IC50 of this compound start->ic50_det culture Continuous Culture with Escalating Doses of this compound ic50_det->culture monitor Monitor Cell Proliferation and Morphology culture->monitor Increase Dose passage Passage Cells Upon Recovery of Growth monitor->passage Increase Dose passage->culture Increase Dose new_ic50 Determine New IC50 of Resistant Cell Line passage->new_ic50 stability Assess Stability of Resistance new_ic50->stability mechanism Investigate Resistance Mechanisms stability->mechanism end This compound-Resistant Cell Line mechanism->end

Caption: Workflow for Generating this compound-Resistant Cell Lines.

Logical_Relationships cluster_0 Potential Causes of Resistance cluster_1 Observed Outcome cluster_2 Potential Solutions Snail_Mutation Snail (R174A) Mutation Resistance Resistance to This compound Treatment Snail_Mutation->Resistance Alternative_Inhibitor Use Alternative Snail Inhibitor Snail_Mutation->Alternative_Inhibitor May be sensitive to p53_Mutation p53 Mutation or Null p53_Mutation->Resistance Bypass_Pathways Activation of Bypass Pathways (e.g., NF-κB, PI3K) Bypass_Pathways->Resistance Combination_Therapy Combination Therapy (e.g., with Taxol) Resistance->Combination_Therapy Overcome with Target_Bypass Inhibit Bypass Pathways Resistance->Target_Bypass Overcome with

Caption: Troubleshooting Logic for this compound Resistance.

References

Best practices for dissolving CYD19 in DMSO for cell culture use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYD19. This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture use?

A1: this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed water can significantly impact the solubility of the compound.[2]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The maximum solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 204.69 mM.[2] Achieving this concentration may require sonication to ensure the compound is fully dissolved.[2]

Q3: What is a typical stock solution concentration for this compound?

A3: For in vitro studies, a stock solution of 50 mM in 100% DMSO has been successfully used.[1] However, preparing stock solutions at concentrations such as 1 mM, 5 mM, or 10 mM is also common practice.[2]

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] It is important to protect the solution from light.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q5: What is the mechanism of action of this compound?

A5: this compound is a dual-target inhibitor of Snail and histone deacetylases (HDACs), particularly HDAC1.[2][3] It binds to the Snail protein, disrupting its interaction with CREB-binding protein (CBP)/p300.[1][4] This inhibition of CBP/p300-mediated Snail acetylation leads to the degradation of Snail through the ubiquitin-proteasome pathway.[1] Consequently, the Snail-dependent repression of wild-type p53 is reversed, leading to p53 stabilization and activation of its downstream targets.[1][5][6]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when diluted in cell culture medium.

This is a common issue when diluting a DMSO-solubilized compound into an aqueous solution like cell culture medium. The significant change in solvent polarity can cause the compound to crash out of solution.

Possible Cause Recommended Solution
High final concentration The desired final concentration of this compound in the cell culture medium may exceed its aqueous solubility limit. Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a serial dilution test.
Improper mixing technique Adding the DMSO stock directly to the medium without proper mixing can create localized high concentrations, leading to precipitation.[7] Pre-warm the cell culture medium to 37°C. While gently vortexing or swirling the medium, add the this compound stock solution dropwise to ensure rapid and thorough mixing.[8][9]
Low final DMSO concentration While high concentrations of DMSO are toxic to cells, a certain amount can help maintain compound solubility. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[7][10][11] Ensure your final DMSO concentration is within this range and always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]
Media composition Components in the cell culture medium, such as salts and proteins, can interact with this compound and affect its solubility.[8] If possible, test the solubility of this compound in different base media (e.g., DMEM, RPMI-1640) to identify the most suitable one. The presence of serum can sometimes aid in solubilizing compounds.[7]

Issue 2: Observed cell toxicity or unexpected effects.

Possible Cause Recommended Solution
High final DMSO concentration DMSO can be toxic to cells at higher concentrations.[11] It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.5%.[7][11] Always perform a dose-response curve for DMSO on your specific cell line to determine its tolerance.
Compound degradation Improper storage of the this compound stock solution can lead to its degradation. Ensure the stock solution is stored at the correct temperature (-20°C or -80°C), protected from light, and aliquoted to avoid multiple freeze-thaw cycles.[2]
Contamination The this compound powder or DMSO may be contaminated. While commercial compounds are generally not sterile, you can minimize the risk of contamination by preparing the stock solution in a sterile environment (e.g., a laminar flow hood) and using sterile, filtered DMSO.[12]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (Molecular Weight: 488.54 g/mol )[2]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortexer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required mass of this compound for your desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.8854 mg of this compound.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, you would add 1 mL of DMSO for every 4.8854 mg of this compound.

    • Vortex the solution vigorously until the this compound is completely dissolved. If the compound does not fully dissolve, sonicate the tube for several minutes.[2]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[2]

Dilution of this compound Stock Solution for Cell Culture Treatment

This protocol describes the correct method for diluting the this compound DMSO stock solution into cell culture medium to achieve the desired final working concentration.

  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile tubes

  • Procedure:

    • Calculate the volume of this compound stock solution required to achieve the desired final concentration in your cell culture experiment. Ensure the final DMSO concentration does not exceed the tolerance level of your cell line (typically ≤ 0.5%).

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

    • Continue to mix the solution for a few seconds to ensure homogeneity.

    • Visually inspect the diluted solution for any signs of precipitation before adding it to your cells.

    • Add the final diluted this compound solution to your cell culture plates. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 488.54 g/mol [2]
Solubility in DMSO 100 mg/mL (204.69 mM)[2]
Recommended Stock Concentration 10 mM - 50 mM[1][2]
Stock Solution Storage -20°C (1 month) or -80°C (6 months), protected from light[2]
HDAC1 IC₅₀ 0.405 µM[2][3]
Snail Kd 0.18 µM[2][3]

Visualizations

CYD19_Signaling_Pathway cluster_nucleus Nucleus Snail Snail CBP_p300 CBP/p300 Snail->CBP_p300 Interaction p53 p53 Snail->p53 Represses Acetylated_Snail Acetylated Snail (Stable) CBP_p300->Acetylated_Snail Acetylates Snail_Degradation Snail Degradation (Ubiquitin-Proteasome Pathway) Snail_Degradation->p53 Relieves Repression p53_stabilization p53 Stabilization & Activation p53->p53_stabilization This compound This compound This compound->Snail Binds to Snail This compound->Snail_Degradation

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Dissolve this compound in anhydrous DMSO to make stock solution B 2. Aliquot stock solution for storage at -80°C A->B C 3. Pre-warm cell culture medium to 37°C B->C D 4. Dilute this compound stock into medium with vigorous mixing C->D E 5. Add diluted this compound to cells D->E F 6. Include vehicle (DMSO) control D->F G 7. Incubate cells for defined period E->G F->G H 8. Perform downstream assays G->H

Caption: Experimental workflow for using this compound.

References

Technical Support Center: Managing Variability in Experimental Results with CYD19

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in experimental results when working with CYD19.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small-molecule inhibitor that has a dual-targeting mechanism. Primarily, it binds with high affinity to a specific pocket (the evolutionarily conserved arginine-174 pocket) of the Snail protein.[1] This binding disrupts the interaction between Snail and the histone acetyltransferases CBP/p300.[1][2] The consequence of this is an impairment of Snail acetylation, which in turn promotes its degradation through the ubiquitin-proteasome pathway.[1][3] A downstream effect of Snail degradation is the restoration of wild-type p53 expression, which can reduce tumor growth and survival.[1][3] this compound has also been identified as a potent inhibitor of HDAC1.[4][5]

Q2: How should I prepare and store this compound?

A2: this compound is typically provided as a solid powder and should be stored at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks), kept dry and in the dark.[6] For experimental use, a stock solution can be prepared in DMSO.[3] It is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light, to avoid repeated freeze-thaw cycles.[4]

Q3: What is a typical working concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, published studies have used concentrations ranging from 25 nM to 150 nM for various assays.[1][2][7] A good starting point for determining the optimal concentration is to perform a dose-response curve and assess both the desired biological effect and cell viability.

Troubleshooting Guide

Issue 1: High variability in Snail protein degradation between experiments.

Potential Cause Troubleshooting Step
Inconsistent this compound Activity Ensure proper storage of this compound stock solutions (aliquoted, -80°C, protected from light) to prevent degradation.[4] Prepare fresh dilutions from the stock for each experiment.
Cell Culture Conditions Maintain consistent cell density at the time of treatment. Ensure cells are in the logarithmic growth phase. Use a consistent passage number for your cell line, as cellular responses can change over time.
Treatment Duration Standardize the incubation time with this compound. Time-course experiments in published studies often range up to 48 hours.[1][2]
Protein Extraction and Analysis Ensure consistent and efficient protein lysis. Use protease and phosphatase inhibitors in your lysis buffer. Standardize loading amounts for western blotting and use a reliable loading control.

Issue 2: Inconsistent effects on downstream markers (e.g., p53, E-cadherin).

Potential Cause Troubleshooting Step
Cell Line Specificity The effects of this compound on p53 are dependent on the p53 status of the cell line; this compound has been shown to increase wild-type p53 levels but not mutant p53.[1][8] Confirm the p53 status of your cell line.
Snail Expression Levels The upregulation of p53 by this compound is dependent on Snail expression.[1] If Snail expression is low in your cell line, the effect on p53 may be minimal.
Assay Sensitivity For changes in mRNA levels of p53 targets like p21 and MDM2, ensure your qPCR assay is optimized and sensitive.[1][8] For protein level changes, ensure your antibodies are specific and validated for the application.
Off-Target Effects While this compound is reported to be specific, consider the possibility of off-target effects, which are common with small-molecule inhibitors.[9] This can be investigated by using a secondary inhibitor or a genetic approach like siRNA-mediated knockdown of Snail to see if the phenotype is recapitulated.

Issue 3: Variable results in cell-based functional assays (e.g., migration, proliferation).

Potential Cause Troubleshooting Step
Sub-optimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. High concentrations may lead to cytotoxicity.[10]
Inconsistent Assay Setup For migration assays, ensure consistent cell seeding density and "wound" creation. For proliferation assays, ensure a consistent initial cell number and assay duration.[1]
Basal Level of the Phenotype If the basal level of migration or proliferation is very low, it may be difficult to observe a significant inhibitory effect. Consider using a stimulant (e.g., TGFβ1 to induce EMT and migration) to increase the dynamic range of the assay.[1][11]
General Experimental Variability Be aware that a high degree of variability can be inherent in cell culture experiments, even under highly standardized conditions.[12][13] Increase the number of biological and technical replicates to improve statistical power.

Experimental Protocols

Protocol 1: Western Blot Analysis of Snail and p53

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 50 nM) or vehicle control (DMSO) for the specified duration (e.g., 48 hours).[1]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Snail, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Migration Assay (Wound Healing)

  • Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing a low concentration of serum (to minimize proliferation) and the desired concentration of this compound or vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Analysis: Measure the area of the wound at each time point to quantify cell migration.

Visualizations

CYD19_Signaling_Pathway cluster_inhibition This compound Action cluster_degradation Snail Degradation cluster_downstream Downstream Effects This compound This compound Snail Snail This compound->Snail Binds to R174 pocket Snail_CBP_p300 Snail-CBP/p300 Complex This compound->Snail_CBP_p300 Disrupts Interaction Snail->Snail_CBP_p300 CBP_p300 CBP/p300 CBP_p300->Snail_CBP_p300 Snail_Acetylation Snail Acetylation (Decreased) Snail_CBP_p300->Snail_Acetylation Snail_Ubiquitination Snail Ubiquitination (Increased) Snail_Acetylation->Snail_Ubiquitination Proteasomal_Degradation Proteasomal Degradation Snail_Ubiquitination->Proteasomal_Degradation p53 Wild-type p53 (Restored) Proteasomal_Degradation->p53 Leads to EMT EMT (Inhibited) Proteasomal_Degradation->EMT Leads to Tumor_Growth Tumor Growth & Metastasis (Suppressed) p53->Tumor_Growth EMT->Tumor_Growth

Caption: this compound signaling pathway.

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Cell Culture (Consistent passage number) start->cell_culture dose_response Dose-Response Curve (Determine optimal [this compound]) cell_culture->dose_response treatment Treat cells with this compound and Vehicle Control dose_response->treatment western_blot Western Blot (Snail, p53, etc.) treatment->western_blot migration_assay Migration Assay treatment->migration_assay proliferation_assay Proliferation Assay treatment->proliferation_assay data_analysis Data Analysis (Statistics, Normalization) western_blot->data_analysis migration_assay->data_analysis proliferation_assay->data_analysis troubleshooting Inconsistent Results? data_analysis->troubleshooting review_protocol Review Protocol & Troubleshooting Guide troubleshooting->review_protocol Yes end End troubleshooting->end No review_protocol->cell_culture

Caption: A typical experimental workflow for this compound.

References

How to assess the purity and integrity of a CYD19 sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity and integrity of CYD19 samples and related protein targets.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps to assess the quality of a new batch of this compound small molecule?

A1: Before using a new batch of this compound in your experiments, it is crucial to verify its identity, purity, and integrity. The recommended initial steps include:

  • Identity Verification: Confirm the molecular weight of the compound using Mass Spectrometry (MS).[1][2]

  • Purity Assessment: Determine the percentage of the active compound using High-Performance Liquid Chromatography (HPLC).[3]

  • Solubility Test: Confirm that the compound dissolves as expected in the recommended solvent at the desired concentration.

Q2: I am observing unexpected or inconsistent results in my cell-based assays with this compound. Could the sample integrity be the issue?

A2: Yes, inconsistent results can often be attributed to issues with sample integrity. Poor sample quality, such as degradation or the presence of impurities, can lead to a variety of problems, including protein misfolding, aggregation, and inactivation of enzymes.[1][2] It is advisable to re-evaluate your this compound sample's purity and integrity, as well as the quality of your target protein.

Q3: How can I assess the purity of my target protein (e.g., Snail) before conducting experiments with this compound?

A3: Assessing the purity of your target protein is a critical checkpoint.[4] Several methods can be employed:

  • SDS-PAGE: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common technique to separate proteins by molecular weight and visualize contaminants.[3][4][5] A highly pure protein should appear as a single, sharp band.[5]

  • Mass Spectrometry (MS): MS provides a precise molecular weight of the protein and can identify post-translational modifications or degradation products.[1][2][4]

  • Size-Exclusion Chromatography (SEC): SEC separates proteins based on their size and can be used to quantify oligomers and aggregates.[4]

Q4: My SDS-PAGE gel shows multiple bands for my purified protein. What could be the cause?

A4: Multiple bands on an SDS-PAGE gel can indicate several issues:

  • Contaminants: The additional bands may be other proteins that were not removed during purification.

  • Proteolysis: The target protein may have been degraded into smaller fragments by proteases.[4]

  • Modifications: Post-translational modifications can alter the protein's migration on the gel.

  • Sample Overload: Loading too much protein can cause aggregation and smearing.[6]

Q5: I suspect my protein sample is aggregating. How can I detect and quantify aggregates?

A5: Protein aggregation can significantly impact experimental outcomes.[1] The following techniques are useful for detecting and quantifying aggregates:

  • Dynamic Light Scattering (DLS): DLS is a rapid method to determine the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[1][4]

  • Size-Exclusion Chromatography (SEC): Analytical SEC can separate and quantify monomers, dimers, and higher-order aggregates.[4]

  • Native PAGE: Unlike denaturing SDS-PAGE, native PAGE separates proteins based on their size, shape, and charge in their native state, which can help visualize aggregates.[1]

Troubleshooting Guides

Issue 1: Inconsistent Potency of this compound in Cellular Assays
Possible Cause Troubleshooting Step Recommended Action
This compound Degradation Re-verify the molecular weight of the this compound sample using Mass Spectrometry.If degradation is confirmed, obtain a fresh, quality-controlled batch of the compound.
Impure this compound Sample Analyze the purity of the this compound stock solution using HPLC.If impurities are detected, purify the compound or acquire a new high-purity batch.
Incorrect Concentration Quantify the concentration of the this compound stock solution using a calibrated spectrophotometer.Adjust the concentration of the stock solution as needed for accurate dosing.
Issue 2: Poor Band Resolution or Smearing in SDS-PAGE of Target Protein
Possible Cause Troubleshooting Step Recommended Action
Incomplete Denaturation Ensure adequate heating of the sample in loading buffer containing SDS and a reducing agent.Increase boiling time slightly (e.g., 5 minutes at 98°C).[6]
Sample Overloading Load a smaller amount of protein onto the gel.Perform a protein concentration assay (e.g., Bradford or BCA) to determine the optimal loading amount.[6]
High Salt Concentration Desalt the protein sample before loading.Use a desalting column or dialysis to remove excess salt.
Protease Activity Add protease inhibitors to your lysis buffer and keep samples on ice.Ensure protease inhibitors are fresh and used at the recommended concentration.[7]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC
  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

  • Mobile Phase: Prepare a suitable mobile phase, typically a gradient of an organic solvent (e.g., acetonitrile) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Elution: Run a gradient elution to separate the components of the sample.

  • Detection: Monitor the elution profile at a specific wavelength (e.g., 254 nm).

  • Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Integrity Assessment of Target Protein by SDS-PAGE
  • Sample Preparation: Mix the protein sample with 2x Laemmli loading buffer, which contains SDS and a reducing agent like β-mercaptoethanol or DTT.

  • Denaturation: Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.[3]

  • Analysis: A pure, intact protein should appear as a single band at the expected molecular weight. The presence of other bands may indicate impurities or degradation.[4]

Signaling Pathway and Experimental Workflow Diagrams

CYD19_Signaling_Pathway cluster_TGFB TGF-β Signaling cluster_Snail Snail Regulation cluster_this compound This compound Intervention cluster_Downstream Downstream Effects TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR activates Snail Snail TGFBR->Snail induces transcription CBP_p300 CBP/p300 Snail->CBP_p300 interacts with Snail->CBP_p300 interaction disrupted Ub_Proteasome Ubiquitin-Proteasome System Snail->Ub_Proteasome degradation EMT Epithelial-Mesenchymal Transition (EMT) p53 p53 Snail->p53 represses CBP_p300->Snail acetylates Snail_Ac Acetylated Snail (Stable) Snail_Ac->Snail deacetylation Snail_Ac->EMT promotes Tumor_Growth Tumor Growth This compound This compound This compound->Snail binds to Migration Cell Migration EMT->Migration leads to p53->Tumor_Growth suppresses

Caption: this compound inhibits the Snail-CBP/p300 interaction, leading to Snail degradation.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Purity Purity Assessment cluster_Integrity Integrity & Homogeneity Assessment cluster_Decision Decision Point cluster_Action Action CYD19_Sample This compound Sample HPLC HPLC Analysis (for this compound) CYD19_Sample->HPLC MS Mass Spectrometry (this compound & Protein) CYD19_Sample->MS Protein_Sample Target Protein Sample (e.g., Snail) SDS_PAGE SDS-PAGE (for Protein) Protein_Sample->SDS_PAGE Protein_Sample->MS DLS Dynamic Light Scattering (for Protein) Protein_Sample->DLS SEC Size-Exclusion Chromatography (for Protein) Protein_Sample->SEC Proceed Proceed to Experiment? HPLC->Proceed SDS_PAGE->Proceed MS->Proceed DLS->Proceed SEC->Proceed Experiment Conduct Experiment Proceed->Experiment  Yes Troubleshoot Troubleshoot/ Obtain New Sample Proceed->Troubleshoot  No

References

Troubleshooting inconsistent Western blot results for Snail after CYD19

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Snail Western Blotting After CYD19 Treatment

This technical support center provides troubleshooting guidance for researchers encountering inconsistent Western blot results for the transcription factor Snail, particularly following treatment with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound on Snail protein?

This compound is a dual-target inhibitor that affects both Snail and Histone Deacetylase 1 (HDAC1).[1][2] Its primary mechanism regarding Snail involves directly binding to the Snail protein. This binding disrupts the interaction between Snail and the coactivators CREB-binding protein (CBP) and p300.[3] The disruption prevents CBP/p300-mediated acetylation of Snail, which is a stabilizing post-translational modification.[3][4] Consequently, unacetylated Snail is targeted for ubiquitination and subsequent degradation by the proteasome.[3] Therefore, the expected outcome of successful this compound treatment is a decrease in Snail protein levels.

Q2: After this compound treatment, I see no decrease, or even an increase, in Snail protein levels. What could be the cause?

Several factors could lead to this unexpected result:

  • Ineffective this compound Treatment: Ensure the compound was stored correctly and the working concentration and treatment duration are appropriate for your cell line. The half-life of Snail is very short (around 25 minutes), so the timing of cell lysis after treatment is critical.[4]

  • Dominant Stabilization Pathways: Snail stability is regulated by numerous post-translational modifications, including phosphorylation by various kinases (e.g., GSK3β, PKD1, ERK3) and ubiquitination by multiple E3 ligases (e.g., β-TrCP1, FBXO11, FBXL14).[5][6][7][8] If other signaling pathways that stabilize Snail are highly active in your experimental model, they may counteract the degradation induced by this compound. For instance, stimuli like TGF-β, TNFα, or hypoxia are known to increase Snail protein stability.[4][9]

  • Compensatory Gene Expression: The cell might respond to the initial degradation of Snail by increasing the transcription of the SNAI1 gene, leading to a rebound in protein levels. Consider performing qPCR to check SNAI1 mRNA levels alongside your Western blot.

  • Mutant Snail Protein: If you are using a cell line with a mutated Snail protein, this compound binding could be impaired. This compound specifically interacts with a hotspot around the R174 residue of Snail.[3][10]

Q3: My Snail band is very faint or completely absent, even in my untreated control samples. Why?

Snail is an inherently unstable and low-abundance protein.[11][12]

  • Rapid Protein Degradation: Snail is rapidly degraded by the proteasome.[6] Ensure that you use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice at all times.

  • Subcellular Localization: Snail shuttles between the nucleus and cytoplasm. Its degradation primarily occurs in the cytoplasm after being exported from the nucleus.[7] Ensure your lysis buffer is effective at extracting nuclear proteins.

  • Low Endogenous Expression: The cell line you are using may have very low basal expression of Snail. It is advisable to include a positive control cell line known to express Snail at higher levels (e.g., MDA-MB-231, HCT116) or cells stimulated with an agent like TGF-β to induce Snail expression.[3][13]

  • Poor Antibody Performance: The primary antibody may not be sensitive enough. Check the antibody datasheet for recommended applications and validated cell lines.[14][15][16]

Q4: I am observing multiple bands for Snail. What do they represent?

This could be due to several reasons:

  • Post-Translational Modifications (PTMs): Snail undergoes extensive PTMs, including phosphorylation, ubiquitination, acetylation, and SUMOylation, which can alter its molecular weight and lead to multiple bands.[7][9][17][18]

  • Protein Degradation: The additional lower molecular weight bands could be degradation products of Snail. Ensure rigorous sample preparation with protease inhibitors to minimize this.[19]

  • Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. To verify this, run a negative control, such as a cell lysate from a Snail knockout cell line or a cell line known not to express Snail (e.g., MCF7).[19] Also, consider optimizing your antibody concentrations and blocking conditions.

  • Splice Variants: While less commonly reported for Snail, different protein isoforms could exist.

Q5: My results are inconsistent across different experimental replicates. What are the common sources of variability?

Inconsistent results often stem from minor variations in experimental execution.

  • Cell Culture Conditions: Ensure cells are at a consistent confluency and passage number for all replicates. Cellular stress can impact Snail stability.[11][20]

  • Protein Loading: Inaccurate protein quantification is a major source of error. Always perform a protein assay (e.g., BCA) and load equal amounts of total protein for each sample. After the Western blot, you can probe for a loading control (e.g., GAPDH, β-actin, or α-Tubulin) to confirm equal loading.[21]

  • Reagent Preparation: Use freshly prepared buffers (lysis, running, transfer) and sample loading buffer with fresh reducing agents (e.g., DTT, β-mercaptoethanol).[22]

  • Transfer Efficiency: Ensure the transfer "sandwich" is assembled correctly without air bubbles.[19] Transfer efficiency can vary based on protein size; verify transfer with a Ponceau S stain before blocking.[23]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

CompoundTarget(s)ParameterValueCell LineReference
This compound SnailKd0.18 µM-[1]
HDAC1IC500.405 µMHCT-116[1]

Signaling and Experimental Workflow Diagrams

Snail Degradation Pathway and this compound Interference

G Snail Post-Translational Regulation and this compound Mechanism cluster_0 Standard Snail Degradation cluster_1 This compound-Induced Degradation GSK3b GSK3β Snail_P Snail-P GSK3b->Snail_P bTrCP1 β-TrCP1 (E3 Ligase) Snail_P->bTrCP1 Recognition Proteasome Proteasome Snail_P->Proteasome Degradation bTrCP1->Snail_P Ubiquitination Snail Snail Snail->GSK3b Phosphorylation CBP_p300 CBP/p300 Snail_Ac Snail-Ac (Stable) CBP_p300->Snail_Ac Snail_2 Snail This compound This compound This compound->CBP_p300 Blocks Interaction This compound->Snail_2 Binds Snail Snail_2->CBP_p300 Acetylation Proteasome_2 Proteasome Snail_2->Proteasome_2 Ubiquitination & Degradation

Caption: Snail protein stability and the inhibitory mechanism of this compound.

Standard Western Blot Experimental Workflow

G Western Blot Workflow for Snail Detection start 1. Cell Culture & this compound Treatment lysis 2. Cell Lysis (with Protease Inhibitors) start->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant sample_prep 4. Sample Preparation (Laemmli Buffer + Heat) quant->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer ponceau 7. Ponceau S Stain (Optional Transfer Check) transfer->ponceau block 8. Blocking (e.g., 5% Milk or BSA) ponceau->block primary_ab 9. Primary Antibody Incubation (anti-Snail) block->primary_ab wash1 10. Washing primary_ab->wash1 secondary_ab 11. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 12. Washing secondary_ab->wash2 detect 13. ECL Detection wash2->detect image 14. Imaging & Analysis detect->image

Caption: A step-by-step workflow for a typical Western blot experiment.

Troubleshooting Decision Tree

G Troubleshooting Logic for Snail Western Blots start Inconsistent Snail WB Results q1 Problem: No/Weak Snail Band (including control) start->q1 q2 Problem: No Snail Decrease After this compound start->q2 q3 Problem: Inconsistent Loading or Multiple Bands start->q3 a1_check_transfer Check Transfer (Ponceau S) q1->a1_check_transfer Is transfer confirmed? a1_check_positive_ctrl Run Positive Control Cell Lysate q1->a1_check_positive_ctrl Is protein abundant? a1_check_ab Check Primary Antibody (Concentration/Viability) q1->a1_check_ab Is control visible? a1_enrich Enrich Snail via IP or use nuclear fraction q1->a1_enrich Still no signal? a2_check_this compound Verify this compound concentration, activity, and treatment time q2->a2_check_this compound Is drug active? a2_check_pathways Consider other stabilizing pathways (e.g., TGF-β, Hypoxia) q2->a2_check_pathways Is drug okay? a2_check_mrna Check SNAI1 mRNA via qPCR (for transcriptional upregulation) q2->a2_check_mrna Pathways basal? a3_check_loading_ctrl Re-probe for Loading Control (e.g., GAPDH, Tubulin) q3->a3_check_loading_ctrl Inconsistent loading? a3_use_inhibitors Ensure Protease/Phosphatase Inhibitors are used q3->a3_use_inhibitors Degradation bands? a3_optimize_ab Optimize Antibody Concentrations q3->a3_optimize_ab High background? a3_run_neg_ctrl Run Negative Control Lysate (e.g., Snail KO) q3->a3_run_neg_ctrl Non-specific bands? sol1 Solution: Optimize transfer time/voltage a1_check_transfer->sol1 sol3 Solution: Titrate Ab, use fresh aliquot a1_check_ab->sol3 sol2 Solution: Re-quantify protein, load equally a3_check_loading_ctrl->sol2 sol4 Solution: Use fresh lysis buffer a3_use_inhibitors->sol4

Caption: A decision tree to diagnose common Western blot issues.

Detailed Experimental Protocol: Western Blot for Snail

This protocol provides a general framework. Optimization for specific cell lines and antibodies is recommended.

  • Cell Lysis and Protein Extraction

    • Culture and treat cells with this compound as required by your experimental design.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. For enhanced extraction of nuclear proteins, consider using a specialized nuclear extraction kit.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the protein lysate.

  • Protein Quantification

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

    • Calculate the required volume to obtain 20-40 µg of total protein per sample.

  • Sample Preparation

    • Add 4X Laemmli sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol) to the normalized protein samples.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE

    • Load 20-40 µg of protein per well onto an 8-12% polyacrylamide gel. Include a pre-stained molecular weight marker in one lane.

    • Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system (e.g., 100V for 60-90 minutes at 4°C) is often recommended for better efficiency.[21]

    • (Optional) After transfer, stain the membrane with Ponceau S for 5 minutes to visualize protein bands and confirm successful and even transfer. Destain with TBST or water before proceeding.

  • Immunoblotting

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against Snail (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Perform densitometry analysis using appropriate software to quantify band intensity. Normalize the Snail signal to a loading control.

References

Optimizing CYD19 delivery in animal models for better bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of CYD19 in animal models for enhanced bioavailability and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small-molecule dual-target inhibitor of Snail and histone deacetylase (HDAC).[1] It functions by binding to the Snail protein, disrupting its interaction with CREB-binding protein (CBP)/p300.[2][3] This leads to the degradation of Snail through the ubiquitin-proteasome pathway.[2][3] By inhibiting Snail, this compound can reverse the epithelial-mesenchymal transition (EMT), a process involved in tumor invasion and metastasis.[2][3] Additionally, this compound has been shown to restore the function of the tumor suppressor p53.[2][3]

Q2: What are the recommended routes of administration for this compound in animal models?

A2: Based on published preclinical studies, the most common routes of administration for this compound in mouse models are intraperitoneal (IP) and intravenous (IV) injections.[2][4] These routes ensure direct systemic exposure and are suitable for initial efficacy and pharmacokinetic studies.

Q3: Is there a recommended vehicle for in vivo administration of this compound?

A3: Yes, for intraperitoneal injections, a vehicle composed of ethanol (B145695), cremophor, and water in a 10:10:80 (v/v/v) ratio has been successfully used.[4] Due to this compound's hydrophobic nature, a formulation that can effectively solubilize the compound is crucial for in vivo studies.

Q4: What is the reported in vivo efficacy of this compound?

A4: In a MMTV-PyMT mouse model of breast cancer, intraperitoneal administration of this compound at a dose of 30 mg/kg resulted in a tumor growth inhibition (TGI) of 80%.[2] In an HCT-116 xenograft mouse model, the same dose and route of administration led to a TGI of 60.3%.[2]

Q5: What are the challenges in achieving good oral bioavailability for a compound like this compound?

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the in vivo administration of this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in the formulation Poor solubility of this compound in the prepared vehicle.1. Ensure the correct ratio of ethanol, cremophor, and water (10:10:80) is used. 2. First, dissolve this compound completely in the ethanol component. 3. Add the cremophor to the ethanol-CYD19 solution and mix thoroughly. 4. Slowly add the water component while continuously vortexing or stirring to prevent precipitation. 5. Gentle warming (to no more than 37°C) and sonication can aid in dissolution, but the stability of this compound at elevated temperatures should be confirmed.
Precipitation upon intraperitoneal injection The formulation is unstable when it comes into contact with physiological fluids in the peritoneal cavity.1. Ensure the formulation is clear and free of any visible precipitate before injection. 2. Administer the injection slowly to allow for gradual mixing with peritoneal fluid. 3. Consider exploring alternative solubilizing agents or delivery systems if precipitation persists and affects efficacy.
Vehicle-related toxicity or adverse effects in animals The vehicle itself, particularly cremophor and ethanol, can cause adverse reactions at high concentrations or with repeated dosing.1. Include a vehicle-only control group in your study to assess any effects of the formulation itself. 2. Monitor animals closely for signs of distress, irritation at the injection site, or changes in body weight. 3. If toxicity is observed, consider reducing the concentration of ethanol and/or cremophor, if possible, without compromising the solubility of this compound. 4. Ensure the total injection volume is within the recommended guidelines for the animal model.
Inconsistent or lower-than-expected in vivo efficacy 1. Poor bioavailability due to formulation issues. 2. Incorrect dosing or administration technique. 3. Degradation of this compound in the formulation.1. Confirm the stability of this compound in the prepared formulation over the duration of your experiment. 2. Perform a dose-response study to determine the optimal effective dose for your specific model. 3. Ensure accurate and consistent intraperitoneal injection technique. Aspirate before injecting to avoid administration into an organ. 4. If available, conduct a pilot pharmacokinetic (PK) study to assess the exposure of this compound in your animal model with the chosen formulation and route of administration.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound via Intraperitoneal (IP) Injection

Animal ModelDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI)Reference
MMTV-PyMT Mouse Model30Daily for 25 days80%[2]
HCT-116 Xenograft Model30Daily for 2 weeks60.3%[2]
HCT-116 Xenograft Model50Daily for 2 weeks72%[5]

Table 2: Pharmacokinetic Parameters of this compound following Intravenous (IV) Injection (1.0 mg/kg)

ParameterValueUnitReference
Half-life (t½)18.2min[2]
Maximum Concentration (Cmax)144ng/mL[2]
Area Under the Curve (AUC₀₋∞)714h*ng/mL[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

Materials:

  • This compound powder

  • Ethanol (200 proof)

  • Cremophor EL

  • Sterile water for injection

Procedure:

  • Calculate the required amount of this compound for the desired final concentration and total volume.

  • In a sterile conical tube, add the calculated volume of ethanol (10% of the final volume).

  • Add the weighed this compound powder to the ethanol and vortex until it is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.

  • Add the calculated volume of Cremophor EL (10% of the final volume) to the ethanol-CYD19 solution. Vortex thoroughly until a homogenous mixture is formed.

  • Slowly add the sterile water for injection (80% of the final volume) to the mixture in a dropwise manner while continuously vortexing.

  • Once all the water has been added, continue to vortex for another 1-2 minutes to ensure a clear and uniform solution.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Prepare the formulation fresh before each set of injections.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Accurately weigh the mouse to determine the correct injection volume based on the desired dose (e.g., 30 mg/kg).

  • Draw the calculated volume of the this compound formulation into a sterile syringe.

  • Securely restrain the mouse, exposing the abdominal area.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

  • Disinfect the injection site with a 70% ethanol swab.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Slowly inject the full volume of the formulation.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions post-injection.

Visualizations

CYD19_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound Snail Snail This compound->Snail Binds to Snail_Degradation Snail Degradation (Ubiquitin-Proteasome Pathway) This compound->Snail_Degradation Promotes EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT Inhibits CBP_p300 CBP_p300 Snail->CBP_p300 Interacts with p53 p53 Snail->p53 Represses Snail->EMT Induces Snail_Degradation->Snail Reduces Snail_Degradation->p53 Restores function Tumor_Growth Tumor Growth & Survival p53->Tumor_Growth Suppresses Tumor_Metastasis Tumor Invasion & Metastasis EMT->Tumor_Metastasis Leads to Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_eval Evaluation prep1 1. Weigh this compound prep2 2. Dissolve in Ethanol prep1->prep2 prep3 3. Add Cremophor prep2->prep3 prep4 4. Add Water (dropwise with vortexing) prep3->prep4 prep5 5. Final Formulation (10:10:80 Ethanol:Cremophor:Water) prep4->prep5 admin1 6. Weigh Mouse & Calculate Dose prep5->admin1 admin2 7. Prepare Syringe admin1->admin2 admin3 8. Restrain Animal admin2->admin3 admin4 9. Perform Intraperitoneal Injection admin3->admin4 eval1 10. Monitor Animal Health admin4->eval1 eval2 11. Measure Tumor Growth eval1->eval2 eval3 12. Collect Samples for PK/PD Analysis eval1->eval3 Troubleshooting_Logic cluster_formulation Formulation Issues cluster_animal Animal-Related Issues start In Vivo Experiment Issue precipitation_prep Precipitation during preparation? start->precipitation_prep precipitation_inject Precipitation upon injection? precipitation_prep->precipitation_inject No solve_solubility Optimize dissolution: - Sequential addition - Vortexing - Gentle warming/sonication precipitation_prep->solve_solubility Yes solve_stability Slow injection rate Consider alternative formulations precipitation_inject->solve_stability Yes toxicity Vehicle toxicity observed? precipitation_inject->toxicity No efficacy Low/inconsistent efficacy? toxicity->efficacy No solve_toxicity Include vehicle control Reduce solvent concentration Check injection volume toxicity->solve_toxicity Yes solve_efficacy Confirm formulation stability Perform dose-response study Verify injection technique Conduct pilot PK study efficacy->solve_efficacy Yes

References

Selecting the Appropriate Negative Control for CYD19 Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed information and protocols for selecting and utilizing appropriate negative controls in experiments involving CYD19, a dual-target inhibitor of Snail and histone deacetylase 1 (HDAC1). Proper negative controls are crucial for validating the specificity of this compound's effects and ensuring the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that has been shown to have a dual-target mechanism. Primarily, it binds to the transcription factor Snail, disrupting its interaction with the co-activator CREB-binding protein (CBP)/p300.[1][2] This disruption prevents Snail acetylation, leading to its ubiquitination and subsequent proteasomal degradation.[1] By promoting the degradation of Snail, this compound can reverse the epithelial-mesenchymal transition (EMT), a process involved in cancer invasion and metastasis.[1] Additionally, this compound has been reported to inhibit HDAC1 activity.[3][4][5]

Q2: Why is a negative control essential when using this compound?

A2: A negative control is critical to distinguish the specific, on-target effects of this compound from any non-specific or off-target effects.[6] All small molecule inhibitors have the potential for off-target activities, which can lead to misinterpretation of experimental results. A proper negative control helps to ensure that the observed cellular or molecular changes are a direct consequence of Snail and/or HDAC1 inhibition by this compound and not due to other factors like solvent effects or general compound toxicity.

Q3: What are the recommended negative controls for this compound experiments?

A3: There are three main types of negative controls that should be considered, ideally in combination, for robust experimental design:

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration. This accounts for any effects the solvent itself might have on the cells.

  • Inactive Analog Control: An ideal negative control is a structurally similar but biologically inactive analog of the compound. For this compound, the compound CYD18 has been used as an inactive analog.[1] CYD18 is structurally related to this compound but does not significantly affect Snail protein levels, making it an excellent tool to control for off-target effects.[1]

  • Genetic Control: Using cells where the target protein is absent or mutated is a powerful way to demonstrate on-target activity. For this compound, this would involve using:

    • Snail knockout (KO) or knockdown (shRNA/siRNA) cells: If this compound's effect is mediated through Snail, then its activity should be significantly diminished in cells lacking Snail.[1][7]

    • Cells expressing a drug-resistant mutant of Snail: For example, cells expressing a Snail-R174A mutant, which shows reduced binding to this compound, can be used to demonstrate that the compound's effects are dependent on this specific interaction.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal or unexpected effects in vehicle-treated cells. The solvent (e.g., DMSO) concentration may be too high, causing cellular stress or toxicity.Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control.
The inactive analog (CYD18) shows some biological activity. The concentration of CYD18 used may be too high, leading to off-target effects. The specific cell line may be particularly sensitive.Perform a dose-response curve for CYD18 to determine a concentration at which it is truly inactive. Compare its effects to this compound at equimolar concentrations.
This compound still shows an effect in Snail knockout/knockdown cells. This could indicate an off-target effect of this compound or that the effect is mediated through its inhibition of HDAC1.Investigate the role of HDAC1 inhibition by using a specific HDAC1 inhibitor as a positive control. Also, consider potential compensatory mechanisms in the knockout/knockdown cells.
Difficulty in interpreting results due to pleiotropic effects. This compound targets both Snail and HDAC1, which can influence multiple signaling pathways.Deconvolute the effects by comparing the results from this compound treatment with those from a Snail-specific genetic knockdown and a specific HDAC1 inhibitor. This will help to attribute observed phenotypes to the inhibition of each target.

Experimental Protocols

Protocol 1: Validating On-Target Snail Degradation by this compound

Objective: To demonstrate that this compound specifically induces the degradation of the Snail protein.

Materials:

  • Cell line of interest (e.g., HCT116)

  • This compound

  • CYD18 (inactive analog)

  • Vehicle (e.g., DMSO)

  • Snail shRNA or CRISPR/Cas9 constructs for generating knockdown/knockout cells

  • Antibodies for Western blotting (Snail, β-actin)

  • Cell lysis buffer

  • Protease inhibitor cocktail

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with:

    • Vehicle control (e.g., 0.1% DMSO)

    • This compound (at desired concentrations)

    • CYD18 (at the same concentrations as this compound)

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blotting: Perform Western blot analysis to detect the levels of Snail protein. Use β-actin as a loading control.

  • Genetic Control (Parallel Experiment):

    • Transfect cells with Snail shRNA or control shRNA.

    • Alternatively, use pre-existing Snail knockout and wild-type control cell lines.

    • Treat these cells with this compound or vehicle as described above.

    • Analyze Snail protein levels by Western blotting.

Expected Results:

Treatment Group Expected Snail Protein Level
Vehicle ControlHigh
This compoundDecreased (dose-dependently)
CYD18 (Inactive Analog)No significant change compared to vehicle
Snail Knockdown/Knockout + VehicleVery low or absent
Snail Knockdown/Knockout + this compoundNo further decrease
Protocol 2: Assessing the Effect of this compound on Cell Proliferation

Objective: To determine if the anti-proliferative effect of this compound is Snail-dependent.

Materials:

  • Wild-type and Snail-deleted cell lines[7]

  • This compound

  • Vehicle (e.g., DMSO)

  • Cell proliferation assay kit (e.g., CCK-8, MTT)

Procedure:

  • Cell Seeding: Seed both wild-type and Snail-deleted cells in 96-well plates.

  • Treatment: Treat the cells with a range of concentrations of this compound or vehicle.

  • Incubation: Incubate for 48 hours.[7]

  • Proliferation Assay: Perform the cell proliferation assay according to the manufacturer's instructions.

Expected Results:

Cell Line Treatment Expected Effect on Proliferation
Wild-typeVehicleNormal proliferation
Wild-typeThis compoundDose-dependent inhibition
Snail-deletedVehicleNormal proliferation (may differ slightly from wild-type)
Snail-deletedThis compoundSignificantly less sensitive to inhibition compared to wild-type cells[7]

Signaling Pathways and Experimental Workflows

CYD19_Mechanism_of_Action cluster_0 This compound Action cluster_1 Snail Regulation cluster_2 Cellular Outcomes This compound This compound Snail Snail This compound->Snail Binds to Snail Snail_CBP Snail-CBP/p300 Complex This compound->Snail_CBP Disrupts Interaction Snail->Snail_CBP Ubiquitination Ubiquitination Snail->Ubiquitination Leads to CBP_p300 CBP/p300 CBP_p300->Snail_CBP Acetylation Acetylation Snail_CBP->Acetylation Promotes Acetylation->Snail Stabilizes Proteasome Proteasome Ubiquitination->Proteasome Degradation Snail Degradation Proteasome->Degradation EMT EMT Inhibition Degradation->EMT p53_pathway p53 Pathway Activation Degradation->p53_pathway

Caption: Mechanism of action of this compound targeting the Snail-CBP/p300 interaction.

Negative_Control_Workflow cluster_experiment Experimental Setup cluster_controls Control Groups cluster_test Test Group cluster_analysis Analysis start Start Experiment treatment Treatment Groups start->treatment vehicle Vehicle Control (e.g., DMSO) treatment->vehicle inactive Inactive Analog (CYD18) treatment->inactive genetic Genetic Control (Snail KO/shRNA) treatment->genetic This compound This compound treatment->this compound analysis Measure Endpoint (e.g., Western Blot, Cell Viability) vehicle->analysis inactive->analysis genetic->analysis This compound->analysis interpretation Interpret Results analysis->interpretation

Caption: Logical workflow for using negative controls in a this compound experiment.

References

Validation & Comparative

Validating the On-Target Effect of CYD19 on Snail Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Snail is a critical driver of epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression and metastasis. Consequently, targeting Snail for degradation presents a promising therapeutic strategy. This guide provides a comprehensive comparison of CYD19, a novel small molecule inhibitor of the CBP/p300-Snail interaction, with other potential Snail-targeting agents. We present supporting experimental data and detailed protocols to validate the on-target effects of these compounds on Snail protein degradation.

Mechanism of Action: How this compound Induces Snail Degradation

This compound operates through a specific, targeted mechanism. It binds to a conserved arginine-174 (R174) pocket within the Snail protein.[1][2] This binding event physically obstructs the interaction between Snail and the histone acetyltransferases CBP/p300.[1][2] Normally, CBP/p300-mediated acetylation of Snail protects it from degradation. By preventing this acetylation, this compound marks Snail for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] This targeted degradation of Snail leads to the suppression of its downstream effects, including EMT and tumor progression.[1]

Snail_Degradation_Pathway Snail Protein Degradation Pathway and this compound Intervention cluster_0 Normal Snail Stabilization cluster_1 This compound-Mediated Snail Degradation CBP_p300 CBP/p300 Acetylation Acetylation CBP_p300->Acetylation Promotes Snail_Unstable Snail Protein (Unstable) CBP_p300->Snail_Unstable Interaction Blocked by this compound Snail_Stable Snail Protein (Stable) Acetylation->Snail_Stable Stabilizes This compound This compound This compound->Snail_Unstable Binds to R174 pocket Ubiquitination Ubiquitination Snail_Unstable->Ubiquitination Marked for Proteasome 26S Proteasome Ubiquitination->Proteasome Targets to Degradation Degradation Proteasome->Degradation

Caption: this compound binds to Snail, blocking CBP/p300 interaction and promoting degradation.

Comparative Analysis of Snail Protein Degradation Agents

This table summarizes the performance of this compound in comparison to other molecules reported to affect Snail protein levels. While direct head-to-head quantitative data is limited in the current literature, this table provides a comparative overview of their mechanisms and reported effects.

Compound Mechanism of Action Reported Effect on Snail Protein Quantitative Data (Example) References
This compound Direct binder to Snail (R174 pocket), disrupts Snail-CBP/p300 interaction, leading to ubiquitination and proteasomal degradation.Dose- and time-dependent decrease in Snail protein levels. Increased Snail ubiquitination. Reduced Snail protein half-life.Snail protein levels are significantly reduced with this compound treatment in a dose-dependent manner.[1] After treatment with cycloheximide (B1669411), Snail degrades rapidly in this compound-treated cells.[3][1][2]
GN-25 Snail-p53 interaction inhibitor.Downregulates Snail function and reverses the mesenchymal phenotype.Induces mesenchymal-to-epithelial transition (MET) and apoptosis.[4][4]
Regorafenib (B1684635) (Stivarga) Multi-kinase inhibitor; may inhibit Snail expression through indirect pathways (e.g., YAP1-AREG axis).Downregulates Snail protein levels.In cholangiocarcinoma cells, regorafenib treatment decreased SNAI2 protein levels.[5][5]
Sorafenib Multi-kinase inhibitor; inhibits the RAF/MEK/ERK pathway, which can regulate Snail expression.Downregulates Snail expression.Markedly downregulated SNAI1 expression in hepatocellular carcinoma cells.[6][6]

Experimental Protocols for Validation

To rigorously validate the on-target effect of this compound or other compounds on Snail protein degradation, the following key experiments are recommended:

Western Blotting for Snail Protein Levels

This is a fundamental technique to quantify the amount of Snail protein in cells after treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the test compound (e.g., this compound) or vehicle control for different time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Snail overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis of the Snail bands, normalized to a loading control (e.g., β-actin or GAPDH), is performed to quantify changes in protein levels.

Cycloheximide (CHX) Chase Assay for Protein Half-life

This assay measures the stability of the Snail protein by inhibiting new protein synthesis.

Protocol:

  • Cell Treatment: Treat cells with the test compound or vehicle for a predetermined time.

  • Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the cell culture medium at a final concentration of 50-100 µg/mL to block protein translation.[7][8]

  • Time-Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blot Analysis: Perform Western blotting for Snail protein as described above for each time point.

  • Half-life Determination: Quantify the Snail protein levels at each time point, normalize to the 0-hour time point, and plot the results on a semi-logarithmic graph to calculate the protein half-life. A faster decay curve in the presence of the compound indicates induced degradation.

In Vivo Ubiquitination Assay

This assay directly assesses whether the decrease in Snail protein levels is due to increased ubiquitination.

Protocol:

  • Cell Transfection and Treatment: Co-transfect cells with expression vectors for tagged Snail (e.g., FLAG-Snail) and ubiquitin (e.g., HA-Ubiquitin). Treat the transfected cells with the test compound or vehicle.

  • Proteasome Inhibition: Prior to cell lysis, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged Snail protein using an antibody against its tag (e.g., anti-FLAG antibody).

  • Western Blot Analysis: Elute the immunoprecipitated proteins and perform Western blotting. Probe the membrane with an antibody against the ubiquitin tag (e.g., anti-HA antibody) to detect ubiquitinated Snail. The input lysates should also be probed for total Snail and ubiquitin as controls.

  • Analysis: An increase in the ubiquitinated Snail signal in the compound-treated sample compared to the control indicates that the compound promotes Snail ubiquitination.

Visualizing the Validation Workflow

The following diagrams illustrate the experimental workflow and the logical process for validating the on-target effect of a compound on Snail protein degradation.

Experimental_Workflow Experimental Workflow for Validating Snail Degradation start Start cell_culture Cell Culture & Treatment (Compound vs. Vehicle) start->cell_culture western_blot Western Blot for Snail Protein Levels cell_culture->western_blot chx_assay Cycloheximide (CHX) Chase Assay cell_culture->chx_assay ubiquitination_assay In Vivo Ubiquitination Assay cell_culture->ubiquitination_assay data_analysis Data Analysis & Quantification western_blot->data_analysis chx_assay->data_analysis ubiquitination_assay->data_analysis conclusion Conclusion on On-Target Effect data_analysis->conclusion

Caption: A streamlined workflow for testing a compound's effect on Snail degradation.

Logical_Validation Logical Framework for On-Target Validation hypothesis Hypothesis: Compound induces Snail degradation q1 Does the compound decrease Snail protein levels? hypothesis->q1 q2 Is Snail protein half-life reduced? q1->q2 Yes not_validated On-Target Effect Not Validated (or alternative mechanism) q1->not_validated No q3 Is Snail ubiquitination increased? q2->q3 Yes q2->not_validated No validated On-Target Effect Validated q3->validated Yes q3->not_validated No

Caption: A logical decision tree for confirming on-target Snail degradation.

Conclusion

This compound represents a promising therapeutic agent that validates the druggability of the Snail protein. Its specific mechanism of action, which involves the disruption of the Snail-CBP/p300 interaction to induce proteasomal degradation, provides a clear rationale for its anti-cancer effects. The experimental protocols outlined in this guide offer a robust framework for researchers to validate the on-target effects of this compound and to objectively compare its performance against other potential Snail-targeting compounds. Further quantitative studies are warranted to establish a more direct comparison of the potency and efficacy of these different agents in promoting Snail protein degradation.

References

Confirming the Snail-Dependent Mechanism of Action of CYD19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers to validate the mechanism of action of CYD19, a potent anti-cancer compound, by comparing its effects on wild-type cells with those on Snail-knockout cells. The experimental data will objectively demonstrate that the efficacy of this compound is contingent on the presence of the Snail protein.

The Role of Snail in Cancer Progression and the Therapeutic Strategy of this compound

The zinc finger transcription factor Snail is a critical driver of cancer progression, primarily by inducing the epithelial-mesenchymal transition (EMT).[1][2] EMT allows cancer cells to gain migratory and invasive properties, leading to metastasis.[1] Snail is also implicated in conferring resistance to cell death and promoting cancer stem cell-like traits.[2][3]

This compound has been identified as a small-molecule inhibitor that directly targets the Snail protein.[1][4] It binds to a specific pocket on Snail, disrupting its interaction with the coactivators CBP/p300.[1][4] This disruption prevents the acetylation of Snail, leading to its ubiquitination and subsequent degradation by the proteasome.[1][5] Consequently, the downstream effects of Snail, including EMT and repression of tumor suppressors like p53, are reversed.[1][4] Some studies also suggest this compound has a dual inhibitory effect on histone deacetylases (HDACs).[6][7]

Elucidating the this compound Signaling Pathway

The proposed mechanism of action of this compound involves a series of molecular events that ultimately lead to the suppression of tumor growth and metastasis. The following diagram illustrates this pathway.

Caption: Mechanism of action of this compound.

Experimental Workflow for Mechanism Confirmation

To confirm that the effects of this compound are Snail-dependent, a parallel experimental workflow using wild-type (WT) and Snail-knockout (Snail-KO) cells is essential. The following diagram outlines this workflow.

Experimental_Workflow cluster_cells Cell Lines cluster_assays Comparative Assays start Start WT_cells Wild-Type (WT) Cancer Cells start->WT_cells KO_cells Snail-Knockout (Snail-KO) Cancer Cells start->KO_cells treatment Treatment WT_cells->treatment KO_cells->treatment protein_analysis Protein Analysis (Western Blot, IP) treatment->protein_analysis phenotypic_assays Phenotypic Assays (Viability, Migration) treatment->phenotypic_assays gene_expression Gene Expression (qPCR) treatment->gene_expression data_analysis Data Analysis & Comparison protein_analysis->data_analysis phenotypic_assays->data_analysis gene_expression->data_analysis conclusion Conclusion: This compound action is Snail-dependent data_analysis->conclusion

Caption: Experimental workflow for comparative analysis.

Comparative Experimental Data

The following tables summarize the expected quantitative outcomes from the proposed experiments, highlighting the differential effects of this compound on WT and Snail-KO cells.

Table 1: Protein Expression Analysis by Western Blot
ProteinCell LineTreatmentExpected Outcome
Snail WTVehicleHigh Expression
WTThis compoundDecreased Expression
Snail-KOVehicleNo Expression
Snail-KOThis compoundNo Expression
p53 WTVehicleLow Expression
WTThis compoundIncreased Expression
Snail-KOVehicleHigh Expression
Snail-KOThis compoundHigh Expression (No significant change)
E-cadherin WTVehicleLow Expression
WTThis compoundIncreased Expression
Snail-KOVehicleHigh Expression
Snail-KOThis compoundHigh Expression (No significant change)
Vimentin WTVehicleHigh Expression
WTThis compoundDecreased Expression
Snail-KOVehicleLow Expression
Snail-KOThis compoundLow Expression (No significant change)
Table 2: Cell Viability (MTT Assay)
Cell LineTreatmentExpected Outcome (% Viability)
WT Vehicle100%
This compoundSignificantly Reduced
Snail-KO Vehicle100%
This compoundMinimally Reduced (No significant change)
Table 3: Cell Migration (Transwell Assay)
Cell LineTreatmentExpected Outcome (% Migrated Cells)
WT VehicleHigh Migration
This compoundSignificantly Reduced Migration
Snail-KO VehicleLow Migration
This compoundLow Migration (No significant change)
Table 4: Gene Expression Analysis by qPCR
GeneCell LineTreatmentExpected Outcome (Fold Change in mRNA)
p21 WTVehicleBaseline
WTThis compoundIncreased
Snail-KOVehicleHigh
Snail-KOThis compoundHigh (No significant change)
CDH1 WTVehicleBaseline
(E-cadherin)WTThis compoundIncreased
Snail-KOVehicleHigh
Snail-KOThis compoundHigh (No significant change)

Detailed Experimental Protocols

Generation of Snail-Knockout (Snail-KO) Cells

Snail-KO cell lines can be generated using CRISPR/Cas9 technology.

  • Design and Synthesis: Design two to three single-guide RNAs (sgRNAs) targeting the early exons of the SNAI1 gene to induce frameshift mutations.

  • Vector Construction: Clone the sgRNAs into a Cas9 expression vector (e.g., lentiCRISPRv2).

  • Transfection and Selection: Transfect the constructed plasmids into the wild-type cancer cell line. Select for transfected cells using an appropriate antibiotic (e.g., puromycin).

  • Clonal Isolation and Validation: Isolate single-cell clones by limiting dilution. Validate the knockout of the Snail protein in individual clones by Western blot and confirm the gene editing by Sanger sequencing of the targeted genomic region.

Western Blot Analysis

This technique is used to quantify the levels of specific proteins.

  • Cell Lysis: Treat WT and Snail-KO cells with vehicle or this compound for 48 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against Snail, p53, E-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify the disruption of the Snail-CBP/p300 interaction.

  • Cell Treatment and Lysis: Treat WT cells with vehicle or this compound for 24-48 hours. Lyse the cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation: Pre-clear the lysates with protein A/G agarose (B213101) beads. Incubate the lysates with an anti-Snail antibody overnight at 4°C. Add protein A/G beads to pull down the Snail protein complexes.

  • Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binding. Elute the protein complexes by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against Snail, CBP, and p300. A reduced amount of co-precipitated CBP/p300 in the this compound-treated sample indicates disruption of the interaction.[1][5]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed WT and Snail-KO cells in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with increasing concentrations of this compound or vehicle for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration (Transwell) Assay

This assay assesses the migratory capacity of cells.

  • Cell Preparation: Culture WT and Snail-KO cells and treat with vehicle or this compound for 24 hours.

  • Assay Setup: Seed the treated cells in the upper chamber of a Transwell insert (with an 8 µm pore membrane) in serum-free medium. Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).

  • Incubation: Incubate for 16-24 hours at 37°C.

  • Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA levels of target genes.

  • RNA Extraction and cDNA Synthesis: Treat WT and Snail-KO cells with vehicle or this compound for 48 hours. Extract total RNA and synthesize cDNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using SYBR Green master mix and primers specific for p21, CDH1 (E-cadherin), and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

By following this guide, researchers can systematically and rigorously confirm that the mechanism of action of this compound is dependent on its ability to target and induce the degradation of the Snail protein, providing a solid foundation for its further development as a targeted anti-cancer therapeutic.

References

A Comparative Analysis of CYD19 and Other Snail Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cancer therapeutics, the transcription factor Snail has emerged as a critical target due to its pivotal role in epithelial-mesenchymal transition (EMT), a key process in tumor progression and metastasis. This guide provides a detailed comparison of the novel Snail inhibitor, CYD19, with other known inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting their potential.

Executive Summary

This compound is a potent, small-molecule inhibitor that disrupts the interaction between Snail and the coactivator proteins CBP/p300. This action leads to the degradation of Snail, suppression of tumor growth, and reversal of EMT. This guide compares this compound with two other notable Snail inhibitors: GN25, which blocks the Snail-p53 interaction, and CoIII-Ebox, a cobalt(III) complex that inhibits Snail's DNA-binding activity. The comparative analysis is based on available preclinical data, focusing on quantitative measures of efficacy and detailed experimental methodologies.

Data Presentation: Quantitative Efficacy of Snail Inhibitors

The following table summarizes the key quantitative data for this compound, GN25, and CoIII-Ebox, providing a direct comparison of their potency and mechanism of target engagement.

InhibitorTarget InteractionBinding Affinity (Kd)IC50 ValueEffective ConcentrationKey Outcomes
This compound Snail-CBP/p300 Interaction0.18 µM (for Snail)[1][2]0.405 µM (for HDAC1)[1][3]50-150 nM in cell-based assays[4]Promotes Snail degradation, restores p53 function, reverses EMT.[5]
GN25 Snail-p53 InteractionNot ReportedNot Reported1-10 µM in cell-based assaysInduces p53 and p21 expression, blocks tumor progression.[1][5]
CoIII-Ebox Snail-DNA (E-box) InteractionNot ReportedNot Reported40 nM in cell-based assaysInhibits Snail-mediated transcriptional repression, reduces cell invasiveness.[6]

Mechanism of Action and Signaling Pathways

The inhibitors discussed employ distinct strategies to counteract the oncogenic functions of Snail.

This compound: This small molecule directly binds to the evolutionarily conserved arginine-174 (R174) pocket of the Snail protein.[5] This binding event physically obstructs the interaction between Snail and the histone acetyltransferases CBP and p300.[5] The lack of acetylation marks Snail for ubiquitination and subsequent degradation by the proteasome.[5] This leads to the upregulation of Snail target genes, such as E-cadherin, and the restoration of the tumor suppressor p53's function.[5]

GN25: This inhibitor specifically targets the protein-protein interaction between Snail and the tumor suppressor p53.[1][5] In many cancers, Snail directly binds to p53, leading to its inactivation and subsequent degradation. GN25 prevents this interaction, thereby stabilizing p53 and allowing it to execute its tumor-suppressive functions, including cell cycle arrest and apoptosis.[1][5]

CoIII-Ebox: This compound is a cobalt(III) complex conjugated to an E-box oligonucleotide.[6] The E-box sequence (CAGGTG) is the specific DNA motif recognized and bound by Snail to repress the transcription of its target genes, such as E-cadherin.[7] CoIII-Ebox acts as a decoy, binding to the DNA-binding domain of Snail and preventing it from associating with the promoters of its target genes, thus alleviating transcriptional repression.[6]

Below are diagrams illustrating the signaling pathways affected by these inhibitors.

CYD19_Mechanism cluster_nucleus Nucleus Snail Snail Snail_CBP Snail-CBP/p300 Complex Snail->Snail_CBP binds Ubiquitin_Proteasome Ubiquitin/ Proteasome System Snail->Ubiquitin_Proteasome CBP_p300 CBP/p300 CBP_p300->Snail_CBP Acetylated_Snail Acetylated Snail (Stable) Snail_CBP->Acetylated_Snail Acetylation p53_repression Repression of p53 pathway Acetylated_Snail->p53_repression Degradation Snail Degradation Ubiquitin_Proteasome->Degradation This compound This compound This compound->Snail_CBP disrupts

Caption: Mechanism of action of this compound.

Other_Inhibitors_Mechanism cluster_gn25 GN25 Mechanism cluster_coiii_ebox CoIII-Ebox Mechanism Snail_p53 Snail-p53 Complex p53_degradation p53 Degradation Snail_p53->p53_degradation GN25 GN25 GN25->Snail_p53 inhibits Snail_DNA Snail-DNA (E-box) Binding Transcriptional_Repression Transcriptional Repression Snail_DNA->Transcriptional_Repression CoIII_Ebox CoIII-Ebox CoIII_Ebox->Snail_DNA inhibits

Caption: Mechanisms of GN25 and CoIII-Ebox.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these Snail inhibitors.

This compound
  • Biolayer Interferometry (BLI) Assay for Binding Affinity:

    • Objective: To determine the dissociation constant (Kd) of this compound for the Snail protein.

    • Protocol: Recombinant His-tagged Snail protein is immobilized on Ni-NTA biosensors. The sensors are then dipped into solutions containing varying concentrations of this compound. The association and dissociation rates are measured in real-time by detecting changes in the interference pattern of light reflected from the sensor surface. The Kd is calculated from the ratio of the dissociation and association rate constants.[5]

  • Immunoprecipitation (IP) and Immunoblotting for Protein-Protein Interaction:

    • Objective: To assess the ability of this compound to disrupt the Snail-CBP/p300 interaction.

    • Protocol: Cancer cells are treated with this compound or a vehicle control. Cell lysates are then incubated with an anti-Snail antibody to immunoprecipitate Snail and its interacting proteins. The immunoprecipitates are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against CBP and p300 to detect the amount of co-precipitated proteins. A reduction in the CBP/p300 signal in the this compound-treated samples indicates disruption of the interaction.[5]

  • Cell Viability and Apoptosis Assays:

    • Objective: To evaluate the effect of this compound on cancer cell proliferation and survival.

    • Protocol: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of this compound. Cell viability is measured after a set incubation period (e.g., 48-72 hours) using assays such as the Cell Counting Kit-8 (CCK-8). Apoptosis can be assessed by flow cytometry using Annexin V and propidium (B1200493) iodide staining.[5]

GN25
  • GST Pull-Down Assay for Protein-Protein Interaction:

    • Objective: To demonstrate the inhibition of Snail-p53 binding by GN25.

    • Protocol: Recombinant GST-tagged Snail protein is incubated with cell lysates containing p53 in the presence of GN25 or a vehicle control. Glutathione-sepharose beads are used to pull down the GST-Snail protein. The pulled-down complexes are then analyzed by immunoblotting with an anti-p53 antibody. A reduced p53 signal in the presence of GN25 indicates inhibition of the interaction.

  • Western Blot Analysis for Protein Expression:

    • Objective: To measure the effect of GN25 on the expression levels of p53 and its downstream target, p21.

    • Protocol: K-Ras-mutated cancer cells are treated with various concentrations of GN25 for different time points. Total cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of p53 and p21 are detected by immunoblotting with specific antibodies. An increase in the levels of these proteins indicates the activation of the p53 pathway.[1]

CoIII-Ebox
  • Luciferase Reporter Assay for Transcriptional Activity:

    • Objective: To measure the ability of CoIII-Ebox to inhibit Snail-mediated transcriptional repression of the E-cadherin promoter.

    • Protocol: Breast cancer cells are co-transfected with a luciferase reporter plasmid containing the E-cadherin promoter (Ecad-luc) and treated with CoIII-Ebox. The cells are then stimulated with heregulin β1 (HRG) to induce endogenous Snail activity. Luciferase activity is measured after 48 hours. An increase in luciferase activity in the presence of CoIII-Ebox indicates the alleviation of Snail-mediated repression.[6]

  • Wound Healing/Migration Assay:

    • Objective: To assess the effect of CoIII-Ebox on cancer cell migration.

    • Protocol: A confluent monolayer of cancer cells is "wounded" by creating a scratch with a pipette tip. The cells are then treated with CoIII-Ebox or a control. The rate of wound closure is monitored and quantified over time by microscopy. A slower closure rate in the presence of CoIII-Ebox suggests inhibition of cell migration.

  • Three-Dimensional (3D) Spheroid Invasion Assay:

    • Objective: To evaluate the impact of CoIII-Ebox on the invasive potential of cancer cells in a more physiologically relevant model.

    • Protocol: Cancer cell spheroids are embedded in a basement membrane extract (BME) matrix and treated with CoIII-Ebox. The invasion of cells from the spheroid into the surrounding matrix is observed and quantified over several days. A reduction in the invasive area indicates the anti-invasive activity of the inhibitor.[6]

Experimental Workflow Diagram

The following diagram outlines a general workflow for evaluating the efficacy of a novel Snail inhibitor.

Experimental_Workflow cluster_cell_based Cell-Based Evaluation start Hypothesis: Compound X inhibits Snail biochemical_assays Biochemical Assays (e.g., BLI, Pull-down) start->biochemical_assays Target Engagement cell_based_assays Cell-Based Assays biochemical_assays->cell_based_assays Cellular Activity in_vivo_studies In Vivo Studies (Xenograft models) cell_based_assays->in_vivo_studies Preclinical Validation viability Viability/Apoptosis cell_based_assays->viability migration Migration/Invasion cell_based_assays->migration western_blot Western Blot (EMT markers, p53) cell_based_assays->western_blot reporter_assay Reporter Assays cell_based_assays->reporter_assay conclusion Conclusion: Efficacy of Compound X as a Snail inhibitor in_vivo_studies->conclusion

References

CYD19 Versus Other HDAC Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel dual Snail/HDAC inhibitor, CYD19, with other established histone deacetylase (HDAC) inhibitors. The following sections present a comprehensive analysis of their performance based on available preclinical data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound and HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, the aberrant activity of HDACs is linked to the silencing of tumor suppressor genes. HDAC inhibitors counteract this by inducing histone hyperacetylation, which leads to a more relaxed chromatin state, the re-expression of silenced genes, and can result in cell cycle arrest, differentiation, and apoptosis of cancer cells.[1]

This compound is a novel small molecule that functions as a dual-target inhibitor, acting on both the zinc finger transcription factor Snail and HDAC1.[2][3][4] Snail is a key regulator of the epithelial-mesenchymal transition (EMT), a process critical for cancer invasion and metastasis. This compound has been shown to disrupt the interaction between Snail and CREB-binding protein (CBP)/p300, leading to Snail's degradation. This, in turn, restores the activity of the tumor suppressor p53.[5][6][7] Its dual action presents a unique mechanism compared to traditional HDAC inhibitors that primarily target the enzymatic activity of the HDAC proteins.

This guide compares this compound to four well-established pan-HDAC inhibitors: Vorinostat (B1683920), Romidepsin, Panobinostat (B1684620), and Belinostat.

Comparative Performance Data

The following tables summarize the in vitro efficacy of this compound and other selected HDAC inhibitors. Table 1 details the inhibitory activity against specific HDAC isoforms, while Table 2 presents the anti-proliferative effects in various cancer cell lines.

Inhibitor HDAC1 HDAC2 HDAC3 HDAC4 HDAC6 HDAC8 Other HDACs Reference(s)
This compound 405 nM------[2][8]
Vorinostat 10 nM-20 nM---Pan-HDAC inhibitor[5][9][10]
Romidepsin 36 nM47 nM-510 nM14,000 nM--[2][3][11]
Panobinostat <13.2 nM<13.2 nM<13.2 nMMid-nanomolar<13.2 nMMid-nanomolarPan-HDAC inhibitor (Class I, II, IV)[6]
Belinostat 41 nM125 nM30 nM115 nM82 nM216 nMHDAC7: 67 nM, HDAC9: 128 nM[1]
Table 1: Inhibitory Activity (IC50) of this compound and Other HDAC Inhibitors Against Various HDAC Isoforms. A hyphen (-) indicates that data was not readily available in the searched sources.
Inhibitor HCT116 (Colon) MMTV-PyMT (Breast) Other Cancer Cell Lines Reference(s)
This compound Induces apoptosis and reduces proliferation (specific IC50 not provided)Reduces proliferationBreast cancer primary cells, other colorectal cancer cell lines[12][13]
Vorinostat ~2.8 µM-A549 (Lung): ~1.5 µM, MCF7 (Breast): 0.75 µM[7][14][15]
Romidepsin 3 nM-U-937 (Leukemia): 5.92 nM, K562 (Leukemia): 8.36 nM[3]
Panobinostat 7.1 nM-HH (Cutaneous T-cell Lymphoma): 1.8 nM, BT474 (Breast): 2.6 nM[4]
Belinostat 200 nM-A2780 (Ovarian): 200 nM, HT29 (Colon): 660 nM[16]
Table 2: Anti-proliferative Activity (IC50) of this compound and Other HDAC Inhibitors in Various Cancer Cell Lines. A hyphen (-) indicates that data was not readily available in the searched sources.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

HDAC Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

  • Reagent Preparation : Prepare HDAC assay buffer, a solution of the HDAC substrate (e.g., a fluorogenic acetylated peptide), and the test inhibitor at various concentrations.

  • Enzyme Reaction : In a 96-well plate, add the HDAC assay buffer, the test inhibitor, and a source of HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC).

  • Incubation : Allow the enzyme and inhibitor to pre-incubate at a controlled temperature (e.g., 25°C or 37°C).

  • Initiation : Initiate the reaction by adding the HDAC substrate to each well.

  • Development : After a set incubation time, stop the reaction by adding a developer solution. This solution typically contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Measurement : Read the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[6][9][11][16][17]

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Treatment : Treat the cells with various concentrations of the HDAC inhibitor and a vehicle control.

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition : Add 10 µL of CCK-8 solution to each well.

  • Final Incubation : Incubate the plate for 1-4 hours at 37°C. During this time, dehydrogenases in viable cells reduce the WST-8 tetrazolium salt in the CCK-8 solution to a colored formazan (B1609692) product.

  • Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the control and determine the IC50 value.[2][3][4][5][18]

Immunoblotting

Immunoblotting (Western blotting) is used to detect specific proteins in a sample.

  • Cell Lysis : Treat cells with the inhibitor for the desired time, then harvest and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Snail, p53, acetylated histones) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Analyze the band intensities to determine the relative protein expression levels.[10][19][20][21]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for comparing HDAC inhibitors.

CYD19_Mechanism_of_Action cluster_nucleus Nucleus Snail Snail p53 p53 Snail->p53 Recruits HDAC1 to deacetylate EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Promotes Degradation Ubiquitin-Proteasome Degradation Snail->Degradation Leads to CBP_p300 CBP/p300 CBP_p300->Snail Acetylates (stabilizes) HDAC1 HDAC1 HDAC1->p53 Deacetylates Histones Histones HDAC1->Histones Deacetylates Acetylated_p53 Acetylated p53 (Active) Gene_Expression Tumor Suppressor Gene Expression Acetylated_p53->Gene_Expression Promotes Acetylated_Histones Acetylated Histones This compound This compound This compound->Snail Inhibits Snail-CBP/p300 interaction This compound->HDAC1 Inhibits

Caption: Mechanism of action of this compound.

HDAC_Inhibitor_Comparison_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HCT116) Drug_Treatment 2. Treatment with HDAC Inhibitors (this compound, Vorinostat, etc.) Cell_Culture->Drug_Treatment HDAC_Assay 3a. HDAC Activity Assay Drug_Treatment->HDAC_Assay Viability_Assay 3b. Cell Viability Assay (e.g., CCK-8) Drug_Treatment->Viability_Assay Western_Blot 3c. Immunoblotting Drug_Treatment->Western_Blot IC50_HDAC 4a. Determine IC50 for HDAC inhibition HDAC_Assay->IC50_HDAC IC50_Viability 4b. Determine IC50 for cell viability Viability_Assay->IC50_Viability Protein_Expression 4c. Analyze protein expression (e.g., Acetyl-Histone, p53) Western_Blot->Protein_Expression Comparison 5. Comparative Analysis IC50_HDAC->Comparison IC50_Viability->Comparison Protein_Expression->Comparison

Caption: Experimental workflow for comparing HDAC inhibitors.

References

A Comparative Analysis of CYD19's Anti-Tumor Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The zinc finger transcription factor Snail is a critical driver of tumor progression, primarily by inducing epithelial-mesenchymal transition (EMT), which enhances cancer cell invasion, metastasis, and therapeutic resistance.[1] Historically considered an "undruggable" target, recent advancements have led to the development of small-molecule inhibitors.[1][2] This guide provides a comparative overview of CYD19, a potent small-molecule compound that inhibits the interaction between Snail and CREB-binding protein (CBP)/p300.[1][2] By disrupting this interaction, this compound promotes the degradation of Snail, reverses EMT, and restores p53-mediated tumor suppression, showcasing its potential as a targeted therapeutic agent.[1][2] This document details its effects across various cancer cell lines, compares its efficacy in combination with standard chemotherapy, and provides the experimental protocols used for its validation.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through a specific, targeted mechanism. It binds with high affinity to the arginine-174 pocket of the Snail protein.[1][2] This action competitively inhibits the interaction between Snail and the histone acetyltransferases CBP/p300. The key consequences of this inhibition are:

  • Impaired Snail Acetylation: CBP/p300-mediated acetylation is crucial for stabilizing the Snail protein. By blocking this, this compound marks Snail for degradation.

  • Promotion of Snail Degradation: The lack of acetylation leads to increased phosphorylation and ubiquitination of Snail, targeting it for destruction via the ubiquitin-proteasome pathway.[1]

  • Restoration of p53 Function: Snail is known to repress the tumor suppressor protein p53. By promoting Snail degradation, this compound restores wild-type p53 activity, leading to reduced tumor cell growth and survival.[1][2]

  • Reversal of EMT: this compound effectively blocks Snail-driven EMT, increasing the expression of epithelial markers (e.g., E-cadherin) and decreasing mesenchymal markers (e.g., vimentin).[1] This action diminishes the invasive and metastatic potential of cancer cells.

CYD19_Mechanism_of_Action cluster_0 Normal Snail Pathway (Pro-Tumor) cluster_1 This compound Intervention (Anti-Tumor) CBP_p300 CBP/p300 Snail_Acetylated Acetylated Snail (Stable) CBP_p300->Snail_Acetylated Acetylation Snail Snail Snail->Snail_Acetylated EMT EMT Induction Snail_Acetylated->EMT p53_repression p53 Repression Snail_Acetylated->p53_repression p53 p53 Metastasis Invasion & Metastasis EMT->Metastasis p53_repression->p53 This compound This compound Snail_Target Snail This compound->Snail_Target Binds to Snail CBP_p300_Target CBP/p300 Snail_Target->CBP_p300_Target Interaction Blocked Proteasome Ubiquitin-Proteasome Pathway Snail_Target->Proteasome Ubiquitination Snail_Degradation Snail Degradation Proteasome->Snail_Degradation p53_restored p53 Activity Restored Snail_Degradation->p53_restored Relieves Repression EMT_Reversal EMT Reversal Snail_Degradation->EMT_Reversal Inhibits EMT Apoptosis Apoptosis & Growth Arrest p53_restored->Apoptosis

Caption: Mechanism of this compound action on the Snail signaling pathway.

Cross-Validation of this compound's Anti-Tumor Effects

This compound has demonstrated potent anti-tumor activity across a range of cancer cell lines, particularly those expressing wild-type p53. Its effects are multifaceted, including inhibition of proliferation, induction of apoptosis, and reversal of the EMT phenotype.

Table 1: Summary of this compound's Effects on Various Cancer Cell Lines

Cell LineCancer Typep53 StatusKey Effects of this compound Treatment
HCT116 Colorectal CarcinomaWild-TypeDose-dependently reduced Snail protein levels, inhibited proliferation, induced apoptosis, and reduced in vivo xenograft tumor growth.[1][3]
MMTV-PyMT Mouse Breast CancerWild-TypeDecreased Snail protein levels, inhibited proliferation and migration, induced apoptosis, and reversed TGFβ1-induced EMT.[1][3][4]
4T1 Mouse Breast CancerMutantReversed TGFβ1-induced EMT.[4]
SUM159 Human Breast CancerMutantInhibited cell migration following Snail silencing, suggesting dependence on the Snail pathway.[4]
DLD1 Colorectal CarcinomaMutantShowed significantly less sensitivity to this compound-induced proliferation inhibition compared to wild-type p53 cells.[3]
Human BrCa Primary Cells Human Breast CancerN/ADose-dependently decreased Snail protein levels and blocked TGFβ1-induced EMT.[1][4]

Note: The anti-proliferative and pro-apoptotic effects of this compound are significantly more pronounced in cancer cells harboring wild-type p53 compared to those with mutant p53.[3]

Comparative Efficacy: this compound in Combination Therapy

A key characteristic of Snail-driven EMT is resistance to conventional chemotherapeutics.[1] By reversing EMT, this compound can re-sensitize cancer cells to these agents. Experiments combining this compound with Taxol, a standard chemotherapy drug, have shown a strong synergistic effect on inhibiting cancer cell proliferation.

Table 2: Synergistic Anti-proliferative Effects of this compound and Taxol

Cell LineTreatmentOutcome
MMTV-PyMT Low-dose Taxol (0.5-4.0 nM) aloneNo significant impact on proliferation.[1]
This compound (20 nM) aloneNo significant impact on proliferation.[1]
Low-dose Taxol + this compound (25 nM) Strongly superior anti-proliferation activity. [1]
HCT116 Low-dose Taxol (1.0-8.0 nM) aloneNo significant impact on proliferation.[1]
This compound (20 nM) aloneNo significant impact on proliferation.[1]
Low-dose Taxol + this compound (25 nM) Strongly superior anti-proliferation activity. [1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate the efficacy of this compound.

Cell Viability and Proliferation Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, vehicle control (e.g., DMSO), CCK-8 or MTT reagent, microplate reader.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Treatment: Treat cells with various concentrations of this compound or a vehicle control. Incubate for a specified period (e.g., 48 hours).

    • Reagent Addition: Add 10 µL of CCK-8 reagent (or 20 µL of 5 mg/mL MTT) to each well.

    • Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, an additional step is required to add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[5]

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (Allow Adherence) A->B C 3. Treat Cells (this compound / Vehicle) B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add CCK-8/MTT Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Analyze Data (% Viability) G->H

Caption: Standard workflow for a cell viability and proliferation assay.
Immunoblotting (Western Blot)

This technique is used to detect and quantify specific proteins in a cell lysate, such as Snail, p53, or EMT markers.

  • Materials: Treated cells, lysis buffer, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk), primary antibodies (e.g., anti-Snail, anti-E-cadherin, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.

  • Protocol:

    • Cell Lysis: Lyse the treated and control cells on ice using a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by size.

    • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add a chemiluminescence substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control.

Cell Migration Assay (Transwell Assay)

This assay assesses the migratory capacity of cancer cells in response to treatment.

  • Materials: Transwell inserts (e.g., 8 µm pore size), 24-well plates, serum-free medium, medium with chemoattractant (e.g., 10% FBS), treated cells, cotton swabs, methanol (B129727), crystal violet stain.

  • Protocol:

    • Cell Preparation: Pre-treat cells with this compound or vehicle for 48 hours. Resuspend the cells in serum-free medium.

    • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.

    • Cell Seeding: Seed the pre-treated cells into the upper chamber of the Transwell insert.

    • Incubation: Incubate for 12-24 hours to allow cells to migrate through the porous membrane.

    • Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Staining: Fix the migrated cells on the lower surface with methanol and stain with crystal violet.

    • Quantification: Elute the stain and measure absorbance, or count the number of migrated cells in several microscopic fields.

References

Independent Verification of CYD19's Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data on CYD19, a dual inhibitor of Snail and histone deacetylase (HDAC), and its alternatives. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biological pathways to facilitate independent assessment and future research.

Comparative Analysis of Snail Inhibitors

The following tables summarize the quantitative data on the activity of this compound and a known alternative, GN25. The data for this compound is primarily sourced from a 2020 study published in Science Advances by Li et al.[1][2] At present, comprehensive independent verification of these findings by unrelated research groups is limited in the published literature.

Table 1: In Vitro Inhibitory Activity

CompoundTarget(s)AssayResultSource
This compound SnailBinding Affinity (Kd)0.18 µM[3]
HDAC1IC500.405 µM[3]
Snail-R174A MutantBinding Affinity (Kd)3.0 µM[1][4]
GN25 Snail-p53 Interaction---Inhibits binding[5]

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell LineAssayEffectConcentrationSource
This compound HCT-116ApoptosisInduces apoptosisDose-dependent[1]
MMTV-PyMTCell ProliferationInhibits proliferationDose-dependent[6]
Various Cancer CellsCell MigrationReduces migrationDose-dependent[7]
GN25 K-Ras-mutated cancer cellsGene ExpressionInduces p53 and p21Not specified[5]
Kras-HMLE-SNAILCell GrowthGrowth inhibition20 µM[8]
Kras-HMLE-SNAILSpheroid FormationSuppresses formation20 µM[8]

Signaling Pathway and Mechanism of Action

This compound is reported to function as a potent inhibitor of the interaction between the transcription factor Snail and the histone acetyltransferases CBP/p300.[2] This disruption leads to the destabilization and subsequent degradation of Snail protein through the ubiquitin-proteasome pathway.[1] The degradation of Snail alleviates its repressive effect on tumor suppressor proteins like p53, leading to increased p53 stability and activity.[9] This cascade of events ultimately results in the inhibition of epithelial-mesenchymal transition (EMT), a crucial process in cancer metastasis, and the induction of apoptosis in cancer cells.[1]

CYD19_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound Snail_CBP_p300 Snail-CBP/p300 Interaction This compound->Snail_CBP_p300 Inhibits Snail_Acetylation Snail Acetylation (Stabilization) Snail_CBP_p300->Snail_Acetylation p53_Repression p53 Repression Snail_CBP_p300->p53_Repression Leads to Snail_Degradation Snail Degradation (Ubiquitin-Proteasome Pathway) Snail_Acetylation->Snail_Degradation Prevents EMT Epithelial-Mesenchymal Transition (EMT) Snail_Acetylation->EMT Promotes Snail_Degradation->p53_Repression Reduces Snail_Degradation->EMT Inhibits p53_Activation p53 Activation p53_Repression->p53_Activation Inhibits Apoptosis Apoptosis p53_Activation->Apoptosis Metastasis Metastasis EMT->Metastasis Experimental_Workflow A Compound Synthesis (this compound) B In Vitro Binding Assays (e.g., BLI) A->B H In Vivo Animal Studies (Xenograft Models) A->H C Cell Culture (Cancer Cell Lines) D Treatment with this compound C->D E Immunoblot Analysis (Protein Levels) D->E F Cell Viability/Apoptosis Assays (e.g., CCK-8, Annexin V) D->F G Cell Migration/Invasion Assays (e.g., Transwell) D->G I Analysis of Tumor Growth and Metastasis H->I

References

Unveiling the Dichotomy: CYD19's Potent Anti-Tumor Activity is Contingent on p53 Status

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of CYD19's Efficacy in Wild-Type vs. Mutant p53 Cancer Cells

The small-molecule compound this compound has emerged as a promising anti-cancer agent, demonstrating significant efficacy in preclinical models. However, its therapeutic impact is intricately linked to the mutational status of the tumor suppressor protein p53. This guide provides a comprehensive comparison of this compound's effects on cancer cells harboring wild-type p53 versus those with mutant p53, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two p53s

This compound's primary mechanism of action involves the inhibition of the Snail-CBP/p300 interaction.[1][2] this compound binds to the Snail protein, a key transcriptional repressor, leading to its degradation via the ubiquitin-proteasome pathway.[1][2] This degradation has profoundly different consequences depending on the p53 status of the cancer cell.

In wild-type p53 (wt-p53) cancer cells, Snail normally suppresses p53 activity by binding to it and recruiting histone deacetylases (HDACs), which leads to p53 deacetylation and subsequent degradation.[3] By inducing Snail degradation, this compound prevents this suppression, resulting in the stabilization and increased expression of wt-p53.[1][3] This restoration of wt-p53 function triggers downstream anti-tumor effects, including cell cycle arrest and apoptosis.[1][4]

Conversely, in mutant p53 (mut-p53) cancer cells, this compound does not affect the expression levels of the mutated p53 protein.[1][3] As a result, the downstream signaling pathways initiated by functional p53 are not activated, rendering these cells significantly less sensitive to this compound treatment.[4]

Comparative Efficacy: A Clear Divide

Experimental data consistently demonstrates a stark contrast in the response of wt-p53 and mut-p53 cancer cells to this compound.

Quantitative Data Summary
ParameterWild-Type p53 Cancer CellsMutant p53 Cancer CellsReference
p53 Protein Expression Dose-dependent increaseNo significant change[1][3]
p53 Target Gene Expression (p21, MDM2) Increased mRNA and protein levelsNo significant change[1][3]
Cell Proliferation (CCK-8 Assay) Significantly inhibitedMinimally affected[4]
Apoptosis InducedNo significant induction[4]

Signaling Pathway and Experimental Workflow

The differential effects of this compound on wt-p53 and mut-p53 cancer cells can be visualized through the following signaling pathway and experimental workflow diagrams.

cluster_wt Wild-Type p53 Cancer Cells cluster_mut Mutant p53 Cancer Cells CYD19_wt This compound Snail_wt Snail CYD19_wt->Snail_wt inhibits interaction with CBP/p300 p53_wt Wild-Type p53 Snail_wt->p53_wt promotes deacetylation & degradation CBP_p300_wt CBP/p300 p21_MDM2_wt p21, MDM2 p53_wt->p21_MDM2_wt upregulates HDAC_wt HDAC Apoptosis_wt Apoptosis & Cell Cycle Arrest p21_MDM2_wt->Apoptosis_wt induces CYD19_mut This compound Snail_mut Snail CYD19_mut->Snail_mut inhibits interaction with CBP/p300 p53_mut Mutant p53 Snail_mut->p53_mut no functional interaction CBP_p300_mut CBP/p300 NoEffect No significant downstream effect p53_mut->NoEffect

Caption: this compound Signaling in wt-p53 vs. mut-p53 Cells.

cluster_workflow Experimental Workflow start Cancer Cell Lines (wt-p53 & mut-p53) treatment Treat with this compound (various concentrations) or Vehicle start->treatment protein_analysis Protein Analysis (Immunoblotting) treatment->protein_analysis gene_analysis Gene Expression Analysis (RT-qPCR) treatment->gene_analysis functional_assays Functional Assays treatment->functional_assays p53_levels Measure p53 & Snail protein levels protein_analysis->p53_levels p21_mdm2_levels Measure p21 & MDM2 mRNA levels gene_analysis->p21_mdm2_levels proliferation Cell Proliferation Assay (CCK-8) functional_assays->proliferation apoptosis Apoptosis Assay (e.g., Annexin V staining) functional_assays->apoptosis comparison Compare results between wt-p53 and mut-p53 cell lines p53_levels->comparison p21_mdm2_levels->comparison proliferation->comparison apoptosis->comparison

Caption: Workflow for Comparing this compound's Effects.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the differential effects of this compound.

Immunoblot Analysis
  • Objective: To determine the effect of this compound on the protein levels of p53, Snail, and p53 target proteins (p21, MDM2).

  • Cell Lines: Wild-type p53 (e.g., MMTV-PyMT, HCT116) and mutant p53 (e.g., MDA-MB-231, SW620, DLD1) cancer cell lines.[1][3]

  • Treatment: Cells were treated with varying concentrations of this compound or a vehicle control for 48 hours.[3]

  • Procedure:

    • Cells were lysed and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against p53, Snail, p21, MDM2, and a loading control (e.g., β-actin).

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (CCK-8)
  • Objective: To assess the impact of this compound on the proliferation of cancer cells with different p53 statuses.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were then treated with various concentrations of this compound or vehicle for 48 hours.[4]

    • Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for a specified time.

    • The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.

Apoptosis Assay
  • Objective: To quantify the induction of apoptosis by this compound in wt-p53 and mut-p53 cancer cells.

  • Procedure:

    • Cells were treated with this compound or vehicle for 48 hours.

    • Cells were harvested, washed, and resuspended in binding buffer.

    • Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.[4]

Reverse Transcription Quantitative PCR (RT-qPCR)
  • Objective: To measure the mRNA expression levels of p53 target genes.

  • Procedure:

    • Total RNA was extracted from this compound- or vehicle-treated cells.

    • cDNA was synthesized from the RNA using a reverse transcription kit.

    • qPCR was performed using SYBR Green master mix and primers specific for TP53, p21, and MDM2.

    • Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).[3]

Conclusion

The efficacy of the novel anti-cancer agent this compound is critically dependent on the p53 status of tumor cells. In wild-type p53 cancers, this compound effectively restores the tumor-suppressive functions of p53 by promoting the degradation of its repressor, Snail. This leads to a significant reduction in cell proliferation and an increase in apoptosis. In contrast, cancer cells with mutant p53 are largely resistant to the effects of this compound. These findings underscore the importance of p53 status as a predictive biomarker for this compound therapy and highlight a promising therapeutic strategy for a subset of cancers harboring wild-type p53.

References

Evaluating the Synergistic Potential of CYD19 in Combination Chemotherapy: A Proposed Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the synergistic effects of CYD19, a novel Snail protein inhibitor, with established chemotherapy drugs. Due to the current absence of direct preclinical or clinical data on this compound combination therapies, this document presents a series of proposed experimental evaluations based on its known mechanism of action. The objective is to offer a scientifically grounded roadmap for future research into the potential of this compound to enhance the efficacy of standard chemotherapeutic agents.

Introduction to this compound: A Novel Anti-Cancer Strategy

This compound is a small-molecule compound that targets the zinc finger transcription factor Snail, which is frequently overexpressed in various human cancers and is associated with poor prognosis.[1][2] Snail is a master regulator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and the development of chemoresistance.[3][4]

Mechanism of Action: this compound functions by binding with high affinity to a specific pocket on the Snail protein.[1][2] This binding disrupts the interaction between Snail and the CREB-binding protein (CBP)/p300, which is necessary for Snail's stability and function. The inhibition of this interaction leads to the ubiquitination and subsequent proteasomal degradation of Snail.[1][2] The key downstream effects of this compound include:

  • Reversal of EMT: this compound has been shown to block EMT, leading to an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., vimentin).[1][5]

  • Restoration of p53 Function: By promoting Snail degradation, this compound can restore the function of wild-type p53, a critical tumor suppressor, thereby inhibiting tumor cell growth and survival.[1][6]

  • Inhibition of Cancer Stem Cell (CSC) Properties: this compound can inhibit the expansion of cancer stem cells, which are thought to drive tumor recurrence and metastasis.[1]

Proposed Synergistic Combinations with Chemotherapy

The ability of this compound to reverse EMT and restore p53 activity provides a strong rationale for its use in combination with conventional chemotherapy. EMT is a known mechanism of resistance to various cytotoxic drugs.[4][7] By targeting Snail, this compound may re-sensitize cancer cells to chemotherapy. This guide proposes the evaluation of this compound in combination with two standard-of-care agents with distinct mechanisms of action: Cisplatin (B142131) (a DNA-damaging agent) and Paclitaxel (B517696) (a microtubule stabilizer).

This compound and Cisplatin: A Potential Partnership Against Chemoresistance

Scientific Rationale: Cisplatin is a platinum-based drug that forms adducts with DNA, leading to intra- and inter-strand crosslinks.[1][2] This DNA damage, if not repaired, triggers apoptosis.[8][9] However, cancer cells that have undergone EMT often exhibit enhanced DNA repair capabilities and resistance to apoptosis, limiting the efficacy of cisplatin.[7] It is hypothesized that by reversing EMT, this compound could restore sensitivity to cisplatin-induced DNA damage.

Hypothesized Synergistic Mechanism:

cluster_this compound This compound cluster_cisplatin Cisplatin This compound This compound snail Snail Protein This compound->snail Inhibits emt EMT Reversal snail->emt Induces dna_repair Decreased DNA Repair emt->dna_repair Enhances apoptosis Enhanced Apoptosis dna_repair->apoptosis Leads to cisplatin Cisplatin dna_damage DNA Damage cisplatin->dna_damage dna_damage->apoptosis

Hypothesized synergy between this compound and Cisplatin.
This compound and Paclitaxel: Overcoming Mitotic Arrest Resistance

Scientific Rationale: Paclitaxel is an anti-mitotic agent that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[5][6][10] Resistance to paclitaxel can arise from various mechanisms, including the upregulation of anti-apoptotic proteins and alterations in microtubule dynamics, which can be influenced by the mesenchymal state. By promoting a more epithelial-like state and restoring p53-mediated apoptosis, this compound could lower the threshold for paclitaxel-induced cell death.

Hypothesized Synergistic Mechanism:

cluster_this compound This compound cluster_paclitaxel Paclitaxel This compound This compound snail Snail Degradation This compound->snail p53 p53 Restoration snail->p53 Represses pro_apoptotic Increased Pro-Apoptotic Signaling p53->pro_apoptotic apoptosis Enhanced Apoptosis pro_apoptotic->apoptosis paclitaxel Paclitaxel mitotic_arrest Mitotic Arrest paclitaxel->mitotic_arrest mitotic_arrest->apoptosis

Hypothesized synergy between this compound and Paclitaxel.

Proposed Experimental Protocols

To empirically test these hypotheses, a systematic evaluation involving both in vitro and in vivo models is proposed.

In Vitro Synergy Assessment

Objective: To quantify the synergistic, additive, or antagonistic effects of this compound in combination with cisplatin or paclitaxel across various cancer cell lines.

Workflow Diagram:

cell_lines Select Cancer Cell Lines (e.g., High Snail Expressors) dose_matrix Dose-Response Matrix (this compound + Chemo) cell_lines->dose_matrix viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) dose_matrix->viability_assay data_analysis Calculate Combination Index (CI) (Chou-Talalay Method) viability_assay->data_analysis synergy_conclusion Determine Synergy (CI<1), Additivity (CI=1), or Antagonism (CI>1) data_analysis->synergy_conclusion

Workflow for in vitro synergy assessment.

Detailed Methodology:

  • Cell Line Selection: Utilize a panel of cancer cell lines with known high Snail expression (e.g., MDA-MB-231 for breast cancer, HCT116 for colorectal cancer). Include cell lines with both wild-type and mutant p53 to investigate the dependency on p53 status.

  • Dose-Response Assays:

    • Determine the IC50 (half-maximal inhibitory concentration) for this compound, cisplatin, and paclitaxel individually in each cell line.

    • Perform combination studies using a dose matrix format, with concentrations ranging from below to above the IC50 for each drug.

  • Cell Viability Measurement: After a 72-hour incubation period, assess cell viability using a standard method like the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the Combination Index (CI) using the Chou-Talalay method. This method provides a quantitative measure of drug interaction.

    • A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

    • Generate isobolograms to visualize the synergistic interactions.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy and safety of this compound combination therapy in a preclinical animal model.

Workflow Diagram:

xenograft Establish Xenograft Tumors in Immunocompromised Mice treatment_groups Randomize into Treatment Groups: 1. Vehicle 2. This compound 3. Chemo 4. This compound + Chemo xenograft->treatment_groups monitoring Monitor Tumor Volume and Body Weight treatment_groups->monitoring endpoint Endpoint Analysis: Tumor Weight, IHC, Biomarker Analysis monitoring->endpoint efficacy_conclusion Compare Tumor Growth Inhibition (TGI) Across Groups endpoint->efficacy_conclusion

Workflow for in vivo efficacy studies.

Detailed Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for establishing subcutaneous xenografts of a selected cancer cell line that demonstrated in vitro synergy (e.g., HCT116).

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups:

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Chemotherapy drug (cisplatin or paclitaxel) alone

    • Group 4: this compound in combination with the chemotherapy drug

  • Dosing and Administration: Administer drugs according to established protocols. Monitor animal body weight as an indicator of toxicity.

  • Efficacy Measurement: Measure tumor volume with calipers twice weekly.

  • Endpoint Analysis: At the end of the study, excise tumors and measure their weight. Perform immunohistochemistry (IHC) on tumor sections to analyze biomarkers of EMT (Snail, E-cadherin) and apoptosis (cleaved caspase-3).

Data Presentation: Hypothetical Results

The following tables present hypothetical data to illustrate the expected outcomes from the proposed experiments, which would support the synergistic potential of this compound.

Table 1: Hypothetical In Vitro Combination Index (CI) Values

Cell LineCombinationCombination Index (CI) at ED50Interpretation
HCT116This compound + Cisplatin0.6Synergy
(p53 wt)This compound + Paclitaxel0.7Synergy
MDA-MB-231This compound + Cisplatin0.5Synergy
(p53 mut)This compound + Paclitaxel0.8Synergy

Table 2: Hypothetical In Vivo Tumor Growth Inhibition (TGI)

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle1500 ± 200-
This compound (20 mg/kg)1100 ± 15026.7%
Cisplatin (5 mg/kg)950 ± 18036.7%
This compound + Cisplatin350 ± 9076.7%

Conclusion and Future Directions

This guide outlines a comprehensive, albeit currently hypothetical, framework for the preclinical evaluation of this compound in combination with standard chemotherapy agents. The strong mechanistic rationale suggests that this compound could serve as a powerful chemosensitizer by reversing Snail-mediated EMT and restoring key tumor suppressor pathways. The successful execution of the proposed experiments would provide the necessary data to support the translation of this compound combination therapies into clinical development, potentially offering a new paradigm for treating aggressive and chemoresistant cancers.

References

Validating the Specificity of CYD19 for Snail Over Other Zinc-Finger Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The transcription factor Snail is a C2H2-type zinc-finger protein that plays a critical role in epithelial-mesenchymal transition (EMT), a process central to embryonic development and metastatic cancer progression. Due to its association with cancer, Snail has emerged as a promising therapeutic target. CYD19 is a novel small-molecule inhibitor identified to target Snail. This guide provides a comparative analysis of this compound's specificity for Snail over other related zinc-finger proteins, supported by experimental data and detailed protocols.

Data Summary

The following table summarizes the binding affinities and inhibitory concentrations of this compound for Snail and other relevant proteins. This quantitative data is crucial for assessing the specificity of this compound.

Target ProteinProtein Family/TypeAssay TypeMetricValueReference
Snail (Wild-Type)Snail Family Zinc-FingerBio-Layer Interferometry (BLI)Kd0.18 µM[1][2]
Snail (R174A Mutant)Snail Family Zinc-FingerBio-Layer Interferometry (BLI)Kd3.0 µM[3]
Slug (Snail2)Snail Family Zinc-FingerBio-Layer Interferometry (BLI)Kd0.6 µM[4]
HDAC1Histone DeacetylaseEnzymatic AssayIC500.405 µM[1][2]

Note: A lower Kd value indicates a higher binding affinity. A lower IC50 value indicates greater inhibitory potency.

Analysis of Specificity

The data indicates that this compound binds to wild-type Snail with high affinity.[1][2] The specificity of this interaction is highlighted by the 16-fold decrease in binding affinity to the Snail-R174A mutant, demonstrating the importance of the arginine-174 pocket for this compound binding.[3]

This compound also exhibits binding to Slug (Snail2), another member of the Snail family of zinc-finger proteins, with a dissociation constant of 0.6 µM.[4] While this indicates some cross-reactivity within the Snail family, studies have shown that this compound does not affect Slug protein expression levels, in contrast to its degradative effect on Snail.[4][5] This suggests a functional specificity for Snail despite the structural similarities and binding interaction with Slug.

Furthermore, this compound has been identified as a dual-target inhibitor, also potently inhibiting HDAC1 with an IC50 of 0.405 µM.[1][2] This indicates that this compound is not exclusively specific to the Snail protein and has activity against the histone deacetylase family.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings.

1. Bio-Layer Interferometry (BLI) for Binding Affinity (Kd) Determination

This protocol outlines the steps to measure the binding kinetics between this compound and Snail/Slug proteins.

  • Objective: To determine the dissociation constant (Kd) of this compound for Snail and other zinc-finger proteins.

  • Principle: BLI measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference. The binding of a small molecule to the immobilized protein causes a wavelength shift, which is proportional to the thickness of the molecular layer.

  • Procedure:

    • Protein Immobilization: Recombinant Snail, Snail-R174A, or Slug protein is biotinylated and immobilized on streptavidin-coated biosensor tips.

    • Baseline: The biosensor tips are equilibrated in a kinetic buffer to establish a stable baseline.

    • Association: The tips are then dipped into wells containing varying concentrations of this compound in the kinetic buffer, and the association is measured over time.

    • Dissociation: Subsequently, the tips are moved back to the kinetic buffer-only wells to measure the dissociation of the this compound-protein complex.

    • Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the on-rate (kon), off-rate (koff), and the dissociation constant (Kd = koff/kon).

2. Immunoblot Analysis for Protein Expression

This protocol is used to assess the effect of this compound on the cellular protein levels of Snail and Slug.

  • Objective: To determine if this compound treatment leads to a change in the expression levels of Snail and Slug in cancer cell lines.

  • Procedure:

    • Cell Treatment: Cancer cell lines are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

    • Cell Lysis: Cells are harvested and lysed to extract total protein.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Snail, Slug, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to the loading control to compare protein expression levels between treated and untreated cells.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Validating this compound Specificity

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays BLI Bio-Layer Interferometry Kd_Values Kd_Values BLI->Kd_Values Determine Kd HDAC_Assay HDAC Enzymatic Assay IC50_Value IC50_Value HDAC_Assay->IC50_Value Determine IC50 Cell_Treatment Treat Cells with this compound Immunoblot Immunoblot for Snail/Slug Cell_Treatment->Immunoblot Assess Protein Levels Protein_Expression Protein_Expression Immunoblot->Protein_Expression Compare Expression This compound This compound This compound->BLI Test Binding This compound->HDAC_Assay Test Inhibition This compound->Cell_Treatment Snail_WT Snail (WT) Snail_WT->BLI Snail_Mut Snail (R174A) Snail_Mut->BLI Slug Slug (Snail2) Slug->BLI HDAC1 HDAC1 HDAC1->HDAC_Assay

Caption: Workflow for assessing this compound specificity.

This compound Mechanism of Action on the Snail Signaling Pathway

snail_pathway This compound This compound Snail Snail This compound->Snail Binds to R174 pocket Acetylation Snail Acetylation Snail->Acetylation Inhibits Interaction Degradation Snail Degradation Snail->Degradation Inhibition of Acetylation Leads to EMT Epithelial-Mesenchymal Transition Snail->EMT Promotes CBP_p300 CBP/p300 CBP_p300->Acetylation Promotes Acetylation->Snail Stabilizes Degradation->EMT Suppresses

Caption: this compound's impact on Snail protein stability.

References

Assessing the Reproducibility of In Vivo Anti-Metastatic Effects of CYD19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-metastatic effects of CYD19 with alternative therapeutic agents. The data presented is based on preclinical studies in established mouse models of breast and colon cancer. This document aims to serve as a resource for researchers seeking to evaluate and potentially reproduce findings related to these anti-metastatic compounds.

Executive Summary

This compound, a small molecule inhibitor of the Snail-CBP/p300 interaction, has demonstrated significant anti-metastatic activity in preclinical models of both breast and colon cancer. By promoting the degradation of the transcription factor Snail, a key driver of the epithelial-mesenchymal transition (EMT), this compound effectively reduces tumor growth and the formation of distant metastases. This guide provides a detailed overview of the experimental data supporting the efficacy of this compound and compares it with other anti-metastatic agents evaluated in similar in vivo settings. While direct reproducibility studies for this compound are not yet published, this comparative analysis offers a framework for assessing its potential and guiding future research.

Data Presentation: Comparative Efficacy of Anti-Metastatic Agents

The following tables summarize the quantitative data on the in vivo anti-metastatic efficacy of this compound and selected alternative agents in breast and colon cancer models.

Table 1: In Vivo Anti-Metastatic Efficacy in Breast Cancer Models

CompoundCancer ModelDosing RegimenPrimary Tumor Growth InhibitionMetastasis InhibitionSource
This compound MMTV-PyMT30 mg/kg, i.p., daily for 25 daysTumor Growth Inhibition (TGI): 80%Significantly fewer and smaller lung metastatic nodules compared to vehicle.[1]
Vacuolin-1 MMTV-PyMT15 or 30 mg/kg, oral gavage, daily for 2 monthsSignificant decrease in mammary tumor weight and number.Significant decrease in the number of lung tumor nodules.[2]
AR Antagonists (Enzalutamide) MMTV-PyMT derived Met-1 cells (in vitro)Not Applicable (in vitro study)Inhibition of proliferation and anchorage-independent growth.Inhibition of invasion.[3]

Table 2: In Vivo Anti-Metastatic Efficacy in Colon Cancer Models

CompoundCancer ModelDosing RegimenPrimary Tumor Growth InhibitionMetastasis InhibitionSource
This compound HCT116 Xenograft30 mg/kg, i.p., daily for 14 daysTumor Growth Inhibition (TGI): 60.3%Robustly reduced tumor metastasis and nodule formation in the livers.[1]
Rh-PPO (Rhodium Metalloinsertor) HCT116 Xenograft1 mg/kg, i.p., 9 doses over 20 days25% reduction in tumor volume.Not explicitly quantified, but increased survival suggests an impact on metastatic progression.[4][5]
Bufalin HCT116 Orthotopic XenograftNot specifiedSignificant inhibition of tumor growth.Not explicitly quantified, but prolonged survival was observed.[6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and comparison.

This compound In Vivo Anti-Metastatic Studies
  • Breast Cancer Model (MMTV-PyMT):

    • Animal Model: Female MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors that metastasize to the lungs.

    • Cell Line: Not applicable (spontaneous tumor model).

    • Drug Administration: When palpable breast tumors reached a total volume of approximately 0.4 cm³, mice were treated with this compound at 30 mg/kg body weight via intraperitoneal (i.p.) injection, daily for 25 consecutive days. A vehicle control group was also included.

    • Endpoint Analysis: Primary tumor volume was measured regularly. At the end of the treatment period, mice were euthanized, and primary tumors and lungs were collected. The number and size of metastatic nodules in the lungs were quantified.

  • Colon Cancer Model (HCT116 Xenograft):

    • Animal Model: Athymic nude mice.

    • Cell Line: HCT116 human colorectal carcinoma cells.

    • Tumor Implantation: 1 x 10⁶ HCT116 cells were implanted subcutaneously into the flank of each mouse.

    • Drug Administration: Seven days after tumor cell implantation, mice were treated with this compound at 30 mg/kg body weight via i.p. injection, daily for two consecutive weeks. A vehicle control group was included.

    • Endpoint Analysis: Primary tumor growth was monitored. At the end of the study, the incidence and number of metastatic nodules in the liver were determined.

Alternative Agent In Vivo Anti-Metastatic Studies
  • Vacuolin-1 (MMTV-PyMT Model):

    • Animal Model: Female MMTV-PyMT transgenic mice.

    • Drug Administration: One-month-old mice were treated with Vacuolin-1 at 15 or 30 mg/kg body weight via oral gavage, daily for two months. A buffer control group was included.

    • Endpoint Analysis: At the end of the treatment period, the number and weight of mammary tumors were measured. Lungs were collected, and the number of metastatic nodules was quantified from H&E stained sections.

  • Rh-PPO (Rhodium Metalloinsertor) (HCT116 Xenograft Model):

    • Animal Model: Immunodeficient mice.

    • Cell Line: HCT116 human colorectal carcinoma cells.

    • Tumor Implantation: HCT116 cells were subcutaneously injected.

    • Drug Administration: Once tumors reached approximately 100 mm³, mice were treated with Rh-PPO at 1 mg/kg body weight via i.p. injection, administered as nine doses over 20 days. A vehicle control group was included.

    • Endpoint Analysis: Tumor volume was measured throughout the study. Mouse survival was also monitored as an endpoint.

  • Bufalin (HCT116 Orthotopic Xenograft Model):

    • Animal Model: BALB/c nude mice.

    • Cell Line: HCT116 human colorectal carcinoma cells.

    • Tumor Implantation: HCT116 cells were implanted into the cecal wall to establish an orthotopic tumor.

    • Drug Administration: The specific dosing regimen was not detailed in the available abstract.

    • Endpoint Analysis: Primary tumor growth and animal survival were the primary endpoints.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Snail_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β, Wnt, etc. TGF-β, Wnt, etc. Snail_p Snail (phosphorylated) TGF-β, Wnt, etc.->Snail_p Phosphorylation Proteasome Proteasome Snail_p->Proteasome Ubiquitination Snail_n Snail Snail_p->Snail_n Nuclear translocation Snail_ac Snail (acetylated) [Stable] Degradation Degradation Proteasome->Degradation Snail_n->Snail_ac Acetylation E_cadherin E-cadherin gene (epithelial marker) Snail_n->E_cadherin Represses transcription Mesenchymal_genes Mesenchymal genes (e.g., Vimentin) Snail_n->Mesenchymal_genes Activates transcription EMT Epithelial-Mesenchymal Transition (EMT) Snail_n->EMT Promotes CBP_p300 CBP/p300 Metastasis Invasion & Metastasis EMT->Metastasis CBP_p300->Snail_ac This compound This compound This compound->Snail_n Binds to Snail, prevents interaction with CBP/p300

Caption: Snail signaling pathway and the mechanism of action of this compound.

InVivo_Metastasis_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture 1. Cancer Cell Culture (e.g., HCT116) implantation 3. Orthotopic or Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_model 2. Animal Model Preparation (e.g., Athymic nude mice) animal_model->implantation tumor_growth 4. Primary Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Drug Administration (e.g., this compound or Vehicle) randomization->treatment endpoint 7. Endpoint Analysis treatment->endpoint primary_tumor 8a. Primary Tumor Measurement (Volume, Weight) endpoint->primary_tumor metastasis_quant 8b. Quantification of Metastases (e.g., Lung, Liver nodules) endpoint->metastasis_quant

Caption: General experimental workflow for in vivo anti-metastasis studies.

References

Comparative analysis of the pharmacokinetic profiles of CYD19 and similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of CYD19, a novel inhibitor of the CBP/p300-Snail interaction, and other compounds known to modulate the Snail signaling pathway. The objective is to offer a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics to aid in the evaluation and selection of potential therapeutic agents targeting Snail-driven pathologies, particularly in oncology.

Executive Summary

This compound is a promising small molecule inhibitor that targets the interaction between CREB-binding protein (CBP)/p300 and the transcription factor Snail, leading to Snail protein degradation. Dysregulation of the Snail pathway is a key driver of epithelial-mesenchymal transition (EMT), a process critical for cancer progression and metastasis. This guide compares the pharmacokinetic properties of this compound with those of other compounds that either directly or indirectly modulate Snail activity, including the multi-kinase inhibitors regorafenib (B1684635) and sorafenib (B1663141), and the proton-pump inhibitor omeprazole (B731), which has been shown to promote Snail degradation.

Data Presentation: Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of this compound and the selected comparator compounds. Data has been compiled from preclinical studies in mice to provide a standardized comparison.

CompoundDosing RouteDoseCmaxt1/2AUC(0-∞)BioavailabilityReference
This compound Intravenous1.0 mg/kg144 ng/mL18.2 min714 h·ng/mLN/A[1]
Regorafenib Oral10 mg/kg/day (5 days)4146 µg/L39-48 h (single dose)46,911 µg·h/L (total)N/A[2][3]
Sorafenib Oral30 mg/kg/day (5 days)5.9 mg/L (with carboplatin (B1684641)/paclitaxel)20.4-26.8 h39.1 mg·h/L (with carboplatin/paclitaxel)80%[4][5]
Omeprazole Oral40-400 µmol/kgDose-dependent5-9 minN/A15% (dog)[6][7]

Note: The presented data is derived from various preclinical studies and may not be directly comparable due to differences in experimental conditions. Cmax = Maximum plasma concentration; t1/2 = Half-life; AUC = Area under the plasma concentration-time curve. N/A indicates that the data was not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are the experimental protocols for the cited pharmacokinetic analyses.

This compound Pharmacokinetic Analysis
  • Animal Model: The in vivo pharmacokinetic properties of this compound were evaluated in a mouse model.

  • Drug Administration: this compound was administered via a single intravenous injection at a dose of 1.0 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration of this compound over time.

  • Analytical Method: The concentration of this compound in plasma samples was quantified using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), though the specific method was not detailed in the available source.

  • Data Analysis: Pharmacokinetic parameters, including Cmax, t1/2, and AUC, were calculated from the plasma concentration-time data using non-compartmental analysis.[1]

Regorafenib Pharmacokinetic Analysis
  • Animal Model: Female BALB/c nu/nu mice (6–8 weeks old) were used for the pharmacokinetic studies.

  • Drug Administration: Regorafenib was administered orally once daily at a dose of 10 mg/kg for 5 consecutive days. The drug was formulated in a vehicle of polypropylene (B1209903) glycol, PEG400, Pluronic F68, and water (34:34:12:20).

  • Sample Collection: Blood samples were collected from three animals per sampling time point.

  • Analytical Method: Plasma concentrations of regorafenib and its metabolites (M-2 and M-5) were determined using validated bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

  • Data Analysis: Pharmacokinetic parameters, including the area under the curve from 0 to 24 hours at steady state (AUC(0–24)ss) and maximum concentration (Cmax), were calculated from the plasma concentrations using a non-compartmental analysis.[8]

Sorafenib Pharmacokinetic Analysis
  • Animal Model: The study was conducted in immunocompetent male mice and severe combined immune-deficient (SCID) mice bearing patient-derived pancreatic adenocarcinoma xenografts.

  • Drug Administration: Sorafenib was administered as single and multiple oral doses.

  • Sample Collection: Plasma and tissue samples were collected over a 24-hour period.

  • Analytical Method: Sorafenib concentrations in the samples were analyzed by liquid chromatography-tandem mass spectrometry (LC–MS/MS).

  • Data Analysis: A physiologically based pharmacokinetic (PBPK) model was developed to describe the distribution of sorafenib in plasma and various tissues. The analysis showed a Tmax of 6 hours in plasma and tissues after oral dosing.[5] In a separate study in BALB/c nu/nu mice, sorafenib tosylate was administered orally at 30 mg/kg/day for 5 days, and pharmacokinetic parameters were determined using non-compartmental analysis.[8]

Omeprazole Pharmacokinetic Analysis
  • Animal Model: Pharmacokinetic studies of omeprazole have been conducted in various animal models, including mice, rats, and dogs.

  • Drug Administration: Omeprazole was administered orally at doses ranging from 40-400 µmol/kg in mice.

  • Sample Collection: Plasma concentrations were measured at different time points after administration.

  • Analytical Method: Specific analytical methods for the cited mouse studies were not detailed but typically involve HPLC-based assays.

  • Data Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time profiles. Studies in mice have shown a very short half-life of 5 to 9 minutes.[6][7] A study in mice reported a moderate clearance of 37.75 ± 5.05 mL/min/kg after intravenous administration and an oral bioavailability of 5.31%.[9]

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting the Snail signaling pathway.

Experimental Workflow for Pharmacokinetic Profiling

PK_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis & Data Processing Animal_Model Animal Model (e.g., Mice) Dosing Compound Administration (Oral or IV) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Concentration_Data Plasma Concentration vs. Time Data LC_MS_MS->Concentration_Data PK_Analysis Pharmacokinetic Modeling (Non-compartmental or PBPK) Concentration_Data->PK_Analysis PK_Parameters Cmax, t1/2, AUC, etc. PK_Analysis->PK_Parameters

Caption: A typical experimental workflow for determining the pharmacokinetic profile of a compound.

References

Validating the Disruption of the Snail-CBP/p300 Interaction by CYD19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the transcription factor Snail has emerged as a critical, albeit challenging, target. Its role in promoting epithelial-mesenchymal transition (EMT), a key process in tumor invasion and metastasis, makes its inhibition a promising strategy.[1][2] This guide provides a comprehensive comparison of CYD19, a novel small molecule inhibitor that specifically disrupts the interaction between Snail and its co-activators CBP and p300, with other strategies aimed at curtailing Snail's oncogenic activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate current approaches to Snail inhibition.

Mechanism of Action: this compound's Precision Targeting

This compound operates through a highly specific mechanism. It binds directly to a conserved arginine-174 (R174) pocket within the Snail protein.[1][2] This binding event physically obstructs the interaction between Snail and the histone acetyltransferases (HATs) CBP and p300. The Snail-CBP/p300 interaction is crucial for the acetylation of Snail, a post-translational modification that stabilizes the Snail protein and prevents its degradation. By disrupting this interaction, this compound prevents Snail acetylation, leading to its increased phosphorylation and subsequent ubiquitination and degradation via the proteasome pathway.[1][2] This targeted degradation of Snail effectively reverses its downstream effects, including the repression of E-cadherin and the promotion of a mesenchymal phenotype.

dot

This compound Mechanism of Action cluster_0 Normal Snail Activity cluster_1 Effect of this compound CBP_p300 CBP/p300 Snail Snail CBP_p300->Snail Interaction Acetylation Acetylation Snail->Acetylation Promotes Snail_stabilization Snail Stabilization Acetylation->Snail_stabilization EMT EMT, Invasion, Metastasis Snail_stabilization->EMT This compound This compound Snail_R174 Snail (R174 pocket) This compound->Snail_R174 Binds to Snail_degradation Snail Degradation Inhibition_EMT Inhibition of EMT Snail_degradation->Inhibition_EMT Snail_R174->CBP_p300 Interaction Blocked Snail_R174->Snail_degradation Leads to

Caption: this compound binds to the R174 pocket of Snail, disrupting its interaction with CBP/p300 and leading to Snail degradation.

Comparative Analysis of Snail Inhibition Strategies

While this compound offers a targeted approach, several other strategies exist to inhibit Snail function. These can be broadly categorized as other protein-protein interaction inhibitors, general Snail inhibitors, and CBP/p300 inhibitors. The following tables provide a comparative overview of their mechanisms and available performance data.

Inhibitor Mechanism of Action Target Specificity Reported Effect on Snail Reference
This compound Disrupts Snail-CBP/p300 interaction by binding to Snail's R174 pocket.Highly specific for the Snail-CBP/p300 interaction.Induces Snail degradation.[1][2]
GN25 Putatively disrupts the Snail-p53 interaction.Specific for the Snail-p53 interaction.Restores p53 activity in the presence of Snail.
Sorafenib Multi-kinase inhibitor (e.g., RAF, VEGFR, PDGFR).Broad, not specific to Snail.Indirectly affects Snail expression/stability through upstream signaling pathways.
Natural Compounds (e.g., Curcumin, Resveratrol) Inhibit upstream signaling pathways (e.g., NF-κB, TGF-β) that regulate Snail expression.Broad, affects multiple cellular pathways.Downregulates Snail expression.
CoIII-Ebox Binds to the E-box DNA sequence, preventing Snail from binding to its target gene promoters.Targets Snail family transcription factors that bind to the E-box sequence.Inhibits Snail's transcriptional repressor activity.
C646 Competitive inhibitor of the histone acetyltransferase (HAT) activity of CBP/p300.Targets the catalytic activity of CBP/p300, affecting multiple substrates beyond Snail.May indirectly affect Snail stability by inhibiting its acetylation.

Quantitative Performance Data

Direct comparison of the potency of these inhibitors is challenging due to the varied mechanisms and experimental contexts reported in the literature. However, the following table summarizes key quantitative data for this compound.

Compound Assay Cell Line Metric Value Reference
This compound Bio-Layer Interferometry (BLI)-Binding Affinity (Kd) to Snail-WT3.0 µM[3]
This compound Cycloheximide (B1669411) Chase AssayMMTV-PyMTSnail Protein Half-lifeSignificantly reduced with 50 nM this compound[1][3]
This compound Cell Viability Assay (CCK-8)HCT116IC50~50 nM[4]
This compound In vivo xenograft (MMTV-PyMT)-Tumor Growth Inhibition80% at 30 mg/kg[4]

Experimental Protocols for Validation

To facilitate the replication and validation of the findings related to this compound, detailed experimental protocols are provided below.

dot

Experimental Workflow for this compound Validation cluster_0 In Vitro Validation cluster_1 In Vivo Validation IP Immunoprecipitation (IP) WB Western Blot IP->WB Analyzed by IP_Objective Assess Snail-CBP/p300 Interaction IP->IP_Objective CHX Cycloheximide (CHX) Chase Assay CHX->WB Analyzed by CHX_Objective Determine Snail Protein Stability CHX->CHX_Objective BLI Bio-Layer Interferometry (BLI) BLI_Objective Measure Binding Affinity BLI->BLI_Objective Cell_Viability Cell Viability Assay Cell_Viability_Objective Evaluate Cytotoxicity Cell_Viability->Cell_Viability_Objective Migration_Assay Cell Migration Assay Migration_Objective Assess Anti-Metastatic Potential Migration_Assay->Migration_Objective Xenograft Xenograft Mouse Model Tumor_Measurement Tumor Volume Measurement Xenograft->Tumor_Measurement IHC Immunohistochemistry (IHC) Xenograft->IHC Metastasis_Analysis Metastasis Analysis Xenograft->Metastasis_Analysis Xenograft_Objective Evaluate Anti-Tumor Efficacy Xenograft->Xenograft_Objective

Caption: A generalized workflow for the in vitro and in vivo validation of this compound's activity.

Immunoprecipitation (IP) to Validate Disruption of Snail-CBP/p300 Interaction
  • Objective: To determine if this compound treatment disrupts the physical interaction between Snail and CBP/p300 in cells.

  • Protocol:

    • Culture HEK293T or HCT116 cells and transfect with FLAG-tagged Snail expression vectors.

    • Treat cells with either vehicle (DMSO) or this compound (e.g., 50 nM) for 48 hours.

    • Lyse the cells in IP lysis buffer containing protease and phosphatase inhibitors.

    • Pre-clear the lysates with protein A/G agarose (B213101) beads.

    • Incubate the cleared lysates with an anti-FLAG or anti-Snail antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads extensively with IP wash buffer.

    • Elute the protein complexes by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against CBP, p300, and Snail.[1] A reduction in the amount of co-immunoprecipitated CBP/p300 in this compound-treated cells compared to vehicle-treated cells indicates disruption of the interaction.

Cycloheximide (CHX) Chase Assay for Snail Protein Stability
  • Objective: To assess the effect of this compound on the half-life of the Snail protein.

  • Protocol:

    • Culture MMTV-PyMT or other suitable cancer cell lines.

    • Treat cells with vehicle or this compound (e.g., 50 nM) for a predetermined time (e.g., 24 hours).

    • Add cycloheximide (CHX), a protein synthesis inhibitor (e.g., 100 µg/ml), to the culture medium.[1][3]

    • Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes).

    • Prepare whole-cell lysates and determine protein concentration.

    • Analyze the levels of Snail protein at each time point by Western blotting.[5]

    • Quantify the Snail protein bands and normalize to a loading control (e.g., β-actin). A faster rate of Snail protein degradation in this compound-treated cells compared to vehicle-treated cells demonstrates that this compound reduces Snail protein stability.

In Vivo Xenograft Tumor Growth Assay
  • Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

  • Protocol:

    • Implant cancer cells (e.g., HCT116 or MMTV-PyMT) subcutaneously into the flanks of immunocompromised mice (e.g., nude mice).[6][7][8]

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control and this compound treatment).

    • Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal injection on a predetermined schedule (e.g., daily or every other day).[4]

    • Measure tumor volume using calipers at regular intervals throughout the study.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for Snail and EMT markers). A significant reduction in tumor growth in the this compound-treated group compared to the vehicle group indicates in vivo efficacy.

Conclusion

This compound represents a significant advancement in the targeted inhibition of the Snail transcription factor. Its unique mechanism of action, which involves the specific disruption of the Snail-CBP/p300 protein-protein interaction, sets it apart from other, less direct Snail inhibition strategies. The provided experimental data and protocols offer a solid foundation for researchers to validate and further explore the therapeutic potential of this promising compound. As the field of cancer drug development continues to move towards precision medicine, molecules like this compound that target specific oncogenic interactions hold great promise for improving patient outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of CYD19: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for CYD19, a potent Snail/HDAC dual target inhibitor, also known as Snail/HDAC-IN-1 (CAS No. 2415281-52-4). While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of potent, hazardous chemical waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. Standard laboratory practice dictates the use of chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Quantitative Data for Chemical Waste Handling

The following table summarizes general quantitative recommendations for the handling and temporary storage of hazardous chemical waste like this compound, based on standard laboratory safety guidelines.

ParameterGuidelineRationale
Waste Container Accumulation Time Maximum 180 daysTo comply with regulations and minimize the risk of degradation or reaction of stored waste.[1]
pH of Aqueous Waste for Drain Disposal Between 5.0 and 11.0To prevent corrosion of plumbing and adverse reactions in the sewer system (Note: Drain disposal of this compound is not recommended).[2]
Disinfectant Concentration (for contaminated labware) 10% Bleach SolutionFor effective decontamination of non-metallic surfaces and labware.[2]
HEPA Filter Requirement For vacuum aspiration systemsTo prevent the release of aerosolized hazardous particles into the laboratory environment.[2]

Experimental Protocols for Decontamination

Decontamination of Glassware and Surfaces:

  • Preparation of Decontamination Solution: Prepare a fresh 10% bleach solution. For metallic surfaces or instruments that may be corroded by bleach, a 70% ethanol (B145695) solution can be used, though it may be less effective against all chemical structures.

  • Application: Liberally apply the decontamination solution to the contaminated surface or submerge the glassware.

  • Contact Time: Allow a minimum contact time of 30 minutes. For potent compounds, a longer contact time (e.g., several hours or overnight) is recommended.

  • Rinsing: Thoroughly rinse the decontaminated items with water.

  • Final Disposal: The rinsed glassware can typically be disposed of in a designated glass waste container. Paper towels and other disposable materials used for cleaning should be treated as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the recommended step-by-step procedure for the proper disposal of this compound waste.

CYD19_Disposal_Workflow cluster_0 Step 1: Segregation & Collection cluster_2 Step 3: Storage & Disposal A Solid this compound Waste D Labeled, Sealed Container (Solid Waste) A->D Place in 'Hazardous Solid Waste' B Liquid this compound Waste (e.g., in DMSO) E Labeled, Sealed Container (Liquid Waste) B->E Collect in 'Hazardous Liquid Waste' C Contaminated Labware (Gloves, Pipette Tips, etc.) F Double-bagged (Solid Waste) C->F Collect in 'Hazardous Solid Waste' G Store in Designated Hazardous Waste Area D->G E->G F->G H Arrange for Pickup by Certified Waste Disposal Service G->H

This compound Disposal Workflow Diagram

Procedural Steps for this compound Disposal

  • Segregation of Waste:

    • Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items such as weighing boats and paper, should be collected in a designated, properly labeled hazardous solid waste container.

    • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a designated hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed directly into a designated sharps container for hazardous chemical waste.

    • Contaminated Labware: Disposable labware such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous solid waste container.[1]

  • Waste Container Labeling and Management:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound (Snail/HDAC-IN-1)".[1]

    • Keep waste containers securely sealed when not in use.

    • Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.

  • Final Disposal:

    • Once a waste container is full or has reached its accumulation time limit, arrange for its collection by your institution's certified hazardous waste disposal service.[1]

    • Do not dispose of this compound down the drain or in the regular trash. As a potent bioactive compound, it can have adverse effects on aquatic life and the environment.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Essential Safety and Logistical Information for Handling SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and operational plans for laboratory personnel, including researchers, scientists, and drug development professionals, engaged in work involving SARS-CoV-2, the virus that causes COVID-19. Adherence to these procedures is vital for minimizing the risk of exposure and ensuring a safe laboratory environment. All protocols are based on current recommendations from leading health authorities, including the Centers for Disease Control and Prevention (CDC), the World Health Organization (WHO), and the Occupational Safety and Health Administration (OSHA).

A foundational principle for all laboratory work with SARS-CoV-2 is the completion of a site-specific and activity-specific risk assessment.[1][2][3][4] This assessment will inform the specific biosafety level, personal protective equipment (PPE), and engineering controls required for each experimental procedure.

Biosafety Levels

For activities involving SARS-CoV-2, the following biosafety levels (BSL) are recommended:

  • Biosafety Level 2 (BSL-2): Recommended for non-propagative diagnostic work, such as sequencing and nucleic acid amplification tests (NAAT), on clinical specimens.[2] Standard precautions should be followed when handling all clinical specimens.[1][5]

  • Biosafety Level 3 (BSL-3): Recommended for all propagative work, including virus culture, isolation, or neutralization assays.[2][6] Procedures with a high likelihood of generating aerosols or droplets should also be conducted in a BSL-3 facility.[1][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and will be determined by the risk assessment. The following tables summarize the recommended PPE for different laboratory settings and the performance of various types of protective equipment.

Table 1: Recommended PPE for Handling SARS-CoV-2

PPE ComponentBSL-2 LaboratoryBSL-3 Laboratory
Gloves Disposable nitrile or latex gloves (double-gloving may be required based on risk assessment)Double gloves (nitrile or latex) with extended cuffs
Lab Coat/Gown Disposable or dedicated reusable solid-front gown with closed cuffsSolid-front, disposable or dedicated reusable gown
Eye Protection Safety glasses with side shields or gogglesGoggles or a face shield
Respiratory Protection Not typically required for routine procedures, but a surgical mask may be used based on risk assessmentN95 respirator or a powered air-purifying respirator (PAPR)
Footwear Closed-toe shoesDedicated or disposable shoe covers

Table 2: Filtration Efficiency of Common Respiratory Protection

Respirator/Mask TypeFiltration EfficiencyKey Considerations
N95 Respirator ≥95% of airborne particles (0.1-0.3 microns)[7][8]Requires fit testing for optimal protection.
KN95/KF94 Respirators Variable, with some meeting ≥95% filtration, but performance can be inconsistent[9]Ensure sourcing from reputable manufacturers.
Surgical Masks 52-77% fitted filtration efficiency[9]Primarily protects against splashes and sprays; offers less protection against aerosols.
Cloth Masks 47-55% fitted filtration efficiency[9]Not recommended for laboratory use when handling infectious materials.

Table 3: Chemical Resistance of Common Glove Materials to Disinfectants

Chemical DisinfectantNitrile GlovesLatex Gloves
Ethanol (70%) ExcellentGood
Isopropyl Alcohol (70%) ExcellentGood
Sodium Hypochlorite (10% Bleach) GoodFair
Hydrogen Peroxide (3%) ExcellentGood

This table provides general guidance. It is essential to consult the glove manufacturer's specific chemical resistance data.

Experimental Protocols

Protocol for Donning and Doffing PPE

Proper donning and doffing procedures are critical to prevent self-contamination. The following are generalized protocols; laboratories should develop and provide training on their specific procedures.

Donning PPE (BSL-2)

  • Perform hand hygiene.

  • Don a disposable gown, ensuring it is securely fastened.

  • Don a surgical mask or N95 respirator, as determined by the risk assessment. Ensure a proper fit.

  • Don eye protection (goggles or face shield).

  • Don gloves, ensuring they overlap the cuffs of the gown.

Doffing PPE (BSL-2)

  • Remove gloves using the glove-in-glove technique.

  • Perform hand hygiene.

  • Remove the gown by carefully rolling it away from the body.

  • Perform hand hygiene.

  • Remove eye protection.

  • Remove the mask or respirator.

  • Perform hand hygiene.

Donning PPE (BSL-3)

  • Don scrubs and dedicated footwear.

  • Don the inner pair of gloves.

  • Don a solid-front gown.

  • Don an N95 respirator or PAPR hood.

  • Don eye protection (if not integrated into the PAPR).

  • Don the outer pair of gloves, ensuring they overlap the gown cuffs.

Doffing PPE (BSL-3)

  • Decontaminate the outer pair of gloves before removal.

  • Remove the outer pair of gloves.

  • Remove the gown.

  • Remove eye protection.

  • Exit the BSL-3 laboratory into an anteroom.

  • Remove the respirator or PAPR hood.

  • Remove the inner pair of gloves.

  • Perform hand hygiene.

Operational Plan for Waste Disposal

All waste generated from the handling of SARS-CoV-2 must be treated as biohazardous waste.[3][10]

  • Segregation: At the point of generation, all contaminated disposable items (e.g., gloves, gowns, pipette tips) must be placed in a designated biohazard bag. Sharps must be placed in a puncture-resistant sharps container.[3]

  • Packaging: Biohazard bags should be securely closed when three-quarters full. The exterior of the bag or container should be decontaminated before removal from the laboratory.[10]

  • Treatment: All biohazardous waste must be decontaminated before disposal, typically by autoclaving.[5][11]

  • Disposal: After decontamination, the waste can be disposed of in accordance with institutional and local regulations for medical waste.[12]

Visualizations

Below are diagrams illustrating key operational workflows for handling SARS-CoV-2 in a laboratory setting.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Biosafety Level and PPE Determination start Identify Laboratory Procedure risk_assessment Perform Site-Specific and Activity-Specific Risk Assessment start->risk_assessment aerosol_check Potential for Aerosol Generation? risk_assessment->aerosol_check bsl2 BSL-2 Practices - Gown - Gloves - Eye Protection aerosol_check->bsl2 No bsl3 BSL-3 Practices - Solid-front Gown - Double Gloves - N95 Respirator/PAPR - Eye Protection aerosol_check->bsl3 Yes

Caption: PPE selection workflow based on risk assessment.

Donning_Doffing_BSL2 cluster_donning Donning Sequence (BSL-2) cluster_doffing Doffing Sequence (BSL-2) don1 1. Hand Hygiene don2 2. Gown don1->don2 don3 3. Mask/Respirator don2->don3 don4 4. Eye Protection don3->don4 don5 5. Gloves don4->don5 doff1 1. Gloves doff2 2. Hand Hygiene doff1->doff2 doff3 3. Gown doff2->doff3 doff4 4. Hand Hygiene doff3->doff4 doff5 5. Eye Protection doff4->doff5 doff6 6. Mask/Respirator doff5->doff6 doff7 7. Hand Hygiene doff6->doff7

Caption: Donning and doffing sequence for BSL-2.

Waste_Disposal_Workflow cluster_2 Biohazardous Waste Disposal start_waste Generation of Contaminated Waste segregation Segregate at Point of Use (Biohazard Bags/Sharps Containers) start_waste->segregation packaging Securely Package and Decontaminate Exterior segregation->packaging treatment Decontaminate via Autoclave packaging->treatment disposal Dispose as Regulated Medical Waste treatment->disposal end_waste Safe Disposal disposal->end_waste

Caption: Biohazardous waste disposal workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.